molecular formula C8H10OS B1598564 5-Propylthiophene-2-carbaldehyde CAS No. 35250-76-1

5-Propylthiophene-2-carbaldehyde

Cat. No.: B1598564
CAS No.: 35250-76-1
M. Wt: 154.23 g/mol
InChI Key: LWPDFFNCKYNEOT-UHFFFAOYSA-N
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Description

5-Propylthiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C8H10OS and its molecular weight is 154.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPDFFNCKYNEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390187
Record name 5-propylthiophene-2-carbaldehyde
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Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35250-76-1
Record name 5-propylthiophene-2-carbaldehyde
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Record name 5-propylthiophene-2-carbaldehyde
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Foundational & Exploratory

5-Propylthiophene-2-carbaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Propylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is an organosulfur compound belonging to the family of substituted thiophene aldehydes. Thiophene-based molecules are significant scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to act as bioisosteres of phenyl rings.[1] The presence of both a reactive aldehyde group and a modifiable alkyl chain on the thiophene ring makes this compound a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, synthesis, and applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a five-membered thiophene ring substituted at the 2-position with a formyl (aldehyde) group and at the 5-position with a propyl group. This substitution pattern dictates its chemical reactivity and physical properties.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 35250-76-1[3]
Molecular Formula C₈H₁₀OS[3][4]
Molecular Weight 154.23 g/mol [3][4]
Physical Form Liquid
InChI Key LWPDFFNCKYNEOT-UHFFFAOYSA-N
SMILES O=CC1=CC=C(CCC)S1[5]
Purity Typically ≥97%
Storage 2-8°C, inert atmosphere, keep in dark place[5]

Spectroscopic Characterization

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals:

    • A singlet for the aldehyde proton (-CHO ) in the downfield region of δ 9.8-10.0 ppm .[6]

    • Two doublets for the two protons on the thiophene ring, likely in the range of δ 7.0-7.8 ppm .

    • A triplet for the methylene protons adjacent to the thiophene ring (-CH₂ -CH₂-CH₃) around δ 2.8 ppm .

    • A multiplet (sextet) for the middle methylene protons (-CH₂-CH₂ -CH₃) around δ 1.7 ppm .

    • A triplet for the terminal methyl protons (-CH₂-CH₂-CH₃ ) around δ 0.9 ppm .

  • ¹³C NMR: The carbon spectrum will be characterized by:

    • The aldehyde carbonyl carbon (C =O) signal around δ 180-185 ppm .[1]

    • Four distinct signals for the thiophene ring carbons in the aromatic region of δ 120-150 ppm .

    • Three signals for the propyl group carbons in the aliphatic region (δ 13-35 ppm ).[1]

  • FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups:

    • A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, expected around 1665-1700 cm⁻¹ .[6][7]

    • C-H stretching bands for the aromatic (thiophene) ring protons just above 3000 cm⁻¹ .

    • C-H stretching bands for the aliphatic (propyl) group just below 3000 cm⁻¹ .

    • Characteristic C=C stretching bands for the thiophene ring in the 1400-1500 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its aldehyde group and, to a lesser extent, the thiophene ring.

  • Aldehyde Group Reactions: The electrophilic aldehyde is the primary site of reaction. It readily undergoes:

    • Condensation Reactions: Reacts with primary amines to form imines (Schiff bases), with hydrazines to yield hydrazones, and with active methylene compounds in Knoevenagel or similar condensations.[6] These reactions are fundamental for extending molecular scaffolds.

    • Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄).[2]

    • Oxidation: The aldehyde can be oxidized to a carboxylic acid (-COOH) using appropriate oxidizing agents.

    • Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form secondary alcohols.

  • Thiophene Ring Reactions: The thiophene ring is aromatic and can undergo electrophilic aromatic substitution. However, the aldehyde group is deactivating, directing incoming electrophiles to the C4 position.

Reactivity cluster_start Starting Material cluster_reactions Key Transformations cluster_products Products start This compound reduction Reduction (e.g., NaBH4) start->reduction condensation Condensation (e.g., R-NH2) start->condensation knoevenagel Knoevenagel Condensation (e.g., Malononitrile) start->knoevenagel alcohol (5-Propylthiophen-2-yl)methanol reduction->alcohol imine Schiff Base / Imine condensation->imine alkene Substituted Alkene knoevenagel->alkene

Caption: Key reaction pathways for this compound.

Recommended Synthetic Protocol

A common and effective method for synthesizing 2-formylthiophenes is the Vilsmeier-Haack reaction.[2] This protocol outlines a plausible synthesis of this compound from the commercially available 2-propylthiophene.

Reaction: Vilsmeier-Haack formylation of 2-propylthiophene.

Synthesis reagent1 2-Propylthiophene step1 1. Reaction at 0-10°C 2. Heat to 80°C reagent1->step1 reagent2 POCl3 / DMF reagent2->step1 step2 Aqueous Workup (NaOH neutralization) step1->step2 product This compound step2->product

Caption: Workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

    • Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [CHCl=N(CH₃)₂]⁺, which is the formylating agent. Careful temperature control prevents degradation.

  • Substrate Addition: Add 2-propylthiophene (1 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 80°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur on the electron-rich thiophene ring. The formylation occurs preferentially at the 5-position, which is activated by the 2-propyl group.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture by adding a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) until the pH is approximately 7-8.

    • Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the excess acid.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Research and Drug Development

Alkylated thiophene aldehydes are valuable intermediates in the synthesis of a wide range of functional materials and pharmaceuticals.[1]

  • Pharmaceutical Scaffolds: Thiophene-containing molecules are known to possess diverse biological activities, including antitumor, analgesic, and anti-inflammatory properties.[1] this compound serves as a key starting material for synthesizing derivatives with potential therapeutic applications, such as Schiff bases and thiosemicarbazones, which are explored for antiparasitic activity.[9]

  • Dopamine Agonists: Substituted thiophenes are core structures in compounds developed as dopamine D1 agonists, which are relevant for treating neurological disorders.[1]

  • Organic Electronics: The thiophene moiety is a fundamental unit in conductive polymers and organic semiconductors. Functionalized thiophenes are used as building blocks for organic field-effect transistors (OFETs) and materials for organic solar cells.[1] Polymerization of thiophene-2-carbaldehyde derivatives can lead to conductive polymers with interesting properties.[10]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazards: The compound is classified as an irritant.[4] Related thiophene aldehydes are harmful if swallowed and can cause skin and serious eye irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11][13] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][14]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[11][13] The compound may be air-sensitive.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[13] Recommended storage temperature is between 2-8°C.

References

Spectroscopic Profiling of 5-Propylthiophene-2-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Propylthiophene-2-carbaldehyde, a substituted thiophene derivative, represents a key building block in the synthesis of various organic materials and pharmaceutical intermediates. The precise elucidation of its molecular structure is paramount for its application in drug discovery and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's architecture and are indispensable for its unambiguous identification and quality control.

This technical guide offers an in-depth analysis of the spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely available in public databases, this guide will provide a robust, predicted spectroscopic profile based on the well-documented data of closely related structural analogs. This approach, grounded in established principles of spectroscopy, offers a reliable framework for researchers working with this compound. The predicted data is synthesized from the analysis of compounds such as 5-methyl-2-thiophenecarboxaldehyde and 5-ethyl-2-thiophenecarboxaldehyde, providing a scientifically sound basis for interpretation.

Molecular Structure

The molecular structure of this compound forms the basis for the interpretation of its spectroscopic data. The key structural features include a 2,5-disubstituted thiophene ring, an aldehyde functional group at the C2 position, and a propyl group at the C5 position.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of structurally similar compounds.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two thiophene ring protons, and the protons of the propyl group.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~9.82s1HAldehyde proton (-CHO)
~7.65d1HThiophene proton (H3)
~6.95d1HThiophene proton (H4)
~2.85t2HMethylene protons (-CH₂-CH₂-CH₃)
~1.75m2HMethylene protons (-CH₂-CH₂-CH₃)
~1.00t3HMethyl protons (-CH₂-CH₂-CH₃)
s: singlet, d: doublet, t: triplet, m: multiplet

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aldehyde Proton: A sharp singlet is predicted to appear far downfield around δ 9.82 ppm. This significant downfield shift is characteristic of an aldehyde proton due to the strong deshielding effect of the adjacent carbonyl group.[1]

  • Thiophene Protons: The two protons on the thiophene ring are expected to appear as doublets around δ 7.65 ppm (H3) and δ 6.95 ppm (H4). The proton at the H3 position is deshielded by the electron-withdrawing aldehyde group, causing it to resonate at a lower field than the H4 proton. The coupling between these two adjacent protons will result in a doublet for each signal.

  • Propyl Group Protons: The propyl group will give rise to three distinct signals. The methylene protons attached directly to the thiophene ring are expected to appear as a triplet around δ 2.85 ppm. The adjacent methylene protons will be a multiplet (sextet) around δ 1.75 ppm, and the terminal methyl protons will be a triplet around δ 1.00 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm (Predicted)Assignment
~182.5Aldehyde Carbonyl (C=O)
~152.0Thiophene Carbon (C5)
~142.5Thiophene Carbon (C2)
~137.0Thiophene Carbon (C3)
~127.5Thiophene Carbon (C4)
~31.0Methylene Carbon (-CH₂-CH₂-CH₃)
~24.0Methylene Carbon (-CH₂-CH₂-CH₃)
~13.5Methyl Carbon (-CH₂-CH₂-CH₃)

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, around δ 182.5 ppm, which is a characteristic resonance for this functional group.[1]

  • Thiophene Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbon attached to the aldehyde group (C2) and the carbon attached to the propyl group (C5) will be significantly deshielded. The remaining two thiophene carbons (C3 and C4) will appear at higher fields.

  • Propyl Group Carbons: The three carbons of the propyl group will appear in the aliphatic region of the spectrum, with the methylene carbon directly attached to the thiophene ring being the most deshielded of the three.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
~3100MediumC-H stretching (thiophene ring)
~2960, ~2870MediumC-H stretching (propyl group)
~2820, ~2720MediumC-H stretching (aldehyde)
~1670StrongC=O stretching (aldehyde)
~1460, ~1530MediumC=C stretching (thiophene ring)
~815StrongC-H out-of-plane bending (2,5-disubstituted thiophene)

Interpretation of the Predicted IR Spectrum:

  • Carbonyl Stretch: The most prominent peak in the IR spectrum is expected to be a strong absorption band around 1670 cm⁻¹, which is characteristic of the C=O stretching vibration of a conjugated aldehyde. The conjugation with the thiophene ring slightly lowers the frequency compared to a simple aliphatic aldehyde.

  • Aldehyde C-H Stretch: Two medium intensity bands are predicted around 2820 cm⁻¹ and 2720 cm⁻¹. This pair of bands is a hallmark of the C-H stretching vibration of an aldehyde proton and is often observed as a doublet due to Fermi resonance.[1]

  • Thiophene and Propyl C-H Stretches: The C-H stretching vibrations of the thiophene ring are expected in the aromatic region around 3100 cm⁻¹, while the aliphatic C-H stretches of the propyl group will appear around 2960 cm⁻¹ and 2870 cm⁻¹.

  • Thiophene Ring Vibrations: The stretching vibrations of the C=C bonds within the thiophene ring are expected to produce medium intensity bands in the 1460-1530 cm⁻¹ region. A strong band around 815 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 2,5-disubstituted thiophene ring, providing evidence for the substitution pattern.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₈H₁₀OS, with a molecular weight of 154.23 g/mol .

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 154.

  • Major Fragmentation Pathways:

    • Loss of a hydrogen atom from the aldehyde group to give a strong peak at m/z = 153 ([M-H]⁺).

    • Loss of the formyl radical (-CHO) to give a peak at m/z = 125 ([M-29]⁺).

    • Benzylic-type cleavage of the propyl group, leading to the loss of an ethyl radical (-CH₂CH₃) to form a stable thiophenylmethyl cation at m/z = 125 ([M-29]⁺).

    • McLafferty rearrangement is unlikely due to the absence of a γ-hydrogen in the appropriate position relative to the carbonyl group.

M [C₈H₁₀OS]⁺˙ m/z = 154 M_minus_H [M-H]⁺ m/z = 153 M->M_minus_H -H• M_minus_CHO [M-CHO]⁺ m/z = 125 M->M_minus_CHO -CHO• M_minus_C2H5 [M-C₂H₅]⁺ m/z = 125 M->M_minus_C2H5 -C₂H₅•

Figure 2: Predicted Mass Spectral Fragmentation of this compound.

Experimental Protocols

The following are generalized, yet detailed, methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly more than for ¹H NMR.

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is likely a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol
  • Instrumentation: Utilize a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction: Inject a dilute solution of the compound into the GC. The GC column will separate the compound from any impurities before it enters the mass spectrometer.

  • Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Analysis: The mass analyzer (e.g., a quadrupole) will separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector will record the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. By leveraging data from closely related analogs, we have constructed a reliable and scientifically grounded profile of its expected NMR, IR, and MS spectra. The detailed interpretations and experimental protocols herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the accurate identification and characterization of this important chemical entity.

References

An In-depth Technical Guide to 5-Propylthiophene-2-carbaldehyde (CAS 35250-76-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

5-Propylthiophene-2-carbaldehyde is a substituted thiophene derivative that has garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry.[1] Its unique molecular architecture, featuring a propyl group and a reactive aldehyde moiety on a thiophene ring, makes it a valuable intermediate for the synthesis of a diverse array of functional organic molecules.[1] The electron-rich nature of the thiophene ring, coupled with the synthetic versatility of the aldehyde group, allows for its incorporation into complex molecular structures, including conjugated polymers, oligothiophenes, and pharmacologically active compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering researchers, scientists, and drug development professionals a technical resource to support their work with this important chemical entity.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 35250-76-1[2]
Molecular Formula C₈H₁₀OS[2]
Molecular Weight 154.23 g/mol [2]
Physical Form Liquid[3]
Purity ≥95% - 97%[1][3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[3]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or a fume hood is recommended. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-propylthiophene. This reaction introduces a formyl group (-CHO) onto the electron-rich thiophene ring.

Reaction Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent is then attacked by the electron-rich aromatic substrate, in this case, 2-propylthiophene. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The electron-donating nature of the propyl group directs the formylation to the C5 position of the thiophene ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Propylthiophene

This protocol is a generalized procedure based on established methods for the formylation of thiophene derivatives.

Materials:

  • 2-Propylthiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add anhydrous N,N-dimethylformamide (3.0 equivalents) and anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF solution while maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-propylthiophene (1.0 equivalent) in anhydrous dichloromethane dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 40-50°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF DMF in DCM Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C, 30 min POCl3 POCl3 POCl3->Vilsmeier dropwise at 0°C ReactionMix Reaction Mixture Vilsmeier->ReactionMix Propylthiophene 2-Propylthiophene in DCM Propylthiophene->ReactionMix dropwise at 0°C Reflux Reflux ReactionMix->Reflux Warm to RT, then heat Quench on Ice Quench on Ice Reflux->Quench on Ice Neutralize (NaHCO3) Neutralize (NaHCO3) Quench on Ice->Neutralize (NaHCO3) Extract (DCM) Extract (DCM) Neutralize (NaHCO3)->Extract (DCM) Wash & Dry Wash & Dry Extract (DCM)->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product This compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
  • δ ~9.8 ppm (s, 1H): This downfield singlet is characteristic of the aldehyde proton (-CHO).

  • δ ~7.6 ppm (d, 1H): This doublet corresponds to the proton at the C3 position of the thiophene ring, deshielded by the adjacent aldehyde group.

  • δ ~6.9 ppm (d, 1H): This doublet is assigned to the proton at the C4 position of the thiophene ring.

  • δ ~2.8 ppm (t, 2H): A triplet corresponding to the methylene protons (-CH₂-) of the propyl group adjacent to the thiophene ring.

  • δ ~1.7 ppm (sextet, 2H): A sextet for the central methylene protons (-CH₂-) of the propyl group.

  • δ ~1.0 ppm (t, 3H): A triplet for the terminal methyl protons (-CH₃) of the propyl group.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
  • δ ~183 ppm: Aldehyde carbonyl carbon (-CHO).

  • δ ~150-155 ppm: Quaternary carbon at the C5 position of the thiophene ring.

  • δ ~144 ppm: Quaternary carbon at the C2 position of the thiophene ring.

  • δ ~136 ppm: Carbon at the C3 position of the thiophene ring.

  • δ ~126 ppm: Carbon at the C4 position of the thiophene ring.

  • δ ~32 ppm: Methylene carbon of the propyl group attached to the thiophene ring.

  • δ ~24 ppm: Central methylene carbon of the propyl group.

  • δ ~14 ppm: Terminal methyl carbon of the propyl group.

Predicted Infrared (IR) Spectrum
  • ~2960-2850 cm⁻¹: C-H stretching vibrations of the propyl group.

  • ~2820 and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi resonance doublet).

  • ~1665-1685 cm⁻¹: Strong C=O stretching vibration of the aldehyde carbonyl group.[8][9]

  • ~1450-1550 cm⁻¹: C=C stretching vibrations within the thiophene ring.

  • ~810 cm⁻¹: C-H out-of-plane bending, characteristic of a 2,5-disubstituted thiophene.[5]

Predicted Mass Spectrum (MS)
  • Molecular Ion (M⁺): A prominent peak at m/z = 154, corresponding to the molecular weight of the compound. The fragmentation pattern would likely show losses of the propyl group (M-43) and the CHO group (M-29).

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the aldehyde functional group and the thiophene ring.

Reactions of the Aldehyde Group

The aldehyde moiety is a versatile handle for a wide range of chemical transformations, including:

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 5-propylthiophene-2-carboxylic acid.

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, (5-propylthiophen-2-yl)methanol.

  • Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles to form C=N double bonds (imines or Schiff bases) or C=C double bonds (e.g., Knoevenagel condensation, Wittig reaction). These reactions are crucial for extending the conjugated system of the molecule.

Reactions Involving the Thiophene Ring

The thiophene ring can participate in various cross-coupling reactions, which are instrumental in the synthesis of more complex architectures. While the aldehyde group can sometimes interfere, with appropriate protection or reaction conditions, reactions such as Suzuki or Stille couplings can be performed on a halogenated version of the molecule to introduce aryl or other substituents.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_ring Thiophene Ring Reactions Start This compound Oxidation Oxidation Start->Oxidation [O] Reduction Reduction Start->Reduction [H] Condensation Condensation Start->Condensation R-NH2, etc. Coupling Cross-Coupling (e.g., Suzuki) Start->Coupling After halogenation & with catalyst 5-Propylthiophene-2-carboxylic acid 5-Propylthiophene-2-carboxylic acid Oxidation->5-Propylthiophene-2-carboxylic acid (5-Propylthiophen-2-yl)methanol (5-Propylthiophen-2-yl)methanol Reduction->(5-Propylthiophen-2-yl)methanol Imines, Alkenes Imines, Alkenes Condensation->Imines, Alkenes Aryl-substituted thiophenes Aryl-substituted thiophenes Coupling->Aryl-substituted thiophenes

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The unique combination of a thiophene core, an alkyl chain for solubility, and a reactive aldehyde group positions this compound as a valuable building block in several high-tech and pharmaceutical applications.

Materials Science: Organic Electronics

Thiophene-based molecules are renowned for their excellent electronic properties, making them prime candidates for organic semiconductors.[8] this compound serves as a precursor for the synthesis of:

  • Oligothiophenes and Conjugated Polymers: The aldehyde group can be used to link thiophene units together or to other aromatic systems, creating extended π-conjugated systems. These materials are the active components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[10][11] The propyl group enhances the solubility of these materials in organic solvents, facilitating their processing from solution.

  • Dyes for Dye-Sensitized Solar Cells (DSSCs): The electron-rich thiophene moiety can act as a donor in donor-π-acceptor (D-π-A) dyes, which are crucial for the performance of DSSCs. The aldehyde group provides a convenient point of attachment for other components of the dye molecule.

Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Thiophene derivatives have exhibited a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8] The aldehyde functionality of this compound allows for its facile incorporation into more complex molecules for biological screening through reactions such as reductive amination or the formation of hydrazones and other derivatives. While specific studies on the biological activity of this compound itself are limited, its derivatives are of interest for developing novel therapeutic agents.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in both materials science and drug discovery. Its synthesis via the Vilsmeier-Haack reaction is a well-established and scalable process. The dual reactivity of the aldehyde group and the thiophene ring provides a rich platform for the creation of novel, high-value molecules. As research into organic electronics and new therapeutic agents continues to advance, the demand for versatile building blocks like this compound is expected to grow, solidifying its role as a key component in the toolbox of synthetic chemists.

References

An In-depth Technical Guide to the Physical Properties of 5-Propylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propylthiophene-2-carbaldehyde is a substituted thiophene derivative of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. As a key building block, its aldehyde functional group and the substituted thiophene ring offer versatile opportunities for the synthesis of more complex molecules with potential applications in drug development and the creation of novel organic materials. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use in research and development, ensuring proper handling, purification, and reaction control. This guide provides a detailed overview of these properties and the experimental methodologies for their determination.

Core Physical Properties

Physical PropertyExpected Value/RangeStructural Analogs' Data
Boiling Point Estimated: >160 °C at atmospheric pressure- Thiophene-2-carbaldehyde: 198 °C[1] - 2-Propylthiophene: 158-159 °C[2] - 5-Phenylthiophene-2-carboxaldehyde: 203 °C at 16 mmHg[3]
Density Estimated: ~1.0 - 1.2 g/mL- Thiophene-2-carbaldehyde: 1.2 g/mL[1]

The presence of the propyl group is expected to increase the boiling point compared to thiophene, while the aldehyde group will further elevate it due to increased polarity and intermolecular forces.

Experimental Determination of Physical Properties

To obtain precise and reliable data for this compound, direct experimental measurement is necessary. The following sections detail the standard laboratory protocols for determining the boiling point and density of a liquid organic compound.

Boiling Point Determination: The Capillary Method

The capillary method, often carried out using a Thiele tube, is a common and efficient technique for determining the boiling point of a small quantity of liquid.[4]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon slight cooling is recorded as the boiling point.[5][6]

Experimental Protocol:

  • Sample Preparation: A few drops of this compound are placed in a small test tube or fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end submerged.

  • Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The Thiele tube is gently heated at the side arm to ensure even heat distribution via convection currents.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[4][5]

Diagram of Boiling Point Determination Workflow

BoilingPointWorkflow start Start prep Sample Preparation Place liquid in fusion tube. Insert inverted sealed capillary tube. start->prep setup Apparatus Setup Attach tube to thermometer. Place in Thiele tube. prep->setup heat Heating Gently heat the side arm of the Thiele tube. setup->heat observe Observation Watch for a continuous stream of bubbles. heat->observe measure Measurement Remove heat. Record temperature when bubbling stops and liquid enters capillary. observe->measure end_node End measure->end_node

Caption: Workflow for Boiling Point Determination using the Capillary Method.

Density Determination: The Pycnometer Method

The density of a liquid can be accurately determined by measuring the mass of a known volume of the substance. A pycnometer, a flask with a precisely known volume, is ideal for this purpose.

Principle: Density (ρ) is defined as the mass (m) of a substance per unit volume (V). The pycnometer method involves weighing the empty pycnometer, the pycnometer filled with the sample liquid, and the pycnometer filled with a reference liquid of known density (e.g., deionized water).

Experimental Protocol:

  • Pycnometer Preparation: A clean, dry pycnometer is weighed accurately on an analytical balance (m_empty).

  • Sample Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are present, and the excess liquid is wiped from the outside. The filled pycnometer is then weighed (m_sample).

  • Reference Measurement: The pycnometer is emptied, cleaned, dried, and filled with deionized water. It is then weighed again (m_water). The temperature of the water should be recorded to use the correct density value for calculations.

  • Calculation:

    • Mass of the sample = m_sample - m_empty

    • Mass of the water = m_water - m_empty

    • Volume of the pycnometer = (Mass of the water) / (Density of water at the measured temperature)

    • Density of the sample = (Mass of the sample) / (Volume of the pycnometer)

Diagram of Density Determination Workflow

DensityWorkflow start Start weigh_empty Weigh empty, dry pycnometer (m_empty). start->weigh_empty fill_sample Fill pycnometer with sample and weigh (m_sample). weigh_empty->fill_sample fill_water Clean, dry, and fill pycnometer with water and weigh (m_water). fill_sample->fill_water calculate_mass Calculate Mass mass_sample = m_sample - m_empty mass_water = m_water - m_empty fill_water->calculate_mass calculate_volume Calculate Volume vol_pycnometer = mass_water / density_water calculate_mass->calculate_volume calculate_density Calculate Density density_sample = mass_sample / vol_pycnometer calculate_volume->calculate_density end_node End calculate_density->end_node

Caption: Workflow for Density Determination using the Pycnometer Method.

Conclusion

References

A Theoretical and Computational Deep Dive into 5-Propylthiophene-2-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene Scaffolds in Modern Research

Thiophene and its derivatives are cornerstone heterocyclic compounds in the fields of medicinal chemistry and materials science. Their unique electronic properties, arising from the sulfur-containing aromatic ring, make them versatile building blocks for a myriad of applications, including the development of novel pharmaceuticals, organic electronics, and nonlinear optical (NLO) materials.[1][2][3] The functionalization of the thiophene ring allows for the fine-tuning of its physicochemical properties, making theoretical and computational studies an indispensable tool for predicting molecular behavior and guiding synthetic efforts.

This in-depth technical guide focuses on a specific, yet representative, member of this class: 5-Propylthiophene-2-carbaldehyde. We will embark on a comprehensive theoretical investigation of this molecule using Density Functional Theory (DFT) calculations. This document is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step computational protocol but also the underlying scientific rationale for the chosen methodologies. Our exploration will encompass molecular geometry, vibrational spectroscopy, electronic frontier orbitals, and nonlinear optical properties, offering a holistic view of the molecule's potential.

Methodology: A Validated Protocol for in Silico Analysis

The accuracy of any theoretical study hinges on the robustness of its computational methodology. For thiophene derivatives, a well-established protocol involves the use of Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of many-body systems.[4][5]

Computational Workflow

The following workflow outlines a validated approach for the theoretical characterization of this compound.

Computational_Workflow cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculation cluster_analysis 3. Data Analysis mol_build Molecular Structure Input (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure nlo_calc NLO Property Calculation geom_opt->nlo_calc Optimized Structure td_dft TD-DFT for UV-Vis geom_opt->td_dft Optimized Structure struct_analysis Structural Parameter Analysis geom_opt->struct_analysis Bond Lengths & Angles e_analysis Electronic Property Analysis (HOMO-LUMO, MEP) geom_opt->e_analysis Molecular Orbitals vib_analysis Vibrational Mode Assignment (FT-IR) freq_calc->vib_analysis Vibrational Frequencies nlo_analysis NLO Property Analysis nlo_calc->nlo_analysis Hyperpolarizabilities uv_analysis UV-Vis Spectrum Simulation td_dft->uv_analysis Excitation Energies HOMO_LUMO lumo Lowest Unoccupied Molecular Orbital gap ΔE = E_LUMO - E_HOMO (Energy Gap) homo Highest Occupied Molecular Orbital energy Energy

References

Introduction: The Versatile Role of 5-Propylthiophene-2-carbaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Propylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aldehyde that has emerged as a pivotal building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group appended to an electron-rich thiophene ring substituted with a propyl group, offers a versatile platform for constructing complex molecular frameworks. This guide, prepared for the discerning scientific professional, delves into the nuanced reactivity of this compound, providing field-proven insights into its synthetic transformations and applications.

The thiophene nucleus is a well-established "privileged pharmacophore" in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antipsychotic agents.[1][2] The aldehyde functionality at the 2-position serves as a synthetic linchpin, enabling a multitude of chemical reactions. The electronic nature of the thiophene ring, being more aromatic and less electronegative than its furan counterpart, directly influences the electrophilicity of the carbonyl carbon, thereby modulating its reactivity profile.[3] Furthermore, the 5-propyl group, an electron-donating alkyl substituent, can also subtly influence the electronic properties of the thiophene system. This guide will explore the practical implications of these structural features across a range of key chemical reactions.

Synthesis of this compound: A Practical Approach

A common and effective method for synthesizing substituted thiophene-2-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring using a formylating agent derived from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This method is highly effective for electron-rich heterocycles like 2-propylthiophene.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Propylthiophene

Objective: To synthesize this compound from 2-propylthiophene.

Materials:

  • 2-Propylthiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.[5]

  • Formylation: To the freshly prepared Vilsmeier reagent, add 2-propylthiophene dropwise at room temperature. The reaction is typically exothermic.

  • Reaction Progression: After the addition is complete, heat the reaction mixture (e.g., to 60°C) and stir for several hours to ensure complete conversion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it carefully into a beaker of crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.[5]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis cluster_2 Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier  + POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Thiophene 2-Propylthiophene Thiophene->Intermediate Product This compound Intermediate->Product Workup Extraction & Washing Product->Workup H2O Ice/Water (Hydrolysis) H2O->Product Purification Distillation / Chromatography Workup->Purification Final Pure Product Purification->Final

Caption: Synthetic workflow for this compound.

Core Reactivity of the Aldehyde Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide array of nucleophiles. The reactivity of this group in this compound is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of aldehydes. The reaction proceeds via the attack of a nucleophile on the partially positive carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[3][4]

Causality Behind Reactivity: The thiophene ring's electron-donating resonance effect can slightly decrease the partial positive charge on the carbonyl carbon compared to more electron-withdrawing aromatic systems, yet the aldehyde remains highly susceptible to nucleophilic attack.[3] This allows for a broad range of transformations under relatively mild conditions.

Key Transformations:

  • Schiff Base (Imine) Formation: Reaction with primary amines yields imines, which are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles.

  • Hydrazone Formation: Condensation with hydrazine or its derivatives produces hydrazones, which can be further functionalized or used in reactions like the Wolff-Kishner reduction.

  • Acetal Formation: In the presence of an acid catalyst, reaction with alcohols forms acetals, which serve as a common protecting group for aldehydes.

Oxidation to Carboxylic Acid

The aldehyde group is readily oxidized to the corresponding carboxylic acid, 5-propylthiophene-2-carboxylic acid. This transformation is a key step in the synthesis of many thiophene-based pharmaceuticals and functional materials.[3]

Experimental Protocol: Oxidation using Hydrogen Peroxide

A robust method for oxidizing thiophene aldehydes involves using hydrogen peroxide in an acidic medium, which is both effective and environmentally benign.[6]

Objective: To synthesize 5-propylthiophene-2-carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (H₂O₂) to the solution. The reaction may be exothermic and require cooling.

  • Reaction: Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Work-up: Pour the reaction mixture into cold water to precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove acetic acid and residual peroxide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction to Primary Alcohol

The aldehyde can be easily reduced to the corresponding primary alcohol, (5-propylthiophen-2-yl)methanol. This provides a route to a different class of thiophene derivatives.

Causality Behind Reagent Choice: Standard reducing agents like sodium borohydride (NaBH₄) are typically sufficient for this transformation. NaBH₄ is preferred for its selectivity for aldehydes and ketones and its ease of handling compared to more powerful reagents like lithium aluminum hydride (LiAlH₄).[4][7]

Experimental Protocol: NaBH₄ Reduction

Objective: To synthesize (5-propylthiophen-2-yl)methanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in a suitable alcoholic solvent, such as methanol or ethanol.

  • Addition of Reductant: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid.

  • Work-up: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate to yield the crude alcohol, which can be purified by column chromatography.

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is arguably the most powerful application of this compound, enabling the construction of complex molecular skeletons.

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form an α,β-unsaturated product.[8][9] This is a cornerstone reaction for synthesizing a variety of functional molecules, from pharmaceuticals to dyes.[8][10]

G cluster_0 Knoevenagel Condensation Mechanism Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion + Base - H⁺ Alkoxide Intermediate Alkoxide Intermediate Carbanion->Alkoxide Intermediate + Aldehyde β-Hydroxy Adduct β-Hydroxy Adduct Alkoxide Intermediate->β-Hydroxy Adduct + H⁺ Final Product Final Product β-Hydroxy Adduct->Final Product - H₂O (Dehydration) Aldehyde 5-Propylthiophene- 2-carbaldehyde

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize (E)-2-((5-propylthiophen-2-yl)methylene)malononitrile.

Step-by-Step Methodology:

  • Reactant Mixture: In a flask, combine this compound, malononitrile, and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8]

  • Reaction: Stir the mixture at room temperature or with gentle refluxing. The reaction is often rapid, with the product precipitating out of solution.[8]

  • Isolation: After completion (monitored by TLC), cool the reaction mixture. Collect the solid product by filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. Dry the product under vacuum. Further purification can be achieved by recrystallization.

The Wittig reaction provides a reliable method for converting aldehydes into alkenes by reacting them with a phosphonium ylide (Wittig reagent).[11] This reaction is highly valued for its ability to form the C=C double bond at a specific position.[12]

G cluster_0 Wittig Reagent Formation cluster_1 Olefination Phosphine Triphenylphosphine PhosphoniumSalt Phosphonium Salt Phosphine->PhosphoniumSalt  + AlkylHalide Alkyl Halide AlkylHalide->PhosphoniumSalt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 5-Propylthiophene- 2-carbaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPPO Triphenylphosphine oxide (TPPO) Oxaphosphetane->TPPO

References

An In-depth Technical Guide to the Electronic Properties of 5-Propylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Promising Heterocycle

Thiophene derivatives are cornerstones in the field of organic electronics and medicinal chemistry, prized for their tunable electronic properties, environmental stability, and synthetic versatility.[1] The strategic functionalization of the thiophene ring allows for precise control over a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly influencing its performance in applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to advanced sensor technologies.[1] 5-Propylthiophene-2-carbaldehyde (CAS 35250-76-1) represents a molecule of significant interest within this class. The presence of an electron-donating propyl group and an electron-withdrawing aldehyde group on the conjugated thiophene core suggests a push-pull electronic structure, a key design principle for creating materials with tailored optoelectronic characteristics.

This technical guide provides a comprehensive framework for understanding and characterizing the electronic properties of this compound. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document, grounded in established principles and data from closely related analogues, offers a predictive overview and robust, field-proven protocols for its synthesis and detailed electronic characterization.

Molecular Structure and Predicted Electronic Profile

This compound is an aromatic heterocyclic compound with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol .[2][3] The molecule's architecture is pivotal to its electronic behavior.

  • Thiophene Core: A five-membered aromatic ring containing a sulfur atom, which contributes to the delocalized π-electron system.

  • Propyl Group (-CH₂CH₂CH₃): An alkyl group at the 5-position, which acts as a weak electron-donating group, generally raising the HOMO energy level.

  • Carbaldehyde Group (-CHO): An aldehyde group at the 2-position, which is a moderately electron-withdrawing group, tending to lower the LUMO energy level.

This arrangement establishes an intramolecular donor-acceptor (D-A) character, which is expected to reduce the HOMO-LUMO energy gap compared to unsubstituted thiophene, and likely red-shift its absorption spectrum into the near-UV or visible region.

Caption: Molecular structure of this compound.

Synthesis and Purification: A Methodological Approach

A standard and effective method for the formylation of electron-rich heterocycles like thiophene is the Vilsmeier-Haack reaction. This protocol outlines a plausible and robust synthetic route starting from the commercially available 2-propylthiophene.

Proposed Synthesis: Vilsmeier-Haack Formylation of 2-Propylthiophene

This reaction introduces an aldehyde group onto the thiophene ring, primarily at the electron-rich 5-position, which is activated by the propyl group.

G reagents 2-Propylthiophene + POCl₃ + DMF reaction_vessel Reaction at 0°C to 100°C (Vilsmeier-Haack Reaction) reagents->reaction_vessel hydrolysis Aqueous Workup (Hydrolysis of iminium salt) reaction_vessel->hydrolysis extraction Extraction with Organic Solvent hydrolysis->extraction purification Column Chromatography (Silica Gel) extraction->purification product 5-Propylthiophene- 2-carbaldehyde purification->product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-Propylthiophene (CAS: 1551-27-5)[]

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 2-propylthiophene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (around 40°C for DCM) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization: A Predictive Analysis

Based on known spectral data for similar compounds, such as 5-methyl-2-thiophenecarboxaldehyde, we can predict the key spectroscopic features of this compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in CDCl₃): The proton NMR is expected to show distinct signals for the aldehyde, thiophene ring, and propyl chain protons.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8s1HAldehyde proton (-CHO)
~7.6d1HThiophene proton (H3)
~6.9d1HThiophene proton (H4)
~2.8t2HMethylene protons (-CH₂-C₄H₂S)
~1.7m2HMethylene protons (-CH₂-CH₃)
~1.0t3HMethyl protons (-CH₃)

s: singlet, d: doublet, t: triplet, m: multiplet

¹³C NMR (Predicted, in CDCl₃): The carbon NMR will confirm the presence of the carbonyl carbon and the different carbons of the thiophene ring and propyl group.

Predicted Chemical Shift (δ) ppmAssignment
~183Carbonyl carbon (C=O)
~153Thiophene carbon (C5)
~145Thiophene carbon (C2)
~137Thiophene carbon (C3)
~126Thiophene carbon (C4)
~32Methylene carbon (-CH₂-C₄H₂S)
~25Methylene carbon (-CH₂-CH₃)
~14Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl stretch.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch (thiophene)
~2960, 2870MediumAliphatic C-H stretch (propyl)
~2820, 2720MediumAldehyde C-H stretch (Fermi resonance doublet)
~1670StrongCarbonyl C=O stretch
~1460-1550MediumC=C stretching (thiophene ring)
~815StrongC-H out-of-plane bending for 2,5-disubstituted thiophene

Electronic Properties: Experimental Determination and Theoretical Insights

The core electronic properties—optical absorption and frontier molecular orbital energies (HOMO/LUMO)—dictate the material's suitability for electronic devices.

UV-Visible Spectroscopy

Protocol for UV-Vis Spectroscopy:

  • Prepare a dilute solution of this compound in a UV-grade solvent (e.g., Dichloromethane or THF) with a concentration of approximately 1 x 10⁻⁵ M.[6]

  • Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum from 200 to 800 nm, using the pure solvent as a reference.

  • The wavelength of maximum absorption (λ_max) corresponds to the π-π* electronic transition.

Expected Outcome: Thiophene-2-carbaldehyde exhibits a λ_max around 260-290 nm. The presence of the electron-donating propyl group is expected to cause a bathochromic (red) shift in the absorption spectrum of this compound, likely placing the λ_max in the 300-350 nm range.

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is the standard electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[7]

G cluster_0 Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) Solution Analyte Solution: This compound + Supporting Electrolyte (e.g., TBAPF₆) + Anhydrous Solvent (e.g., ACN) RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (e.g., Pt wire) Potentiostat Potentiostat Potentiostat->WE Controls Potential & Measures Current Potentiostat->RE Controls Potential & Measures Current Potentiostat->CE Controls Potential & Measures Current Output Cyclic Voltammogram (Current vs. Potential) Potentiostat->Output

Caption: Experimental setup for Cyclic Voltammetry.

Protocol for Cyclic Voltammetry:

  • Solution Preparation: Prepare a solution of this compound (~1 mM) in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Cell Assembly: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ or saturated calomel reference electrode (SCE).

  • Measurement: Purge the solution with an inert gas (e.g., argon) for 15 minutes. Scan the potential from an initial value where no reaction occurs towards positive potentials to record the oxidation wave, and then reverse the scan to negative potentials to record the reduction wave.

  • Calibration: After the measurement, add a small amount of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard and record its cyclic voltammogram. The Fc/Fc⁺ couple has a known potential of 4.8 eV below the vacuum level.

  • Data Analysis: Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammogram.

Calculation of HOMO and LUMO Levels: The energy levels can be estimated using the following empirical formulas:

  • E_HOMO (eV) = -[E_ox^onset - E₁/₂(Fc/Fc⁺) + 4.8]

  • E_LUMO (eV) = -[E_red^onset - E₁/₂(Fc/Fc⁺) + 4.8]

The electrochemical band gap can then be calculated as E_gap = E_LUMO - E_HOMO.

Computational Modeling (Density Functional Theory)

DFT calculations provide theoretical insight into the electronic structure and properties, complementing experimental data.

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.[8][9]

  • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

  • Electronic Properties: From the optimized geometry, calculate the energies of the frontier molecular orbitals (HOMO and LUMO).

  • Simulated Spectrum: Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum and identify the major electronic transitions.

Expected Theoretical Results: DFT calculations are expected to show that the HOMO is primarily localized on the thiophene ring and the propyl group, while the LUMO is distributed across the thiophene ring and the electron-withdrawing aldehyde group, confirming the D-A character of the molecule.

G cluster_0 Energy Levels cluster_1 Orbital Distribution LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO_dist LUMO Distribution: Concentrated on Thiophene & Aldehyde LUMO->LUMO_dist Localization HOMO_dist HOMO Distribution: Concentrated on Thiophene & Propyl Group HOMO->HOMO_dist Localization

Caption: Predicted HOMO/LUMO energy level diagram and orbital distribution.

Conclusion and Future Outlook

This compound is a molecule with significant potential as a building block in organic electronics and other advanced materials. Its inherent donor-acceptor structure makes it an attractive target for the synthesis of novel conjugated polymers and small molecules with tailored electronic properties. This guide provides a robust, scientifically-grounded framework for its synthesis and comprehensive electronic characterization. By following the detailed experimental and computational protocols outlined herein, researchers can effectively synthesize this compound, elucidate its fundamental electronic properties, and unlock its potential for next-generation applications. The generation of this foundational data will be a valuable contribution to the broader scientific community, enabling further innovation in the design and development of advanced organic materials.

References

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Knoevenagel Condensation with 5-Propylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction, which involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, is fundamental to the synthesis of α,β-unsaturated systems.[1][3] These products are not merely synthetic curiosities; they are pivotal intermediates in the creation of a vast array of commercially important molecules, including pharmaceuticals, agrochemicals, fine chemicals, and advanced polymers.[1][4][5]

Thiophene-containing molecules are of particular interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities.[5] 5-Propylthiophene-2-carbaldehyde, the subject of this guide, serves as a valuable building block. Its aldehyde functionality is highly electrophilic and primed for transformations like the Knoevenagel condensation. This application note provides an in-depth mechanistic overview, detailed experimental protocols, and expert insights for successfully conducting the Knoevenagel condensation with this compound, empowering researchers in drug discovery and chemical development.

Mechanistic Rationale: Understanding the Reaction Pathway

The efficacy of the Knoevenagel condensation lies in its well-defined, base-catalyzed mechanism. A thorough understanding of this pathway is critical for reaction optimization and troubleshooting. The process can be dissected into three primary stages when using a secondary amine catalyst like piperidine, which is a common and highly effective choice.[6]

  • Iminium Ion Formation & Enolate Generation : The reaction initiates with the nucleophilic attack of the amine catalyst (e.g., piperidine) on the aldehyde, forming a highly electrophilic iminium ion. Concurrently, the basic catalyst deprotonates the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate).[6][7][8] The formation of the iminium ion is a key step as it creates a more potent electrophile than the original aldehyde.

  • Nucleophilic Attack : The generated enolate acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion.[8] This step forges the critical new carbon-carbon bond and results in a neutral intermediate.

  • Catalyst Regeneration and Elimination : The intermediate undergoes a proton transfer and subsequent elimination of the amine catalyst. This step regenerates the catalyst for the next cycle and yields an aldol-type intermediate, which rapidly dehydrates to afford the thermodynamically stable α,β-unsaturated product.[9]

Knoevenagel_Mechanism Fig. 1: Catalytic Cycle of the Knoevenagel Condensation cluster_reactants Inputs cluster_cycle Catalytic Cycle Aldehyde 5-Propylthiophene- 2-carbaldehyde NucleophilicAttack 2. Nucleophilic Attack on Aldehyde Carbonyl Aldehyde->NucleophilicAttack ActiveMethylene Active Methylene Compound (Z-CH2-Z') Deprotonation 1. Deprotonation of Active Methylene Cmpd. ActiveMethylene->Deprotonation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Deprotonation abstracts H+ Enolate Enolate/ Carbanion Deprotonation->Enolate Enolate->NucleophilicAttack attacks C=O Intermediate Aldol-type Intermediate NucleophilicAttack->Intermediate Dehydration 3. Dehydration (Elimination of H2O) Intermediate->Dehydration Dehydration->Catalyst regenerates Product α,β-Unsaturated Product Dehydration->Product

Caption: Fig. 1: Catalytic Cycle of the Knoevenagel Condensation

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Knoevenagel condensation of this compound. All operations should be conducted in a well-ventilated fume hood.

Materials & Equipment
  • Reagents :

    • This compound (Purity ≥97%)[10]

    • Malononitrile (or Ethyl Cyanoacetate, Diethyl Malonate)

    • Piperidine (or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

    • Ethanol (Anhydrous)

    • Toluene

    • Ethyl Acetate

    • Hexanes

    • Deionized Water

    • 1 M Hydrochloric Acid

    • Magnesium Sulfate (Anhydrous)

  • Equipment :

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

    • UV lamp for TLC visualization

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol is a classic and reliable method for synthesizing 2-((5-propylthiophen-2-yl)methylene)malononitrile.

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.54 g, 10.0 mmol) and malononitrile (1.05 eq., e.g., 0.70 g, 10.5 mmol).

  • Solvent Addition : Add anhydrous ethanol (25 mL) to the flask and stir the mixture at room temperature until all solids dissolve.

  • Catalyst Addition : Add a catalytic amount of piperidine (0.1 eq., e.g., 0.1 mL, 1.0 mmol) to the solution using a micropipette.[11]

  • Reaction Execution : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

  • Monitoring : Monitor the reaction's progress every 30-60 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (aldehyde). Typical reaction times are 2-4 hours.[12]

  • Workup :

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product often precipitates as a crystalline solid.

    • If a precipitate has formed, cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.[11]

    • Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

  • Purification : The filtered product is often of high purity. However, for analytical-grade material, recrystallization from ethanol or an ethanol/water mixture is recommended.[11]

  • Drying : Dry the purified product in a vacuum oven to a constant weight.

Data Summary: Reaction Parameter Optimization

The choice of active methylene compound, catalyst, and solvent significantly impacts reaction outcomes. The table below provides starting conditions for various Knoevenagel condensations involving thiophene aldehydes, which can be adapted for this compound.

Active Methylene CompoundCatalyst (equiv.)SolventTemperatureTypical TimeWorkup Notes
MalononitrilePiperidine (0.1)EthanolReflux2-6 hProduct often precipitates upon cooling.[11][12]
Ethyl CyanoacetatePiperidine (0.1)EthanolReflux4-8 hMay require solvent removal and purification.[12]
Barbituric AcidNone (in water)WaterReflux2-4 hGreen chemistry approach; product precipitates.[11]
MalononitrileDBU (catalytic)WaterRoom Temp0.5-2 hHighly efficient; product isolated by filtration.[13]
Cyanoacetic AcidPyridinePyridineReflux3-5 hDoebner modification; involves decarboxylation.[14]

Experimental Workflow Visualization

A streamlined experimental process is key to reproducibility and efficiency. The following diagram outlines the logical flow from setup to final product characterization.

Workflow Fig. 2: General Experimental Workflow Start Start Combine 1. Combine Aldehyde, Active Methylene Cmpd., & Solvent Start->Combine Add_Catalyst 2. Add Catalyst (e.g., Piperidine) Combine->Add_Catalyst React 3. Heat to Reflux Add_Catalyst->React Monitor 4. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 5. Cool & Isolate Crude Product (Filtration) Monitor->Workup Complete Purify 6. Purify Product (Recrystallization) Workup->Purify Characterize 7. Characterize (NMR, IR, MS, MP) Purify->Characterize End End Characterize->End

Caption: Fig. 2: General Experimental Workflow

Product Characterization: Expected Spectroscopic Signatures

Proper characterization is essential to confirm the structure and purity of the synthesized product, for instance, 2-((5-propylthiophen-2-yl)methylene)malononitrile.

  • ¹H NMR : The most telling change is the disappearance of the sharp singlet corresponding to the aldehyde proton (CHO), typically found around δ 9.8-10.0 ppm.[15] A new singlet will appear in the vinylic region (δ 7.5-8.5 ppm), corresponding to the newly formed C=CH proton. Protons on the thiophene ring and the propyl group will also be present in their expected regions.

  • ¹³C NMR : Look for the disappearance of the aldehyde carbonyl carbon (~183 ppm).[9] New signals will appear for the α-carbon, β-carbon of the unsaturated system, and the nitrile carbons (if malononitrile is used, ~115 ppm).

  • Infrared (IR) Spectroscopy : A strong, sharp peak corresponding to the nitrile (C≡N) stretch should be visible around 2220 cm⁻¹. The characteristic C=O stretch of the starting aldehyde (around 1665-1680 cm⁻¹) will be absent.[16] A C=C double bond stretch will appear around 1600 cm⁻¹.

  • Mass Spectrometry (MS) : The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the product (C11H10N2S for the malononitrile adduct, MW = 202.28).

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers using 5-Propylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the synthesis of novel conjugated polymers derived from 5-propylthiophene-2-carbaldehyde. This versatile monomer, featuring a reactive aldehyde group and a solubilizing propyl chain, serves as a valuable building block for a variety of poly(thiophene vinylene) derivatives. This document outlines step-by-step methodologies for two distinct and powerful polymerization techniques: the McMurry reaction for homopolymerization and the Horner-Wadsworth-Emmons (HWE) reaction for creating alternating copolymers. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering not just procedural instructions but also the underlying scientific rationale for key experimental choices. All protocols are designed to be self-validating, with integrated characterization steps to ensure the synthesis of well-defined polymeric materials.

Introduction: The Significance of this compound in Conjugated Polymer Synthesis

Conjugated polymers, characterized by their alternating single and double bonds along the polymer backbone, have garnered immense interest for their unique electronic and optical properties.[1] This has led to their widespread application in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1][2] Polythiophenes and their derivatives are a prominent class of conjugated polymers due to their environmental stability and tunable properties.[3]

The monomer, this compound, offers several strategic advantages for the synthesis of novel polythiophene derivatives. The propyl group enhances the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing and characterization.[3] The aldehyde functionality provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the creation of diverse polymer architectures.[4] This guide will focus on leveraging this aldehyde group through two powerful polymerization methods to synthesize poly(5-propylthiophene-2-vinylene) and its derivatives.

Polymerization Methodologies

This section details two robust protocols for the polymerization of this compound, each yielding polymers with distinct structural features.

Protocol 1: Synthesis of Poly(5-propylthiophene-2-vinylene) via McMurry Reaction

The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene.[5] When applied to a dicarbonyl monomer or, in this case, a self-coupling of a mono-carbonyl compound, it can lead to the formation of a polymer.[6] This method is particularly effective for synthesizing poly(arylene vinylene)s.[7]

Scientific Rationale: The reaction utilizes a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like a zinc-copper couple.[5] The low-valent titanium acts as an oxygen acceptor, facilitating the deoxygenative coupling of the aldehyde groups to form the vinylene linkages in the polymer backbone.[5]

Experimental Workflow:

McMurry_Workflow cluster_prep Reagent Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification A Dry THF under N₂ D Add Zn(Cu) and TiCl₄ to THF A->D B Activate Zn(Cu) couple B->D C Prepare TiCl₄ solution in dry toluene C->D E Reflux to form low-valent Ti D->E F Slowly add 5-propylthiophene- 2-carbaldehyde solution E->F G Continue reflux for 24h F->G H Quench with aqueous K₂CO₃ G->H I Filter through Celite H->I J Extract with toluene I->J K Wash organic layer with water and brine J->K L Precipitate polymer in methanol K->L M Collect and dry the polymer L->M

Figure 1: Experimental workflow for the McMurry polymerization.

Step-by-Step Protocol:

  • Preparation of the Low-Valent Titanium Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add zinc-copper couple (4.0 eq) and anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add titanium tetrachloride (TiCl₄, 2.0 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and reflux the mixture for 2 hours. The color of the solution should turn from yellow to black, indicating the formation of the low-valent titanium species.

  • Polymerization:

    • Dissolve this compound (1.0 eq) in anhydrous THF.

    • Slowly add the monomer solution to the refluxing low-valent titanium suspension over a period of 4-6 hours using a syringe pump. This slow addition is crucial to favor polymer formation over cyclic oligomers.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by slowly adding a 10% aqueous potassium carbonate (K₂CO₃) solution.

    • Stir the mixture for 1 hour, then filter through a pad of Celite to remove the titanium salts.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Concentrate the solution under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of vigorously stirred methanol.

    • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.

Protocol 2: Synthesis of an Alternating Copolymer via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes with high E-stereoselectivity.[8] In the context of polymer chemistry, it can be used to create alternating copolymers by reacting a bis-phosphonate with a dialdehyde, or as in this case, a phosphonate-functionalized monomer with an aldehyde-functionalized monomer. For this protocol, we will react this compound with 1,4-xylylenebis(diethylphosphonate).

Scientific Rationale: The HWE reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to the aldehyde group of the this compound. The resulting intermediate eliminates a phosphate ester to form a carbon-carbon double bond, thus extending the polymer chain.[8] The use of a strong, non-nucleophilic base like sodium hydride is critical for the initial deprotonation.

Reaction Scheme:

HWE_Reaction MonomerA This compound Plus1 + MonomerA->Plus1 MonomerB 1,4-Xylylenebis(diethylphosphonate) Plus1->MonomerB Arrow -> MonomerB->Arrow Conditions NaH, THF, reflux Arrow->Conditions Polymer Alternating Copolymer Arrow->Polymer

Figure 2: HWE reaction for alternating copolymer synthesis.

Step-by-Step Protocol:

  • Monomer and Reagent Preparation:

    • Ensure this compound and 1,4-xylylenebis(diethylphosphonate) are pure. The aldehyde can be purified by distillation or column chromatography.

    • Dry THF by distilling from sodium/benzophenone ketyl immediately before use.

  • Polymerization:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF.

    • Add a solution of 1,4-xylylenebis(diethylphosphonate) (1.0 eq) in anhydrous THF dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of methanol.

    • Pour the reaction mixture into a large volume of a 1:1 mixture of methanol and water to precipitate the polymer.

    • Collect the polymer by filtration and wash thoroughly with methanol.

    • To further purify the polymer, dissolve it in a minimal amount of chloroform and reprecipitate into methanol.

    • Collect the purified polymer by filtration and dry under vacuum at 40 °C.

Characterization of the Synthesized Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

3.1. Structural Characterization:

  • ¹H NMR Spectroscopy: Provides information about the polymer's structure, including the ratio of cis to trans vinylene linkages and the successful incorporation of the monomer units.[9]

  • FTIR Spectroscopy: Can confirm the disappearance of the aldehyde C=O stretch (around 1670 cm⁻¹) and the appearance of the trans-vinylene C-H out-of-plane bending vibration (around 965 cm⁻¹).[10]

3.2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11][12]

3.3. Optical and Electrochemical Properties:

  • UV-Vis Spectroscopy: Determines the absorption maximum (λₘₐₓ) of the polymer in solution and as a thin film, providing insight into the effective conjugation length.[13]

  • Cyclic Voltammetry (CV): Used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which are crucial for applications in electronic devices.[14][15]

Table 1: Expected Properties of Synthesized Polymers

PropertyPoly(5-propylthiophene-2-vinylene) (via McMurry)Alternating Copolymer (via HWE)
Appearance Dark red/brown solidYellow/orange solid
Solubility Soluble in THF, chloroform, tolueneSoluble in THF, chloroform
Mn (GPC) 5 - 20 kDa10 - 50 kDa
PDI (GPC) 1.5 - 3.01.8 - 3.5
λₘₐₓ (film) 450 - 550 nm400 - 500 nm
HOMO (CV) -5.0 to -5.4 eV-5.2 to -5.6 eV

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Titanium tetrachloride is corrosive and reacts violently with water; handle with extreme care under an inert atmosphere.

  • Sodium hydride is a flammable solid and reacts violently with water; handle with care under an inert atmosphere.

  • Organic solvents are flammable; avoid open flames and sparks.

Troubleshooting

IssuePossible CauseSuggested Solution
Low polymer yield Incomplete reaction; premature precipitation of the polymer.Extend reaction time; use a higher boiling point solvent; ensure slow monomer addition.
Low molecular weight Chain-terminating impurities; incorrect stoichiometry.Purify monomers and solvents thoroughly; carefully control monomer stoichiometry.
Insoluble polymer High molecular weight; cross-linking side reactions.Use a higher boiling point solvent for polymerization; reduce reaction temperature or time.
Broad PDI Poor control over initiation or termination.Ensure a clean reaction setup and high-purity reagents; optimize reaction conditions.

Conclusion

This application note provides detailed and reliable protocols for the synthesis of conjugated polymers from this compound using the McMurry and Horner-Wadsworth-Emmons reactions. By following these procedures and characterization guidelines, researchers can reproducibly synthesize novel poly(thiophene vinylene) derivatives with tunable properties for a wide range of applications in organic electronics and materials science. The insights into the scientific rationale behind the experimental steps are intended to empower researchers to adapt and optimize these methods for their specific research goals.

References

Application Notes and Protocols: Leveraging 5-Propylthiophene-2-carbaldehyde in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-propylthiophene-2-carbaldehyde as a key starting material in the synthesis of potential anti-inflammatory agents. The thiophene scaffold is a well-established pharmacophore in medicinal chemistry, with several approved anti-inflammatory drugs containing this heterocyclic ring system.[1][2][3] The presence of the propyl and aldehyde functionalities on the thiophene ring in this compound offers versatile handles for synthetic modifications to generate novel drug candidates.

Introduction: The Thiophene Moiety in Anti-inflammatory Drug Discovery

The thiophene ring is considered a "privileged structure" in drug design due to its ability to interact with various biological targets.[1][3] Its derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) feature a thiophene core, highlighting its importance in this therapeutic area.[1][3] The anti-inflammatory effects of many thiophene-based compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][3]

This compound (CAS No: 35250-76-1) is a commercially available building block that can be strategically employed to synthesize novel thiophene derivatives with potential anti-inflammatory properties. The aldehyde group is particularly reactive and can participate in a variety of carbon-carbon bond-forming reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Synthetic Strategy: Knoevenagel Condensation for Bioactive Scaffolds

A robust and widely utilized method for the derivatization of aldehydes is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product. This synthetic route is particularly attractive for creating compounds with extended conjugation, which can be a key feature for biological activity.

This protocol details the synthesis of a novel chalcone-like compound, (E)-2-cyano-3-(5-propylthiophen-2-yl)acrylamide, a potential anti-inflammatory agent, starting from this compound and 2-cyanoacetamide. The resulting α,β-unsaturated amide is a scaffold of interest for its potential to interact with biological targets involved in inflammation.

Protocol 1: Synthesis of (E)-2-cyano-3-(5-propylthiophen-2-yl)acrylamide

This protocol outlines the Knoevenagel condensation of this compound with 2-cyanoacetamide.

Materials:

  • This compound (CAS: 35250-76-1)

  • 2-Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.54 g (10 mmol) of this compound and 0.84 g (10 mmol) of 2-cyanoacetamide in 30 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add 0.5 mL of piperidine.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. A solid precipitate should form. If not, slowly add cold distilled water to the reaction mixture until a precipitate is observed.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure (E)-2-cyano-3-(5-propylthiophen-2-yl)acrylamide.

  • Characterization: Dry the purified product under vacuum and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Expected Yield: 70-80%

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Protocol 1: Synthesis start Start: this compound & 2-Cyanoacetamide reaction Knoevenagel Condensation (Piperidine, Ethanol, Reflux) start->reaction Step 1-3 workup Work-up (Cooling, Precipitation) reaction->workup Step 4 isolation Isolation (Filtration) workup->isolation Step 5 purification Purification (Recrystallization) isolation->purification Step 6 product Product: (E)-2-cyano-3-(5-propylthiophen-2-yl)acrylamide purification->product Step 7

Caption: Synthetic workflow for the preparation of (E)-2-cyano-3-(5-propylthiophen-2-yl)acrylamide.

Biological Evaluation: In Vitro Anti-inflammatory Activity

To assess the potential of the newly synthesized compound as an anti-inflammatory agent, a simple and reliable in vitro assay based on the inhibition of protein denaturation can be employed. Protein denaturation is a well-documented cause of inflammation.[4][5] Therefore, the ability of a compound to inhibit protein denaturation can be correlated with its anti-inflammatory activity.

Protocol 2: In Vitro Anti-inflammatory Activity by Inhibition of Albumin Denaturation

This protocol describes the evaluation of the anti-inflammatory activity of the synthesized compound by measuring the inhibition of heat-induced bovine serum albumin (BSA) denaturation.

Materials:

  • Synthesized compound: (E)-2-cyano-3-(5-propylthiophen-2-yl)acrylamide

  • Bovine Serum Albumin (BSA), 1% w/v solution in distilled water

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (standard anti-inflammatory drug)

  • Distilled water

  • UV-Vis Spectrophotometer

  • Water bath

  • Test tubes

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the synthesized compound and diclofenac sodium in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. From these stock solutions, prepare different concentrations (e.g., 100, 200, 400, 800, 1000 µg/mL) by serial dilution with PBS.

  • Reaction Mixture: To 2.0 mL of each concentration of the test and standard solutions, add 2.8 mL of PBS (pH 6.4) and 0.2 mL of 1% w/v BSA solution. For the control, 2.0 mL of distilled water is used instead of the test/standard solution.

  • Incubation: Incubate all the test tubes at 37°C for 20 minutes.

  • Heat-induced Denaturation: After incubation, heat the samples at 70°C in a water bath for 5 minutes.

  • Cooling and Measurement: Cool the test tubes to room temperature and measure the absorbance of the solutions at 660 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Biological Evaluation Workflow Diagram

Bio_Evaluation_Workflow cluster_bio Protocol 2: In Vitro Anti-inflammatory Assay prep Prepare Test & Standard Solutions mix Prepare Reaction Mixture (BSA, PBS) prep->mix Step 1-2 incubate Incubate at 37°C mix->incubate Step 3 denature Heat-induced Denaturation (70°C) incubate->denature Step 4 measure Measure Absorbance at 660 nm denature->measure Step 5 calculate Calculate % Inhibition measure->calculate Step 6

Caption: Workflow for the in vitro anti-inflammatory activity assay.

Data Presentation

The results of the in vitro anti-inflammatory activity assay should be tabulated for clear comparison.

CompoundConcentration (µg/mL)% Inhibition of BSA Denaturation
(E)-2-cyano-3-(5-propylthiophen-2-yl)acrylamide100Enter experimental data
200Enter experimental data
400Enter experimental data
800Enter experimental data
1000Enter experimental data
Diclofenac Sodium (Standard)100Enter experimental data
200Enter experimental data
400Enter experimental data
800Enter experimental data
1000Enter experimental data

Conclusion and Future Directions

These application notes provide a practical framework for the synthesis and preliminary anti-inflammatory evaluation of a novel thiophene derivative using this compound as a readily accessible starting material. The described Knoevenagel condensation is a versatile reaction that can be adapted to use other active methylene compounds, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. Further investigations should focus on the in vivo anti-inflammatory activity of promising candidates and elucidation of their mechanism of action, for instance, by assessing their inhibitory effects on COX-1 and COX-2 enzymes.

References

Application Notes & Protocols: Strategic Synthesis of Thiophene-Based Dyes from 5-Propylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis of advanced thiophene-based dyes, commencing from the versatile precursor, 5-Propylthiophene-2-carbaldehyde. Thiophene-containing dyes are pivotal in modern materials science and medicinal chemistry, with significant applications as sensitizers in Dye-Sensitized Solar Cells (DSSCs), agents for Photodynamic Therapy (PDT), and probes for bioimaging.[1][2][3][4][5] We will explore the strategic implementation of two powerful synthetic methodologies: the Knoevenagel condensation for acceptor group installation and the Suzuki-Miyaura cross-coupling for the construction of extended π-conjugated systems. This guide emphasizes the causality behind procedural choices, providing not just protocols, but a framework for rational dye design and synthesis.

The Architectural Blueprint: Donor-π-Acceptor (D-π-A) Dyes

The remarkable functionality of these dyes stems from their "push-pull" electronic structure, formally known as a Donor-π-Acceptor (D-π-A) system.[6][7][8] This architecture is fundamental to their utility:

  • Electron Donor (D): An electron-rich moiety that "pushes" electron density into the molecule upon photoexcitation.

  • π-Bridge (π): A conjugated spacer that facilitates charge delocalization and transport. The thiophene ring is an exemplary π-bridge due to its excellent electronic conductivity and tunable properties.[2]

  • Electron Acceptor (A): An electron-poor moiety that "pulls" electron density, creating a charge-separated excited state. This group often doubles as an anchoring group for binding to surfaces like titanium dioxide (TiO₂) in DSSCs.

Our starting material, This compound , serves as a pre-functionalized π-bridge. The aldehyde group (-CHO) is a reactive handle for building the acceptor side, while the propyl group (-CH₂CH₂CH₃) enhances solubility in organic solvents—a critical factor for synthesis, purification, and application—and can influence the dye's solid-state packing and aggregation behavior.

Core Synthetic Strategies

The creation of D-π-A dyes from our starting aldehyde primarily involves two key transformations. These can be used sequentially to build complex molecular architectures.

G cluster_0 Synthetic Pathways Start This compound (π-Aldehyde) Intermediate Aryl-Thiophene Aldehyde (D-π-Aldehyde) Start->Intermediate Suzuki-Miyaura Cross-Coupling (Requires Halogenated Thiophene) FinalDye Final D-π-A Dye Start->FinalDye Knoevenagel Condensation Intermediate->FinalDye Knoevenagel Condensation Acceptor Active Methylene Compound (Acceptor Precursor) Acceptor->Start Donor Arylboronic Acid (Donor Precursor) Donor->Intermediate G cluster_mech Knoevenagel Condensation Mechanism Active Methylene\n(e.g., NC-CH₂-COOH) Active Methylene (e.g., NC-CH₂-COOH) Carbanion\n(NC-CH⁻-COOH) Carbanion (NC-CH⁻-COOH) Active Methylene\n(e.g., NC-CH₂-COOH)->Carbanion\n(NC-CH⁻-COOH) + Base Aldol Adduct Aldol Adduct Carbanion\n(NC-CH⁻-COOH)->Aldol Adduct + Aldehyde (R-CHO) Final Product\n(R-CH=C(CN)COOH) Final Product (R-CH=C(CN)COOH) Aldol Adduct->Final Product\n(R-CH=C(CN)COOH) - H₂O G cluster_workflow Two-Step Synthesis Workflow Start 4-Bromo-5-propyl- thiophene-2-carbaldehyde Step1 Suzuki Coupling + Donor-B(OH)₂ + Pd Catalyst Start->Step1 Intermediate D-π Aldehyde Intermediate Step1->Intermediate Step2 Knoevenagel Condensation + Acceptor Precursor + Base Intermediate->Step2 Final Final D-π-A Dye Step2->Final

References

Application Notes and Protocols: 5-Propylthiophene-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic scaffolds are cornerstones of drug design, offering a rich tapestry of physicochemical properties and biological activities.[1] Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, holds a privileged status.[1][2][3] Its significance is underscored by its presence in numerous FDA-approved drugs, including the antiplatelet agent Clopidogrel and the anti-inflammatory drug Suprofen.[1][2][4] The utility of the thiophene nucleus stems primarily from its role as a bioisostere of the benzene ring.[5][6][7] This substitution can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and fine-tune its overall pharmacological profile.[1][5][8]

This application note focuses on 5-Propylthiophene-2-carbaldehyde , a versatile and highly valuable building block for the synthesis of novel therapeutic agents. The molecule is strategically functionalized:

  • The aldehyde group at the C2 position is a reactive handle, enabling a wide array of chemical transformations such as condensations, oxidations, and reductive aminations to build molecular complexity.[9][10]

  • The propyl group at the C5 position imparts lipophilicity, a critical parameter that can modulate a compound's solubility, membrane permeability, and engagement with hydrophobic pockets in target proteins.

This guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties and Synthetic Strategy

This compound is a liquid at room temperature, characterized by the properties summarized below.[11]

PropertyValueReference
CAS Number 35250-76-1[11]
Molecular Formula C₈H₁₀OS[11]
Molecular Weight 154.23 g/mol [11]
Appearance Liquid
Storage 2-8°C, inert atmosphere, keep in dark[11]

The core value of the thiophene ring lies in its ability to mimic a phenyl group while introducing unique electronic properties due to the sulfur heteroatom. This bioisosteric relationship is a foundational concept in rational drug design.

Figure 1: Thiophene as a bioisostere for the phenyl ring.

Section 2: Synthetic Protocols

The following protocols provide step-by-step methodologies for the synthesis of this compound and a subsequent bioactive derivative. The overall workflow is designed to efficiently generate novel chemical entities for biological screening.

G start 2-Bromothiophene (Starting Material) step1 Protocol 1: Synthesis of This compound start->step1 Propylation & Formylation step2 Protocol 2: Synthesis of a Thiophene-Chalcone Derivative step1->step2 Claisen-Schmidt Condensation step3 Protocol 3: In Vitro Biological Screening (e.g., MTT Assay) step2->step3 Bio-evaluation end Hit Compound Identification & SAR Studies step3->end

Figure 2: General workflow for synthesis and screening.
Protocol 1: Synthesis of this compound

This protocol describes a two-step, one-pot synthesis starting from 2-bromothiophene. The methodology relies on regioselective lithiation followed by quenching with an alkylating agent and subsequent formylation.

Rationale: Halogen-lithium exchange is a powerful and efficient method for creating a nucleophilic carbon center on an aromatic ring. Performing the reaction at -78°C prevents side reactions and decomposition of the unstable lithiated intermediate. The sequential addition of reagents in one pot improves efficiency and reduces purification steps.

Materials:

  • 2-Bromothiophene

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 1-Iodopropane

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothiophene (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 30 minutes.

  • Alkylation: Add 1-iodopropane (1.1 eq) dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir for 4 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the formation of 2-propylthiophene.

  • Second Lithiation & Formylation: Cool the reaction mixture back down to -78°C. Add a second portion of n-BuLi (1.1 eq) dropwise. The lithiation will now occur regioselectively at the C5 position. Stir at -78°C for 1 hour.

  • Quenching: Add anhydrous DMF (1.5 eq) dropwise. The reaction will likely turn from a clear/yellow solution to a dark slurry. Stir at -78°C for 30 minutes, then allow it to warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2) to yield this compound as a liquid.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show a characteristic aldehyde proton signal around δ 9.8 ppm.

Protocol 2: Synthesis of a Thiophene-Based Chalcone Derivative

This protocol details the synthesis of (E)-1-(4-hydroxyphenyl)-3-(5-propylthiophen-2-yl)prop-2-en-1-one, a chalcone derivative, via a base-catalyzed Claisen-Schmidt condensation.

Rationale: Chalcones are well-known pharmacophores with diverse biological activities, including anticancer and anti-inflammatory effects.[12] The Claisen-Schmidt condensation is a robust and high-yielding reaction for their synthesis. The use of a phenolic ketone introduces a hydrogen-bond donor, which can be crucial for target binding.

Materials:

  • This compound (from Protocol 1)

  • 4-Hydroxyacetophenone

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol.

  • Base Addition: Prepare a solution of KOH (3.0 eq) in ethanol. Add the basic solution dropwise to the reactant mixture at room temperature with vigorous stirring.

  • Reaction: A precipitate often forms as the reaction proceeds. Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Neutralization and Precipitation: Pour the reaction mixture into a beaker of cold deionized water. Acidify the mixture to pH ~5-6 by slowly adding 1 M HCl. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Drying and Recrystallization: Dry the solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone.

Validation: Confirm the structure and stereochemistry (E-isomer is typically favored) using NMR spectroscopy and mass spectrometry.

Section 3: Medicinal Chemistry Applications and Biological Evaluation

Derivatives of this compound are promising candidates for development as anticancer, anti-inflammatory, and antimicrobial agents.[12][13][14]

Anticancer Applications

Thiophene-containing molecules have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including kinase inhibition and apoptosis induction.[15][16] Chalcones, such as the one synthesized in Protocol 2, are known to exhibit potent cytotoxic effects against a range of cancer cell lines.[12]

G AA Arachidonic Acid COX2 COX-2 Enzyme (Upregulated in Tumors) AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalysis Result Reduced Inflammation & Proliferation PGs->Result Inhibitor Thiophene Derivative (Potential Inhibitor) Inhibitor->COX2 Inhibition

Figure 3: Simplified pathway for COX-2 inhibition.

The following table summarizes the cytotoxic activity of representative thiophene derivatives from the literature, providing a benchmark for newly synthesized compounds.

Compound ClassCancer Cell LineIC₅₀ (µg/mL)Reference
4-Arylthiophene-2-carbaldehydePseudomonas aeruginosa29.7[13]
3-Aryl-thiophene Chalcone (5a)HCT-15 (Colon)21.0[12]
3-Aryl-thiophene Chalcone (5g)HCT-15 (Colon)22.8[12]
Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability. It is a robust and reliable method for screening the cytotoxic potential of novel compounds.[17]

Rationale: Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Materials:

  • Human cancer cell line (e.g., A549 - lung, HCT-15 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Resuspend the cells in complete medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., the chalcone from Protocol 2) in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Controls: Include wells for a negative control (cells with medium + 0.5% DMSO) and a positive control (cells treated with a known cytotoxic drug like Doxorubicin).

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory and Antimicrobial Applications

The thiophene scaffold is a key feature in several commercial anti-inflammatory drugs that act by inhibiting cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes.[2][4][18] Derivatives synthesized from this compound can be readily screened in commercially available COX/LOX inhibition assays. Furthermore, the broad biological profile of thiophenes extends to antimicrobial activity, and new derivatives can be evaluated for their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[13][14]

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile starting material in medicinal chemistry. Its strategic functionalization allows for the straightforward synthesis of diverse libraries of compounds with significant therapeutic potential. The protocols outlined in this guide provide a robust framework for synthesizing novel thiophene derivatives and evaluating their biological activity, particularly in the realm of oncology. Future work should focus on expanding the structural diversity of derivatives through different chemical transformations of the aldehyde group and exploring structure-activity relationships to optimize potency and selectivity for specific biological targets.

References

Polymerization of 5-Propylthiophene-2-carbaldehyde for conductive materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis and Characterization of Poly(5-Propylthiophene-2-carbaldehyde) for Conductive Material Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Functionalized Polythiophenes

Polythiophenes are a significant class of conductive polymers, renowned for their excellent environmental and thermal stability, which makes them suitable for a wide array of applications, including organic electronics, sensors, and biomedical devices.[1][2] The ability to functionalize the thiophene ring allows for the fine-tuning of the polymer's electronic, optical, and morphological properties.[3] This application note details the synthesis and characterization of poly(this compound), a functionalized polythiophene with the potential for tailored properties and applications.

The incorporation of a propyl group at the 5-position of the thiophene ring is intended to enhance the solubility of the resulting polymer in common organic solvents, a crucial factor for solution-based processing and device fabrication. The aldehyde group at the 2-position provides a reactive site for post-polymerization modification, enabling the covalent attachment of various functional molecules, such as fluorescent dyes, cross-linking agents, or bioactive compounds.[4][5][6] This dual functionalization opens up possibilities for creating novel materials with tunable conductivity, processability, and specific functionalities.

This guide provides a comprehensive overview of the chemical oxidative polymerization of this compound, focusing on the widely used ferric chloride (FeCl₃) method. We will delve into the mechanistic details, provide a step-by-step experimental protocol, and outline the essential characterization techniques to validate the synthesis and evaluate the properties of the resulting polymer.

Understanding the Polymerization: The Ferric Chloride Method

Chemical oxidative polymerization is a common and effective method for synthesizing polythiophenes.[1] Among various oxidizing agents, ferric chloride (FeCl₃) is frequently employed due to its effectiveness and relatively low cost. The polymerization is believed to proceed through a radical cation mechanism.

The key steps in the FeCl₃-mediated polymerization of this compound are as follows:

  • Oxidation of the Monomer: Ferric chloride acts as an oxidant, abstracting an electron from the electron-rich thiophene ring of the this compound monomer to form a radical cation.

  • Radical Cation Coupling: The generated radical cations then couple with each other, forming a dimer.

  • Propagation: The dimer is subsequently oxidized and couples with other radical cations or oligomers, leading to the growth of the polymer chain.

  • Termination: The polymerization is terminated by various processes, such as reaction with impurities or deactivation of the growing chain.

A critical consideration in the polymerization of this compound is the presence of the aldehyde group. Aldehydes can be susceptible to oxidation under certain conditions. However, the polymerization of thiophene-2-carbaldehyde has been successfully demonstrated, suggesting that the polymerization of the thiophene ring is the predominant reaction under carefully controlled conditions.[7][8] The electron-withdrawing nature of the aldehyde group can increase the oxidation potential of the monomer compared to unsubstituted thiophene.[9]

Experimental Protocol: Synthesis of Poly(this compound)

This protocol details the chemical oxidative polymerization of this compound using ferric chloride as the oxidant.

Materials:

  • This compound (monomer)

  • Anhydrous ferric chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (CHCl₃) (solvent)

  • Methanol (for precipitation and washing)

  • Ammonia solution (for de-doping)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Dropping funnel

  • Inert gas inlet and outlet

  • Heating mantle or oil bath with temperature control

  • Soxhlet extraction apparatus

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet/outlet. The entire setup should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Preparation:

    • In the reaction flask, suspend anhydrous FeCl₃ (4 molar equivalents relative to the monomer) in anhydrous chloroform under a gentle flow of inert gas.

    • In the dropping funnel, dissolve this compound (1 molar equivalent) in anhydrous chloroform.

  • Polymerization:

    • Cool the FeCl₃ suspension to 0°C using an ice bath.

    • Slowly add the monomer solution from the dropping funnel to the stirred FeCl₃ suspension over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere. The reaction mixture will typically turn dark in color, indicating polymerization.

  • Termination and Precipitation:

    • After 24 hours, terminate the polymerization by pouring the reaction mixture into a large volume of methanol. This will cause the polymer to precipitate.

  • Purification:

    • Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

    • Wash the polymer thoroughly with methanol to remove any unreacted monomer and residual FeCl₃.

    • To de-dope the polymer (i.e., convert it from the conductive salt form to the neutral, insulating form), stir the polymer powder in a dilute ammonia solution for several hours.

    • Filter the de-doped polymer and wash it with deionized water until the filtrate is neutral, followed by a final wash with methanol.

  • Soxhlet Extraction:

    • For further purification and to remove low molecular weight oligomers, perform a Soxhlet extraction of the polymer powder. Use sequential extractions with methanol, hexane, and finally chloroform. The purified polymer will be in the chloroform fraction.

  • Drying:

    • Recover the polymer from the chloroform fraction by evaporating the solvent.

    • Dry the purified poly(this compound) in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Characterization of Poly(this compound)

A thorough characterization of the synthesized polymer is essential to confirm its structure, purity, and properties.

Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The spectrum should show characteristic peaks for the thiophene ring, the propyl group, and the aldehyde carbonyl group (C=O). A weakening of the C-H out-of-plane bending vibration of the thiophene ring at the 2,5-positions indicates successful polymerization.[8]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the polymer's structure and regioregularity. The spectrum will show signals corresponding to the protons on the thiophene ring, the propyl chain, and the aldehyde proton. Broadening of the peaks is typical for polymers.

  • UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic properties of the polymer. The absorption spectrum of a solution of the polymer in a suitable solvent (e.g., chloroform) will show a π-π* transition, and the position of the absorption maximum (λ_max) provides an indication of the conjugation length.

Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. These parameters are crucial for understanding the physical and mechanical properties of the material.

Morphological and Thermal Analysis:

  • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These techniques are used to investigate the surface morphology and topography of the polymer films.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Conductivity Measurement:

  • Four-Point Probe Method: The electrical conductivity of the polymer is a key parameter for its application in conductive materials. The four-point probe method is a standard technique for measuring the sheet resistance of thin films of the polymer, from which the conductivity can be calculated. The conductivity is typically measured after doping the polymer with an oxidizing agent like iodine or FeCl₃.

Data Presentation: Expected Properties

The following table summarizes the expected characterization data for poly(this compound) based on literature values for similar polythiophenes.

PropertyExpected Value/ObservationReference
Appearance Dark-colored powder[7]
Solubility Soluble in common organic solvents (chloroform, THF, toluene)[3]
FTIR (cm⁻¹) ~1670-1690 (C=O stretch of aldehyde), ~820-850 (C-H out-of-plane bending of 2,5-disubstituted thiophene)[8]
¹H NMR (ppm) Broad signals for aromatic, propyl, and aldehyde protons[7]
UV-Vis λ_max (in CHCl₃) 400 - 450 nm[7][8]
Molecular Weight (Mw) 5,000 - 50,000 g/mol (highly dependent on polymerization conditions)[3]
Conductivity (doped) 10⁻⁵ to 10⁻¹ S/cm (highly dependent on dopant and doping level)[9]

Visualizing the Process

Diagram 1: Polymerization Mechanism

polymerization_mechanism Monomer This compound RadicalCation Monomer Radical Cation Monomer->RadicalCation -e⁻ (Oxidation) FeCl3 FeCl₃ (Oxidant) Dimer Dimer RadicalCation->Dimer Coupling Polymer Poly(this compound) Dimer->Polymer Propagation

Caption: Oxidative polymerization of this compound.

Diagram 2: Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Setup Reaction Setup (Inert Atm.) Reagents Prepare Monomer & Oxidant Solutions Setup->Reagents Polymerization Polymerization (0°C to RT, 24h) Reagents->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation DeDoping De-dope with NH₃ solution Precipitation->DeDoping Soxhlet Soxhlet Extraction DeDoping->Soxhlet FinalProduct Dry Purified Polymer Soxhlet->FinalProduct Spectroscopy FTIR, NMR, UV-Vis GPC GPC (Molecular Weight) Morphology SEM/AFM Conductivity Conductivity Measurement FinalProduct->Spectroscopy FinalProduct->GPC FinalProduct->Morphology FinalProduct->Conductivity

Caption: Step-by-step workflow for synthesis and characterization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Propylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 5-Propylthiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields, minimize impurities, and troubleshoot common issues encountered with this specific substrate. Our approach is rooted in mechanistic understanding and field-proven strategies to provide you with a self-validating system for experimental success.

Introduction: The Unique Challenges of this compound in Suzuki Couplings

This compound is a valuable building block in organic synthesis. However, its structure presents a unique set of challenges in Suzuki-Miyaura couplings. The electron-withdrawing nature of the aldehyde group can influence the reactivity of the thiophene ring, while the sulfur heteroatom can interact with the palladium catalyst.[1] This guide will provide direct answers to the specific problems you may encounter, transforming potential setbacks into successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in this specific Suzuki coupling can often be attributed to a few critical factors. A systematic evaluation of your reaction parameters is the most effective approach to identify the root cause.

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. For heteroaromatic substrates like thiophene, standard catalysts may not be optimal.[2] Consider using more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

  • Base Selection: The base plays a crucial role in the transmetalation step. For substrates with sensitive functional groups like aldehydes, a milder base is often preferred to prevent side reactions. While strong bases like NaOH can be effective, they may also promote undesired reactions. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which have been shown to be effective in couplings with similar thiophene derivatives.[5]

  • Solvent System: The polarity and proticity of the solvent can significantly impact the reaction. A common and often effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[5] The aqueous phase is often necessary to dissolve the inorganic base.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting materials, product, or catalyst. An optimal temperature, typically between 80-100 °C, should be determined empirically.[6]

Q2: I am observing a significant amount of a side product that appears to be the result of my boronic acid homocoupling. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen or inefficient catalyst turnover.[7] Here’s how you can address it:

  • Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[7] Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique for more sensitive reactions.[4]

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous.[4] If you are using a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf), its reduction to the active Pd(0) species in situ might be inefficient, leading to side reactions.[7][8]

  • Appropriate Ligand Choice: Bulky, electron-donating ligands can create a sterically hindered environment around the palladium center, which disfavors the formation of the bridged palladium species thought to be involved in homocoupling.[4]

Q3: My main impurity seems to be 5-propylthiophene (protodeboronation of my coupling partner). What causes this and how can I prevent it?

A3: Protodeboronation is the replacement of the boronic acid or ester group with a hydrogen atom and is a well-known undesired side reaction in Suzuki couplings.[9] It is particularly prevalent with heteroaromatic boronic acids.[7]

  • Anhydrous Conditions: Water can be a proton source for protodeboronation.[10] While many Suzuki protocols use aqueous bases, if protodeboronation is a significant issue, switching to anhydrous conditions with a suitable base can be beneficial.

  • Choice of Base: The base can influence the rate of protodeboronation. Milder bases such as potassium fluoride (KF) or cesium fluoride (CsF) can sometimes suppress this side reaction.[10]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[10][11] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[11]

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of protodeboronation.[10]

Q4: I am using a bromo-substituted this compound. What are the best practices for setting up the reaction?

A4: When using a bromo-substituted thiophene, the following protocol can serve as a robust starting point.

Experimental Protocol: General Procedure for Suzuki Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-3-propylthiophene-2-carbaldehyde (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if not using a pre-formed complex).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Data Presentation: Recommended Reaction Parameters

The following table summarizes recommended starting conditions for optimizing the Suzuki coupling of this compound. These are general guidelines and may require further optimization for specific coupling partners.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald PrecatalystsPd(0) sources can be more efficient; Buchwald precatalysts are often highly active for challenging substrates.[4][8]
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich ligands often improve yields with heteroaromatic substrates.[3]
Base K₃PO₄, Cs₂CO₃, KFMilder bases can prevent side reactions with the aldehyde functionality and may reduce protodeboronation.[5][10]
Solvent System 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1)A biphasic system often aids in dissolving the base and facilitating the reaction.[5]
Temperature 80-100 °CBalances reaction rate with potential for degradation.[6]
Boronic Reagent Boronic acid, Pinacol ester, MIDA boronateEsters and MIDA boronates offer increased stability against protodeboronation.[10][11]

Visualizing the Process: Diagrams and Workflows

To further aid in understanding and troubleshooting, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

Troubleshooting_Workflow start Low Yield or No Reaction reagent_quality Verify Reagent Purity and Integrity (Substrates, Catalyst, Base, Solvent) start->reagent_quality inert_atmosphere Ensure Rigorous Degassing and Inert Atmosphere reagent_quality->inert_atmosphere optimize_catalyst Optimize Catalyst System (Try Bulky, Electron-Rich Ligands) inert_atmosphere->optimize_catalyst optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3, KF) optimize_catalyst->optimize_base optimize_solvent_temp Adjust Solvent and Temperature optimize_base->optimize_solvent_temp check_side_reactions Analyze for Side Products (Homocoupling, Protodeboronation) optimize_solvent_temp->check_side_reactions homocoupling Address Homocoupling: - Improve Degassing - Use Pd(0) Precatalyst check_side_reactions->homocoupling Homocoupling Observed protodeboronation Address Protodeboronation: - Use Anhydrous Conditions - Use Milder Base - Use Boronic Ester/MIDA Boronate check_side_reactions->protodeboronation Protodeboronation Observed success Improved Yield check_side_reactions->success No Major Side Products homocoupling->success protodeboronation->success

References

Technical Support Center: Synthesis of 5-Propylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Propylthiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental outcomes to empower you to troubleshoot effectively.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-stage process. First, the thiophene core is alkylated to produce the 2-propylthiophene intermediate. Second, this intermediate undergoes formylation to introduce the aldehyde group, most commonly at the 5-position. Each stage presents unique challenges regarding byproduct formation and yield optimization.

Synthesis_Overview cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Formylation Thiophene Thiophene Propylthiophene 2-Propylthiophene Thiophene->Propylthiophene   n-BuLi, Propyl Bromide   OR Grignard Route Target This compound Propylthiophene->Target   Vilsmeier-Haack Reaction   (POCl₃, DMF)

Caption: General two-stage synthetic workflow for this compound.

II. Troubleshooting Guide: Side Reactions & Byproducts

This section addresses specific issues encountered during synthesis. Each question details a common problem, its root chemical cause, and actionable solutions.

Stage 1: Synthesis of 2-Propylthiophene Intermediate

The primary routes to 2-propylthiophene involve either the lithiation of thiophene followed by alkylation or a Grignard-based approach.[1][2] Both are susceptible to side reactions that can complicate purification and lower yields.

Q1: My yield of 2-propylthiophene is low, and the crude NMR shows a significant amount of unreacted thiophene. What happened?

A1: This issue points to an inefficient initial metalation step (either lithiation or Grignard reagent formation).

  • Probable Cause (Lithiation Route): Incomplete deprotonation of thiophene by n-butyllithium (n-BuLi) is the most likely culprit. Thiophene lithiation is fast but highly sensitive to reaction conditions.[1]

    • Moisture: n-BuLi is extremely reactive towards protic sources, including trace water in the solvent (THF), glassware, or atmosphere.[3] Any moisture will quench the n-BuLi, reducing the amount available to deprotonate thiophene.

    • Reagent Quality: The molarity of commercial n-BuLi solutions can decrease over time due to degradation. Using a poorly titrated or old bottle will result in under-dosing the reaction.

    • Insufficient Reaction Time/Temperature: While the lithiation of thiophene is rapid at low temperatures (-78 °C), insufficient stirring or time can lead to an incomplete reaction before the alkylating agent is added.[1]

  • Probable Cause (Grignard Route): If you are forming a thienyl Grignard reagent from 2-bromothiophene, its formation can be sluggish.[4]

    • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Failure to activate the magnesium (e.g., with iodine or 1,2-dibromoethane) will prevent the reaction from initiating.

    • Moisture: Like organolithiums, Grignard reagents are strong bases and are readily quenched by water.[5][6]

  • Solutions & Protocol Validation:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the entire process.

    • Titrate Organometallic Reagents: Always titrate n-BuLi before use to determine its exact molarity. For Grignard reactions, use fresh, high-quality magnesium turnings.

    • Optimize Reaction Parameters: For lithiation, ensure the n-BuLi is added slowly at -78 °C and allowed to stir for the recommended time (typically 30-60 minutes) before adding the propyl bromide.[1]

Q2: GC-MS analysis of my 2-propylthiophene shows a significant impurity with a mass corresponding to dipropylthiophene. How do I prevent this?

A2: The formation of dipropylthiophene indicates that the initially formed 2-propylthiophene is undergoing a second lithiation/alkylation cycle.

  • Probable Cause: 2-Propylthiophene is an activated thiophene ring. The C-5 proton is acidic and can be removed by any excess n-BuLi present after the initial alkylation, leading to a second deprotonation and subsequent reaction with propyl bromide.

  • Mechanism of Byproduct Formation:

    • Thiophene + n-BuLi → 2-Thienyllithium

    • 2-Thienyllithium + Propyl Bromide → 2-Propylthiophene

    • 2-Propylthiophene + n-BuLi (excess) → 5-Propyl-2-thienyllithium

    • 5-Propyl-2-thienyllithium + Propyl Bromide → 2,5-Dipropylthiophene

  • Solutions & Protocol Validation:

    • Control Stoichiometry: Use a slight excess, but not a large excess, of n-BuLi (e.g., 1.05-1.1 equivalents) relative to thiophene. This ensures complete initial lithiation without leaving a large amount of n-BuLi to react with the product.[1]

    • Inverse Addition: After the initial lithiation of thiophene is complete, consider adding the resulting 2-thienyllithium solution to a solution of propyl bromide, rather than the other way around. This ensures the propyl bromide is always in excess relative to the organolithium species, minimizing the chance for the product to react with any remaining n-BuLi.

    • Temperature Control: Maintain a low temperature throughout the addition of propyl bromide to keep the reaction rate manageable.

Stage 2: Vilsmeier-Haack Formylation of 2-Propylthiophene

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic systems.[7][8] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an electrophilic iminium salt formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[9][10]

Q3: My final product is a mixture of two aldehyde isomers that are difficult to separate by column chromatography. How do I identify the byproduct and improve the regioselectivity?

A3: This is the most common issue in this synthesis. You are forming the desired This compound along with its regioisomeric byproduct, 2-Propylthiophene-3-carbaldehyde .

  • Probable Cause: The propyl group at the C2 position is an activating, ortho-, para-directing group. In the context of the thiophene ring, this directs electrophilic substitution to the C5 ("para") and C3 ("ortho") positions. While the C5 position is sterically more accessible and generally favored, formylation at the C3 position is a significant competing pathway.[11]

  • Identifying the Isomers:

    • ¹H NMR Spectroscopy: The key difference lies in the coupling patterns of the thiophene ring protons.

      • Desired (5-propyl-2-carbaldehyde): You will observe two doublets for the C3 and C4 protons with a characteristic coupling constant (³JHH) of approximately 3-4 Hz.

      • Byproduct (2-propyl-3-carbaldehyde): You will observe two doublets for the C4 and C5 protons. The C5 proton will likely be further downfield and may show a small long-range coupling to the propyl group's methylene protons.

CompoundPositionProbable ¹H Shift (ppm)Multiplicity
This compound -CHO~9.8s
H-3~7.6d
H-4~6.9d
2-Propylthiophene-3-carbaldehyde -CHO~10.0s
H-4~7.1d
H-5~7.4d
Note: These are estimated chemical shifts and can vary based on solvent and concentration.
  • Solutions & Protocol Validation:

    • Choice of Formylating Reagent: While DMF/POCl₃ is standard, using a bulkier formylating agent can increase selectivity for the less sterically hindered C5 position. For example, replacing DMF with N-methylformanilide (NMFA) has been shown to improve regioselectivity in some cases.[11]

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). Higher temperatures can decrease selectivity.

    • Alternative Reagents: Using phosgene instead of phosphorous oxychloride with formamides has been reported to give higher yields and selectivity for 2-formyl products.[12]

Byproduct_Formation Propylthiophene 2-Propylthiophene Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Propylthiophene->Vilsmeier Desired This compound (Major Product) Vilsmeier->Desired Attack at C5 (Sterically favored) Byproduct 2-Propylthiophene-3-carbaldehyde (Regioisomeric Byproduct) Vilsmeier->Byproduct Attack at C3 (Electronically allowed)

Caption: Competing formylation pathways for 2-propylthiophene.

Q4: My reaction mixture turned into a dark, viscous, or solid tar that is insoluble in common solvents. What is it, and how can it be prevented?

A4: You are observing polymerization or resinification of the thiophene starting material or product.

  • Probable Cause: Thiophenes, being electron-rich heterocycles, are susceptible to polymerization under strong acidic conditions, which are characteristic of the Vilsmeier-Haack reaction.[13] This is exacerbated by high temperatures. The highly reactive Vilsmeier reagent can initiate a cascade of electrophilic additions to other thiophene molecules, leading to the formation of poly(thiophene) sludge.[14]

  • Solutions & Protocol Validation:

    • Strict Temperature Control: This is the most critical factor. The formation of the Vilsmeier reagent is exothermic, as is the subsequent formylation. The POCl₃ should be added slowly to the DMF at a low temperature (e.g., 0 °C or below). The 2-propylthiophene should then be added dropwise, ensuring the internal temperature does not rise uncontrollably.[15]

    • Correct Order of Addition: Always add the phosphorus oxychloride to the DMF (solvent) to form the reagent in situ before adding the thiophene substrate. Never add DMF to a mixture of the thiophene and POCl₃.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, proceed with the workup immediately. Extended reaction times, especially at elevated temperatures, increase the risk of polymerization.[15]

    • Controlled Quench: Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and a base (like sodium acetate or sodium bicarbonate solution) to neutralize the strong acids rapidly and safely.

III. Frequently Asked Questions (FAQs)

FAQ 1: What is the Vilsmeier reagent and how is it formed?

The Vilsmeier reagent is the active electrophile in the formylation reaction. It is a chloroiminium salt, specifically (chloromethylene)dimethylammonium chloride when formed from DMF and POCl₃. It is a weaker electrophile than those used in Friedel-Crafts acylation, which is why the reaction works well for activated aromatic systems like thiophene but not for deactivated rings like benzene.[9][10]

Caption: Simplified formation of the Vilsmeier reagent from DMF and POCl₃.

FAQ 2: What are the best purification methods to separate the desired product from its byproducts?

  • Fractional Distillation under Vacuum: If you have produced a large enough quantity, fractional vacuum distillation is often the most effective method for separating the 5-propyl and 3-formyl isomers, as they will have slightly different boiling points.

  • Flash Column Chromatography: While challenging, separation is possible. Use a long column with a high-surface-area silica gel. A low-polarity solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) will be required. Run multiple small columns rather than one overloaded large one.

  • Preparative HPLC: For high-purity material on a smaller scale, preparative reverse-phase HPLC can provide excellent separation.

FAQ 3: Are there alternative, milder formylation methods?

Yes, other methods exist, though they may have their own drawbacks:

  • Duff Reaction: Uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid). It is typically used for phenols but can work for other activated rings. It can also suffer from di-formylation and resin formation.[15]

  • Rieche Formylation: Uses dichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid like TiCl₄. This reagent is highly toxic and moisture-sensitive.

  • Lithiation and Quenching: An alternative route involves the lithiation of 2-propylthiophene at the 5-position followed by quenching with DMF. This can offer excellent regioselectivity but requires cryogenic temperatures and strict anhydrous conditions.

IV. Key Experimental Protocols

Safety Note: These procedures involve highly reactive and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Propylthiophene via Lithiation[1]
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

  • Reagents: Add anhydrous tetrahydrofuran (THF, 120 mL) to the flask, followed by thiophene (10.0 g, 119 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv., 131 mmol, e.g., 52.3 mL of a 2.5 M solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stirring: Stir the resulting milky white suspension at -78 °C for 45-60 minutes.

  • Alkylation: Add 1-bromopropane (1.2 equiv., 143 mmol, 17.6 g) dropwise, again maintaining a temperature below -70 °C.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude oil by vacuum distillation to yield 2-propylthiophene as a colorless liquid.

Protocol 2: Vilsmeier-Haack Formylation of 2-Propylthiophene
  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3 equiv.) and cool to 0 °C in an ice bath.

  • Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the stirred DMF solution. A thick white precipitate (the Vilsmeier reagent) will form. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Substrate: Add 2-propylthiophene (1.0 equiv.) dropwise to the Vilsmeier reagent slurry, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate in Hexane). The reaction is often complete within 2-4 hours.

  • Workup: Prepare a large beaker with crushed ice and a saturated solution of sodium acetate. Slowly and carefully pour the reaction mixture onto the stirred ice/acetate slurry. This quench is exothermic and will release HCl gas.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, extract with diethyl ether or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography or vacuum distillation.

V. References

  • S. C. Prathap, S. S. K. Reddy, D. B. Ramachary, Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI--INVALID-LINK--

  • Synthesis of 5‐isopropylthiophen‐2‐carbaldehyde (III a) and... ResearchGate--INVALID-LINK--

  • Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate--INVALID-LINK--

  • Regioselective electrophilic formylation — 3-substituted thiophenes as a case study. ElectronicsAndBooks--INVALID-LINK--

  • Process for production of 2-thiophene aldehydes. Google Patents--INVALID-LINK--

  • Troubleshooting side reactions during the formylation step of synthesis. Benchchem--INVALID-LINK--

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal--INVALID-LINK--

  • How to synthesize 5-METHYLTHIPHENE-2-CARBOXALDEHYDE - FAQ. Guidechem--INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline--INVALID-LINK--

  • Vilsmeier–Haack reaction. Wikipedia--INVALID-LINK--

  • Vilsmeier-Haack Reaction. Chemistry Steps--INVALID-LINK--

  • Vilsmeier-Haack Reaction. NROChemistry--INVALID-LINK--

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH--INVALID-LINK--

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI--INVALID-LINK--

  • Technical Support Center: Synthesis and Purification of 2-Propylthiophene. Benchchem--INVALID-LINK--

  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science--INVALID-LINK--

  • Reactions of Grignard Reagents. Master Organic Chemistry--INVALID-LINK--

  • (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. Filo--INVALID-LINK--

  • GRIGNARD REAGENTS. University of Calgary--INVALID-LINK--

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY--INVALID-LINK--

References

Preventing polymerization of 5-Propylthiophene-2-carbaldehyde upon storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Propylthiophene-2-carbaldehyde (CAS 35250-76-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its polymerization. Given its dual reactive moieties—a thiophene ring and an aldehyde group—this molecule is susceptible to degradation, which can compromise experimental outcomes. This guide is designed to provide both preventative strategies and troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has turned viscous and yellow. What happened?

This is a classic sign of polymerization. The increased viscosity and color change indicate that the individual monomer units of this compound have started to react with each other to form larger oligomeric or polymeric chains.[1] This process can be initiated by exposure to heat, light, air (oxygen), or trace amounts of acid or base catalysts.[1][2]

Q2: What are the primary chemical reactions causing this polymerization?

Two main pathways are likely responsible for the degradation of this compound:

  • Thiophene Ring Polymerization: The thiophene ring is electron-rich and can undergo oxidative or acid-catalyzed polymerization.[3][4][5] This typically involves the formation of radical cations that link the thiophene units together, often forming polythiophene-like structures.[3][4]

  • Aldol Condensation: The aldehyde group, in the presence of acid or base catalysts, can undergo aldol condensation.[6][7] In this reaction, the enolate of one aldehyde molecule attacks the carbonyl group of another, leading to the formation of β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes and ultimately polymerize.[7][8]

Q3: Is the polymerized material usable for my experiment?

It is strongly advised not to use the material if signs of polymerization are evident. The presence of oligomers and polymers means the purity of the starting material is compromised, which will lead to inaccurate results, poor yields in subsequent reactions, and difficulty in purification. For best results, a fresh, pure sample should be used.

Q4: How can I confirm if my material has started to polymerize?

Besides visual inspection, you can use analytical techniques to assess the purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to check for the presence of impurities. Broadening of peaks or the appearance of new signals in the aliphatic or aromatic regions that do not correspond to the starting material are indicative of polymerization.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A pure sample should show a single major peak. The presence of multiple peaks, especially at higher retention times, suggests the formation of dimers or oligomers.

  • Thin Layer Chromatography (TLC): Streaking on the TLC plate or the appearance of multiple spots where there should be one is a quick indicator of impurities.

Troubleshooting Guide: Preventing Polymerization

If you are experiencing issues with the stability of this compound, follow these troubleshooting steps to mitigate polymerization.

Issue 1: Polymerization Observed in a Newly Opened Bottle
Potential Cause Explanation Recommended Action
Improper Shipping/Handling The compound may have been exposed to high temperatures or light during transit.Immediately store the new bottle under the recommended conditions (see below). If polymerization is already evident, contact the supplier for a replacement.
Manufacturing Lot Variation Although rare, variations in purity or the presence of trace impurities from the synthesis can catalyze polymerization.Qualify the new lot with an analytical technique like ¹H NMR before use.
Issue 2: Polymerization Occurs Over Time in the Lab

This is the most common scenario and is almost always related to storage and handling practices.

Potential Cause Explanation Recommended Action
Improper Storage Temperature Heat accelerates the rate of all chemical reactions, including polymerization.Store the compound at 2-8°C.[10][11] This is the most critical factor in preserving its stability.
Exposure to Air (Oxygen) Oxygen can initiate oxidative polymerization of the thiophene ring.[4][12]Store the vial under an inert atmosphere such as argon or nitrogen.[10][11] After each use, flush the headspace of the vial with inert gas before re-sealing.
Exposure to Light UV light can provide the energy to initiate radical polymerization reactions.[3]Store the vial in a dark place, or wrap the vial in aluminum foil to protect it from light.[9][11]
Contamination with Acids or Bases Trace amounts of acid or base on a spatula or in a syringe can catalyze aldol condensation.[6][7]Use clean, dry, and dedicated labware for handling the compound. Ensure syringes and needles are free of any acidic or basic residues.
Moisture Contamination Water can potentially facilitate acid- or base-catalyzed polymerization pathways.Keep the container tightly sealed to prevent the ingress of atmospheric moisture.[10][13] Store in a desiccator if working in a high-humidity environment.[9]

Experimental Protocols

Protocol 1: Optimal Storage of this compound

This protocol outlines the best practices for storing the compound to maximize its shelf life.

Materials:

  • Vial of this compound

  • Source of inert gas (Argon or Nitrogen) with a regulator and needle adapter

  • Parafilm or a secure secondary seal

  • Refrigerator (2-8°C)

  • Aluminum foil (optional)

Procedure:

  • Initial Receipt: Upon receiving the compound, inspect the vial for any signs of polymerization. If it appears clear and has low viscosity, proceed.

  • Inert Atmosphere: Before the first use and after every subsequent use, flush the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds. This displaces oxygen from the vial.

  • Secure Sealing: Tightly close the primary cap of the vial. For added protection against moisture and air, wrap the cap and neck of the vial with Parafilm.

  • Light Protection: Place the vial in a dark storage box or wrap it with aluminum foil to prevent light exposure.[9]

  • Refrigeration: Store the sealed, protected vial in a refrigerator at 2-8°C.[11]

Protocol 2: Aliquoting for Frequent Use

To avoid repeated warming and cooling cycles and exposure of the main stock to the atmosphere, it is best practice to aliquot the material.

Materials:

  • Main stock vial of this compound

  • Multiple smaller, clean, and dry amber glass vials with PTFE-lined caps

  • Inert gas source

  • Clean and dry syringe or pipette

Procedure:

  • Preparation: In a fume hood, arrange the smaller vials. Purge each small vial with inert gas.

  • Transfer: Allow the main stock vial to warm to room temperature before opening to prevent condensation of moisture into the compound.

  • Dispensing: Working under a blanket of inert gas if possible, quickly dispense the desired amount of the aldehyde into each of the smaller vials.

  • Purge and Seal: Before sealing each small vial, flush the headspace with inert gas. Tightly cap each vial.

  • Storage: Store all aliquots according to the Optimal Storage Protocol . Use one aliquot per experiment or per day to protect the integrity of the remaining stock.

Visualization of Degradation Pathways

To better understand the chemical processes you are trying to prevent, the following diagrams illustrate the two primary polymerization mechanisms.

Mechanism 1: Acid-Catalyzed Aldol Condensation

This pathway shows how trace acid can lead to the self-condensation of the aldehyde.

AldolCondensation cluster_0 Step 1: Enol Formation (Acid-Catalyzed) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration cluster_3 Step 4: Polymerization A Aldehyde (Keto form) Enol Enol Intermediate A->Enol Protonation & Tautomerization H_plus H+ Enol_copy Enol Adduct β-Hydroxy Aldehyde (Aldol Adduct) Enol_copy->Adduct Aldehyde_2 Second Aldehyde Molecule Aldehyde_2->Adduct Attack on Carbonyl Adduct_copy Aldol Adduct Product α,β-Unsaturated Aldehyde Adduct_copy->Product H2O - H₂O Product_copy α,β-Unsaturated Aldehyde Polymer Polymer Chain Product_copy->Polymer Further Condensation

Caption: Acid-catalyzed aldol condensation pathway for aldehydes.

Mechanism 2: Oxidative Polymerization of Thiophene

This diagram illustrates how the thiophene ring can polymerize via oxidation to form a conductive polymer-like material.

ThiophenePolymerization Monomer Thiophene Monomer RadicalCation Thiophene Radical Cation Monomer->RadicalCation - e⁻ Oxidant Oxidant (e.g., O₂, Trace Metal) Dimer Dimer Radical Cation RadicalCation->Dimer + Monomer - 2H⁺, - e⁻ Oligomer Oligomer Chain Dimer->Oligomer + n Monomers Polymer Polythiophene Chain Oligomer->Polymer Propagation

Caption: General mechanism for the oxidative polymerization of thiophene.

By understanding these mechanisms and implementing the rigorous storage and handling protocols outlined in this guide, you can significantly extend the shelf life of this compound and ensure the integrity of your experimental results.

References

Technical Support Center: 5-Propylthiophene-2-carbaldehyde Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Propylthiophene-2-carbaldehyde. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and degradation pathways encountered during experimental work.

Introduction

This compound is a versatile heterocyclic aldehyde used as a building block in the synthesis of various pharmaceutical and materials science compounds. Understanding its stability and degradation profile is critical for ensuring the integrity of experimental results, the quality of synthesized materials, and the safety and efficacy of final products. This guide provides a comprehensive overview of the potential degradation pathways of this compound under various stress conditions and offers practical guidance for its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The primary sites of reactivity and potential degradation are the aldehyde functional group and the thiophene ring itself. The aldehyde group is susceptible to oxidation and reduction reactions, as well as nucleophilic attack. The thiophene ring, while aromatic, can undergo oxidation at the sulfur atom and is also sensitive to strong acids and certain photolytic conditions which can lead to ring opening.[1][2] The propyl group is generally stable but can be a site for radical reactions under harsh conditions.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is typically 2-8°C. Exposure to light, air (oxygen), and moisture should be minimized to prevent photodegradation, oxidation, and potential hydrolysis.

Q3: My solution of this compound has turned yellow/brown. Is it still usable?

A3: Discoloration often indicates the formation of degradation products or impurities. While the compound itself may have a slight color, a significant change, especially the appearance of a yellow to brown hue, suggests that degradation has occurred. It is highly recommended to assess the purity of the discolored solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[3] Depending on the level of impurities and the sensitivity of your application, the material may no longer be suitable.

Q4: What are the likely degradation products I might encounter?

A4: Under various stress conditions, you may encounter the following degradation products:

  • Oxidation: 5-Propylthiophene-2-carboxylic acid (from aldehyde oxidation) and potentially sulfoxides or sulfones of the thiophene ring.[4]

  • Acidic Conditions: Polymerization or resinification products due to the reactivity of the aldehyde and the thiophene ring in the presence of strong acids.[5][6]

  • Photodegradation: Ring-opened products and various photoproducts resulting from complex photochemical reactions.[2][7]

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of this compound starting material.1. Verify Purity of Starting Material: Use HPLC or GC-MS to confirm the purity of your starting material. Impurities can act as catalysts for degradation or participate in side reactions. 2. Degas Solvents: Dissolved oxygen can promote oxidative degradation. Degassing solvents with nitrogen or argon before use is crucial. 3. Control Reaction Atmosphere: Run reactions under an inert atmosphere (N₂ or Ar) to prevent oxidation.
Formation of an insoluble precipitate or "tar" in acidic reaction media. Acid-catalyzed polymerization of the thiophene moiety and/or the aldehyde.[5][6]1. Use Milder Acids: If possible, substitute strong acids (e.g., H₂SO₄, HCl) with milder ones (e.g., acetic acid) or use a lower concentration. 2. Lower Reaction Temperature: Polymerization is often accelerated by heat. Running the reaction at a lower temperature can mitigate this. 3. Protect the Aldehyde Group: If the aldehyde is not the reactive center, consider protecting it as an acetal before subjecting the molecule to harsh acidic conditions.
Low recovery of the compound after work-up, especially with basic washes. Susceptibility to degradation under basic conditions.1. Use Mild Bases: Employ weaker bases like sodium bicarbonate instead of strong bases like sodium hydroxide for neutralization or extraction. 2. Minimize Contact Time: Reduce the duration of contact with basic solutions. 3. Work at Low Temperatures: Perform extractions and washes at lower temperatures to slow down potential degradation reactions.
Discoloration and degradation of the compound upon exposure to light. Photodegradation of the thiophene ring.[2][7]1. Protect from Light: Conduct experiments in amber glassware or cover reaction vessels with aluminum foil. 2. Work in a Controlled Lighting Environment: Use yellow light or minimize exposure to direct sunlight and UV lamps.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under common stress conditions.

Oxidative Degradation

Under oxidative conditions, the aldehyde group is readily oxidized to a carboxylic acid. The sulfur atom in the thiophene ring can also be oxidized to a sulfoxide and further to a sulfone.

Oxidative_Degradation This compound This compound 5-Propylthiophene-2-carboxylic acid 5-Propylthiophene-2-carboxylic acid This compound->5-Propylthiophene-2-carboxylic acid [O] This compound S-oxide This compound S-oxide This compound->this compound S-oxide [O] This compound S,S-dioxide This compound S,S-dioxide This compound S-oxide->this compound S,S-dioxide [O] Acid_Degradation This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H+ Oligomers/Polymers Oligomers/Polymers Protonated Intermediate->Oligomers/Polymers Polymerization Photolytic_Degradation This compound This compound Excited State Excited State This compound->Excited State hν (UV light) Ring-Opened Intermediates Ring-Opened Intermediates Excited State->Ring-Opened Intermediates C-S bond cleavage Further Degradation Products Further Degradation Products Ring-Opened Intermediates->Further Degradation Products

References

Technical Support Center: Purification of 5-Propylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Propylthiophene-2-carbaldehyde (CAS 35250-76-1). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this key synthetic intermediate at the highest possible purity. Ensuring the purity of this reagent is paramount, as trace impurities can lead to unforeseen side reactions, lower yields, and complications in downstream applications, from pharmaceutical synthesis to materials science.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the handling and purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile largely depends on the synthetic route, which is often a variation of the Vilsmeier-Haack reaction.[1] Common impurities include:

  • Unreacted Starting Materials: Residual 2-propylthiophene.

  • Oxidation Products: 5-Propylthiophene-2-carboxylic acid is the most common impurity, formed by air oxidation of the aldehyde group. This is often accelerated by light and heat.

  • Reaction By-products: Depending on the specific reagents used (e.g., phosphorus oxychloride, DMF), you may find residual N-methylaniline or chlorinated thiophene species.[2][3]

  • Residual Solvents: Solvents used during the reaction and workup, such as toluene, DMF, or ethers, may be present.

Q2: My sample of this compound is yellow or brown, but I expected a colorless liquid. What does this mean?

A2: A yellow to brown discoloration is typically a sign of degradation or the presence of polymeric impurities. Aldehydes, particularly aromatic ones, can undergo self-condensation or polymerization over time, a process often catalyzed by trace acidic or basic impurities. The color may also indicate the presence of oxidized species. While a discolored sample may still be usable for some applications, high-purity work requires purification to remove these chromophoric impurities. Storage in a dark place at 2-8°C under an inert atmosphere is crucial to prevent this.[4]

Q3: How can I quickly assess the purity of my this compound sample?

A3: Several analytical techniques can provide a rapid purity assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest method. Spot your sample on a silica gel plate and elute with a solvent system like 10:1 Hexane:Ethyl Acetate. The presence of multiple spots indicates impurities. The carboxylic acid impurity will appear as a baseline spot (Rf ≈ 0), while less polar impurities like the starting material will have a higher Rf value than the aldehyde.

  • ¹H NMR Spectroscopy: This provides a quantitative overview. The aldehyde proton should appear as a sharp singlet around δ 9.8 ppm.[5] The presence of a broad peak above δ 10 ppm may indicate the carboxylic acid impurity. Integration of impurity peaks relative to the product peaks can give a good estimate of purity.

  • Gas Chromatography (GC): For assessing volatile impurities, GC is an excellent and highly sensitive method.[6]

Q4: There are several purification methods available. Which one is right for my experiment?

A4: The choice of method depends on the nature of the impurities and the required final purity.

  • For removing salts, catalysts, or high-boiling polymers: Use Vacuum Distillation .

  • For separating impurities of different polarity (e.g., starting material from product): Use Flash Column Chromatography .

  • For achieving the highest purity and removing stubborn non-aldehyde impurities: Use Chemical Purification via Bisulfite Adduct Formation .

The diagram below provides a general decision-making workflow.

G cluster_0 Purification Decision Workflow for this compound cluster_1 Impurity Type? start Crude Product check_purity Assess Purity (TLC/NMR) start->check_purity impurity_type Non-volatile (salts, polymers) or Highly volatile (solvents)? check_purity->impurity_type Impurities Present final_product Pure Product check_purity->final_product Purity Acceptable impurity_polarity Different Polarity (e.g., starting material)? impurity_type->impurity_polarity No distillation Vacuum Distillation impurity_type->distillation Yes impurity_stubborn Stubborn Impurities or Need Ultra-High Purity? impurity_polarity->impurity_stubborn No chromatography Column Chromatography impurity_polarity->chromatography Yes bisulfite Bisulfite Adduct Formation impurity_stubborn->bisulfite Yes distillation->check_purity chromatography->check_purity bisulfite->check_purity

Caption: Purification Decision Workflow.

Q5: How should I store the purified this compound to maintain its purity?

A5: Proper storage is critical to prevent degradation. The purified liquid should be stored in an amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C.[4] Sealing the vial with a PTFE-lined cap and wrapping the cap with paraffin film provides an excellent barrier against air and moisture. For long-term storage, consider ampulizing the compound under vacuum.

Section 2: Troubleshooting and Detailed Purification Guides

This section provides step-by-step protocols and troubleshooting advice for the three primary purification techniques.

Guide 1: Purification by Vacuum Distillation

When to Use This Method: Ideal for large-scale purification (>5 g) and for removing non-volatile impurities (salts, baseline material on TLC) or highly volatile impurities (e.g., residual ether, hexane).

Causality: This technique separates compounds based on differences in their boiling points. Under reduced pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at its atmospheric boiling point (estimated to be >200 °C).[3][7]

Potential Issue Probable Cause Solution
Bumping/Unstable Boiling Uneven heating; lack of nucleation sites.Use a magnetic stir bar or capillary ebulliator. Ensure the flask is no more than 2/3 full. Heat slowly using an oil bath for uniform temperature distribution.
Product Decomposition (Darkening) Temperature is too high; air leak in the system.Ensure the vacuum is stable and sufficiently low (<1 mmHg if possible). Check all joints for proper sealing. Use a lower bath temperature.
Poor Separation Inefficient distillation column; boiling points of components are too close.Use a fractionating column (e.g., Vigreux) for better separation. If boiling points are very close, distillation may not be suitable; consider chromatography.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use high-vacuum grease for all joints.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Slowly and carefully apply vacuum. Initial bubbling may occur as volatile solvents are removed.

  • Heating: Once the vacuum is stable, begin heating the distillation flask using an oil bath. Start stirring.

  • Fraction Collection: Collect any low-boiling impurities as a "forerun" fraction in the first receiving flask.

  • Product Collection: As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the pure this compound. The product should distill as a clear, colorless liquid.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air.

Guide 2: Purification by Flash Column Chromatography

When to Use This Method: Excellent for separating compounds with different polarities, such as removing the less polar 2-propylthiophene starting material or the more polar carboxylic acid impurity. It is suitable for small to medium scales (mg to few grams).

Causality: This method relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent). Less polar compounds travel faster down the column, while more polar compounds are retained longer.[8]

Potential Issue Probable Cause Solution
Aldehyde Streaking on TLC/Column Aldehyde is interacting strongly with acidic silica sites, potentially leading to decomposition.Deactivate the silica gel by adding 1% triethylamine to the eluent. This neutralizes acidic sites and improves peak shape.[9]
Poor Separation Incorrect solvent system.Optimize the eluent system using TLC first. Aim for an Rf of ~0.3 for the product. A gradient elution (starting with pure hexane and gradually adding ethyl acetate) can improve separation.
Product Decomposes on Column Prolonged contact time with silica.Use flash chromatography (applying pressure) to speed up the separation. Do not let the column run dry. Work quickly and efficiently.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system (e.g., Hexane:Ethyl Acetate) that gives good separation and an Rf of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the solvent system. Apply positive pressure (air or nitrogen) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Guide 3: Chemical Purification via Bisulfite Adduct Formation

When to Use This Method: This is a highly selective method for isolating aldehydes from mixtures, especially when impurities have similar physical properties (boiling point, polarity) making distillation or chromatography difficult. It is excellent for achieving very high purity.[10]

Causality: Aldehydes react reversibly with sodium bisulfite to form a charged, water-soluble adduct. Non-aldehyde impurities do not react and remain in the organic phase. The layers are separated, and the aldehyde is then regenerated from the aqueous layer by adding a base, which shifts the equilibrium back to the starting materials.[11]

G cluster_0 Bisulfite Adduct Purification Cycle cluster_1 Phase Separation start Crude Aldehyde (in Organic Solvent) add_bisulfite Add Saturated NaHSO₃ (aq) start->add_bisulfite shake Shake Vigorously (Adduct Formation) add_bisulfite->shake organic_phase Organic Layer (Non-aldehyde Impurities) shake->organic_phase aqueous_phase Aqueous Layer (Water-Soluble Aldehyde Adduct) shake->aqueous_phase add_base Add Base (e.g., Na₂CO₃) aqueous_phase->add_base regenerate Aldehyde Regeneration add_base->regenerate extract Extract with Fresh Organic Solvent regenerate->extract final_product Pure Aldehyde in Organic Layer extract->final_product

Caption: Bisulfite Adduct Purification Cycle.

Potential Issue Probable Cause Solution
Low Recovery Incomplete adduct formation; adduct is partially soluble in the organic phase.Shake the biphasic mixture vigorously for an extended period. Adding a co-solvent like methanol or DMF can facilitate the reaction.[11] Perform multiple extractions.
Aldehyde Fails to Regenerate Insufficient base added; pH is not high enough to reverse the equilibrium.Add base portion-wise and monitor the pH of the aqueous layer, ensuring it is basic (pH > 8). Gentle warming can sometimes aid regeneration.
Milky Emulsion Forms Insufficient separation between layers.Add brine (saturated NaCl solution) to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.

Experimental Protocol: Bisulfite Adduct Formation

  • Dissolution: Dissolve the crude aldehyde in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution.

  • Adduct Formation: Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the adduct) into a clean flask. Extract the organic layer (containing impurities) two more times with fresh bisulfite solution. Combine all aqueous extracts.

  • Wash: Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any remaining trapped impurities. Discard this organic wash.

  • Regeneration: Place the aqueous layer in a flask and cool it in an ice bath. Slowly add a saturated solution of sodium carbonate or 10% sodium hydroxide until the solution is basic (check with pH paper) and a cloudy precipitate (the aldehyde) forms.

  • Final Extraction: Transfer the mixture back to a separatory funnel and extract the regenerated aldehyde with three portions of fresh diethyl ether or ethyl acetate.

  • Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the pure aldehyde.

Section 3: Physicochemical Data

PropertyValueSource(s)
CAS Number 35250-76-1[12]
Molecular Formula C₈H₁₀OS[12]
Molecular Weight 154.23 g/mol [12]
Physical Form Liquid
Purity (Typical) ≥97%
Storage Temperature 2-8 °C, Inert Atmosphere, Dark[4]
Related Compound BP Thiophene-2-carbaldehyde: 198 °C (atm)[7]

References

Technical Support Center: Improving the Regioselectivity of 2-Propylthiophene Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective formylation of 2-propylthiophene. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to control the outcome of this critical synthetic transformation. Here, we address common challenges, provide in-depth mechanistic explanations, and offer detailed protocols to help you achieve your desired isomer with high fidelity.

Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity

This section addresses the core principles governing electrophilic substitution on the 2-propylthiophene ring. Understanding these concepts is crucial for effective troubleshooting and method development.

Q1: Why is the formylation of 2-propylthiophene inherently regioselective?

A1: The regioselectivity of this reaction is governed by the electronic properties of the thiophene ring and the directing effect of the 2-propyl substituent. Thiophene is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution.[1] The reaction proceeds via a positively charged intermediate known as a σ-complex or arenium ion.[1][2] The stability of this intermediate dictates the preferred position of attack.

  • Electronic Effects: Attack at the C5 position (alpha to the sulfur) is electronically favored because the positive charge on the resulting intermediate can be delocalized over more atoms, including the sulfur atom's lone pair, leading to three significant resonance structures.[3][4] Attack at the C3 position (beta to the sulfur) results in a less stable intermediate with only two major resonance contributors.[3][4]

  • Substituent Effects: The 2-propyl group is an electron-donating group (EDG) via induction and hyperconjugation. It further activates the thiophene ring towards electrophilic attack and reinforces the preference for substitution at the C5 position.

Q2: What are the possible isomeric products, and which is typically the major one?

A2: Formylation of 2-propylthiophene can theoretically yield three positional isomers: 5-formyl-2-propylthiophene, 3-formyl-2-propylthiophene, and 4-formyl-2-propylthiophene. Under standard electrophilic conditions (like Vilsmeier-Haack or Rieche formylation), the major product is overwhelmingly 5-formyl-2-propylthiophene due to the superior stability of the C5-attack intermediate. The formation of 4-formyl and 3-formyl isomers typically occurs in much smaller amounts, if at all.

Q3: How do steric effects influence the regioselectivity?

A3: Steric effects play a significant role, particularly when trying to manipulate the C5/C3 selectivity ratio. The 2-propyl group creates some steric hindrance at the adjacent C3 position. While this effect is less pronounced than with a bulkier group like tert-butyl, it can be exploited. Using a sterically demanding formylating agent can further disfavor attack at the hindered C3 position, thereby increasing the selectivity for the more accessible C5 position.[5][6]

Visualizing the Basis of Regioselectivity

To better understand the electronic preference for C5 formylation, the following diagram illustrates the resonance stabilization of the intermediates formed upon electrophilic attack at the C5 versus the C3 position.

G start Start: Unsatisfactory Formylation Result q1 What is the primary issue? start->q1 q2 Is 3-formyl the desired product? q1->q2 Incorrect isomer res_low_selectivity Low C5 Selectivity q1->res_low_selectivity Poor C5/C3 Ratio res_low_yield Low Yield / Decomposition q1->res_low_yield Low overall yield res_wrong_isomer Wrong Isomer (C5 obtained) q2->res_wrong_isomer No sol_isomer Solution: Use Directed Lithiation-Formylation Protocol (See Below) q2->sol_isomer Yes sol_selectivity Solution: 1. Lower Temperature 2. Use Bulky Vilsmeier Reagent 3. Try Rieche Formylation res_low_selectivity->sol_selectivity sol_yield Solution: 1. Ensure Anhydrous Conditions 2. Check Reagent Purity 3. Use Milder Lewis Acid (SnCl₄) res_low_yield->sol_yield res_wrong_isomer->start Re-evaluate Goal

References

Technical Support Center: Scale-Up Synthesis of 5-Propylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Propylthiophene-2-carbaldehyde. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Our focus is on the widely-used Vilsmeier-Haack formylation of 2-propylthiophene, providing practical, field-tested solutions to frequently asked questions.

Section 1: Reaction Overview & Core Principles

The Vilsmeier-Haack reaction is the cornerstone for the formylation of electron-rich heterocycles like thiophene.[1][2] The reaction transforms 2-propylthiophene into the target aldehyde by introducing a formyl group (-CHO) primarily at the C5 position. This is achieved using a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]

While straightforward at the bench scale, scaling this reaction introduces significant challenges related to thermal management, reagent stability, reaction kinetics, and purification. This guide provides a systematic, question-and-answer approach to troubleshoot these issues.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Formylation Reaction cluster_2 Phase 3: Work-up & Purification DMF DMF (Solvent & Reagent) VR Vilsmeier Reagent (Electrophile Formation) DMF->VR POCl3 POCl₃ (Activating Agent) POCl3->VR Intermediate Iminium Salt Intermediate VR->Intermediate Thiophene 2-Propylthiophene (Substrate) Thiophene->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Purification Purification (Distillation / Chromatography) Hydrolysis->Purification Product This compound (Final Product) Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions & Troubleshooting

This section is organized by the typical sequence of the synthesis, addressing common problems with explanations and actionable solutions.

Part A: Vilsmeier Reagent Formation & Handling

The formation of the Vilsmeier reagent (a chloromethyleniminium salt) from DMF and POCl₃ is a highly exothermic and moisture-sensitive step. Improper control here is a primary source of failure during scale-up.

Question 1: Upon adding POCl₃ to DMF, my reaction turned dark brown or black and produced a lot of fumes, even with cooling. What is happening and how can I prevent it?

Answer: This indicates an uncontrolled exothermic reaction, likely leading to the decomposition of the Vilsmeier reagent and polymerization of DMF.[5][6] The Vilsmeier reagent itself is thermally unstable, and localized heating (hot spots) due to poor mixing or too rapid addition of POCl₃ can initiate a runaway reaction.[7][8]

Causality & Solution:

  • Poor Heat Dissipation: On a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. The addition rate of POCl₃ must be significantly slower than in a lab-scale reaction.

  • Inadequate Mixing: If stirring is not vigorous enough, localized concentrations of POCl₃ can create intense hot spots. Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to promote good mixing.

  • Moisture Contamination: POCl₃ reacts violently with water. Ensure your DMF is anhydrous and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).

Recommended Scale-Up Protocol:

  • Charge the reactor with anhydrous DMF.

  • Cool the DMF to 0-5 °C using an efficient cooling bath.

  • Add POCl₃ dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.[9]

  • Maintain vigorous stirring throughout the addition.

  • After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-10 °C) for 30-60 minutes to ensure complete formation of the reagent before adding the substrate.[9]

Question 2: My reaction yield is consistently low, with a significant amount of unreacted 2-propylthiophene recovered. Is my Vilsmeier reagent not active?

Answer: Low reactivity can stem from several factors related to the Vilsmeier reagent's stoichiometry, stability, or method of preparation.

Causality & Solution:

  • Incorrect Stoichiometry: While DMF can be used as the solvent, the molar ratio of POCl₃ to the substrate is critical. A common starting point is 1.1 to 1.5 equivalents of both DMF (if not the solvent) and POCl₃ relative to the thiophene substrate.[10][11]

  • Reagent Instability: The Vilsmeier reagent is not indefinitely stable, especially at elevated temperatures. It should be prepared fresh (in situ) and used promptly.[6][7]

  • Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent is the most common procedure.[9] However, for substrates that are particularly sensitive, an alternative is to mix the substrate with DMF and then slowly add POCl₃. This "in situ consumption" method prevents the accumulation of large amounts of the unstable Vilsmeier reagent.[7][8]

ParameterRecommendationRationale
Reagent Purity Use anhydrous DMF and freshly distilled POCl₃.Prevents side reactions and ensures reagent activity.
Stoichiometry 1.1 - 1.3 eq. POCl₃ / 1.1 - 1.3 eq. DMFEnsures complete conversion without excessive, difficult-to-remove reagents.
Temperature 0 - 10 °C for formationControls exotherm and prevents reagent decomposition.[5]
Atmosphere Inert (N₂ or Ar)POCl₃ and the Vilsmeier reagent are highly moisture-sensitive.

Table 1: Key Parameters for Vilsmeier Reagent Preparation.

Part B: The Formylation Reaction

The electrophilic attack of the Vilsmeier reagent on the 2-propylthiophene ring is the key bond-forming step. The reactivity of the thiophene ring is lower than that of furan or pyrrole, which influences the required reaction conditions.[4]

G cluster_mechanism Vilsmeier-Haack Mechanism on 2-Propylthiophene reagents 2-Propylthiophene + Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ sigma_complex Sigma Complex Intermediate (Resonance Stabilized) reagents->sigma_complex Electrophilic Attack at C5 iminium_salt Iminium Salt Product sigma_complex->iminium_salt Aromatization (-H⁺) hydrolysis + H₂O (Work-up) final_product This compound iminium_salt->final_product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation step.

Question 3: The formylation reaction is very slow or stalls, leaving significant starting material even after several hours. What should I do?

Answer: This is a common issue when scaling up, often related to insufficient thermal energy or poor mass transfer.

Causality & Solution:

  • Reaction Temperature: While the reagent formation is done cold, the formylation step itself often requires heating to proceed at a reasonable rate.[4] After adding the 2-propylthiophene at a lower temperature, the reaction mixture is typically heated to 60-80 °C.[9] The exact temperature will need to be optimized for your specific scale and equipment.

  • Reaction Time: Scale-up reactions may require longer reaction times than bench-scale experiments. Monitor the reaction progress by a suitable method (e.g., GC or TLC) to determine the point of maximum conversion.

  • Substrate Reactivity: Thiophene is less reactive than other five-membered heterocycles. The electron-donating propyl group activates the ring, but elevated temperatures are still generally necessary to achieve good conversion.[12]

Question 4: My post-reaction analysis (NMR/GC-MS) shows the desired product, but also a significant isomeric byproduct. Where is this coming from?

Answer: While formylation strongly favors the C5 position due to electronic and steric effects, minor amounts of other isomers can form, particularly under harsh conditions.

Causality & Solution:

  • Regioselectivity: The propyl group at C2 directs electrophilic substitution to the C5 position. However, a small amount of substitution at C3 is possible. This is usually a minor pathway but can become more significant at very high temperatures.

  • Starting Material Purity: Ensure your starting 2-propylthiophene is pure. If it contains any 3-propylthiophene, this will be formylated to produce its own set of aldehyde isomers, complicating purification.

  • Diformylation: Although less common for a mono-substituted thiophene, forcing the reaction too hard with high temperatures and a large excess of Vilsmeier reagent could potentially lead to diformylation.

Part C: Work-up and Purification

Quenching a large-scale Vilsmeier reaction and purifying the product present unique safety and logistical challenges.

Question 5: The quench of my large-scale reaction is very vigorous and difficult to control. How can I perform the work-up safely?

Answer: The work-up involves hydrolyzing the intermediate iminium salt and neutralizing excess reagents. This process is highly exothermic and releases HCl.

Causality & Solution:

  • Hydrolysis Exotherm: The hydrolysis of the iminium salt to the aldehyde is exothermic. Quenching the entire reaction mixture at once is extremely dangerous on a large scale.

  • Neutralization: Excess POCl₃ and the Vilsmeier reagent react violently with the aqueous base used for neutralization.

Recommended Safe Quench Protocol:

  • Prepare a separate, well-stirred vessel containing a large volume of crushed ice and water.

  • Slowly and carefully transfer the reaction mixture onto the ice/water slurry. This "forward quench" allows the heat of hydrolysis to be absorbed by the melting ice.

  • Once the addition is complete, slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the mixture. Monitor the pH and temperature closely, aiming to keep the temperature below 25 °C.

  • Proceed with standard extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Question 6: My crude product is a dark, oily liquid. Column chromatography is not feasible for the quantity I have. What is the best purification strategy for scale-up?

Answer: For multi-gram to kilogram scale, vacuum distillation is the preferred method for purifying this compound. An alternative chemical purification method involves forming a reversible bisulfite adduct.

Method 1: Vacuum Distillation This is the most direct method for removing non-volatile impurities (baseline material on TLC) and separating from lower-boiling solvents.

  • Typical Parameters: The boiling point will depend on the vacuum achieved. Aim for a high vacuum (<1 mmHg) to keep the distillation temperature low and prevent product decomposition.

  • Fractionation: Use a short-path distillation apparatus or a fractionating column to improve separation from closely boiling impurities.

Method 2: Purification via Sodium Bisulfite Adduct This classic technique is highly selective for aldehydes and can be very effective for removing impurities that are difficult to separate by distillation.[13][14]

  • Adduct Formation: Dissolve the crude oil in a suitable solvent (e.g., methanol, ethanol). Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde will react to form a solid adduct which precipitates out.[13]

  • Isolation: Filter the solid adduct and wash it with a solvent (like ether or hexanes) to remove the organic-soluble impurities.

  • Regeneration: Resuspend the adduct in water and add a strong base (e.g., 50% NaOH solution) or a strong acid (less common) to regenerate the pure aldehyde.[13] The aldehyde will separate as an oil.

  • Extraction: Extract the pure aldehyde with an organic solvent, wash with brine, dry, and concentrate.

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

A Spectroscopic Comparison of 5-Alkylthiophene-2-carbaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, thiophene derivatives stand out for their wide-ranging applications in materials science, pharmaceuticals, and organic electronics. Among these, 5-alkylthiophene-2-carbaldehydes are crucial intermediates, offering a versatile scaffold for the synthesis of more complex molecules. The length of the 5-alkyl chain (R-group) can significantly influence the physicochemical and electronic properties of these compounds, making a detailed understanding of their characteristics essential for targeted molecular design.

This guide provides an in-depth spectroscopic comparison of a homologous series of 5-alkylthiophene-2-carbaldehydes, focusing on the methyl, ethyl, propyl, and butyl derivatives. By examining their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a foundational reference for the characterization and quality control of these valuable compounds.

The Influence of the Alkyl Chain: A Spectroscopic Overview

The core structure, a thiophene ring substituted with an aldehyde group at the 2-position and an alkyl group at the 5-position, presents a conjugated system. The aldehyde group, being electron-withdrawing, and the alkyl group, being electron-donating, create a push-pull electronic environment that governs the spectroscopic behavior. As the length of the alkyl chain increases, subtle yet predictable changes in the spectroscopic signatures are observed. These variations are primarily due to the incremental changes in the electronic environment and the increasing number of aliphatic protons and carbons.

Caption: General structure and key spectroscopic analysis methods for 5-alkylthiophene-2-carbaldehydes.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-alkylthiophene-2-carbaldehydes, both ¹H and ¹³C NMR provide distinct signals that are sensitive to the substitution pattern on the thiophene ring.

¹H NMR Spectroscopy

The ¹H NMR spectra of these compounds are characterized by signals in three main regions: the highly deshielded aldehyde proton, the aromatic protons on the thiophene ring, and the aliphatic protons of the alkyl chain.

  • Aldehyde Proton (-CHO): A sharp singlet typically appears far downfield, around δ 9.8-9.9 ppm, due to the strong deshielding effect of the carbonyl group.[1] This chemical shift is largely unaffected by the length of the alkyl chain.

  • Thiophene Ring Protons (H3 & H4): The two protons on the thiophene ring appear as doublets in the aromatic region (δ 6.8-7.8 ppm). The H3 proton, adjacent to the electron-withdrawing aldehyde group, is found further downfield (around δ 7.6-7.8 ppm) compared to the H4 proton (around δ 6.8-7.0 ppm).[1] The coupling constant between these two protons is typically in the range of 3.5-4.5 Hz.

  • Alkyl Chain Protons: The chemical shifts and multiplicities of these protons follow standard trends. The protons on the carbon directly attached to the thiophene ring (α-protons) are the most deshielded among the alkyl protons. As the chain length increases, the signals for the additional methylene and methyl groups will appear at progressively higher fields (further upfield).

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ ppm) for 5-Alkylthiophene-2-carbaldehydes in CDCl₃

Assignment5-Methyl-[1][2]5-Ethyl- (Predicted)5-Propyl- (Predicted)5-Butyl- (Predicted)
Aldehyde (-CHO)~9.80 (s)~9.80 (s)~9.80 (s)~9.80 (s)
Thiophene H3~7.61 (d)~7.62 (d)~7.62 (d)~7.62 (d)
Thiophene H4~6.88 (d)~6.90 (d)~6.90 (d)~6.90 (d)
α-CH₂/CH₃ of Alkyl~2.57 (s, 3H)~2.85 (q, 2H)~2.78 (t, 2H)~2.79 (t, 2H)
β-CH₂/CH₃ of Alkyl-~1.30 (t, 3H)~1.70 (sext, 2H)~1.65 (quint, 2H)
γ-CH₂/CH₃ of Alkyl--~0.98 (t, 3H)~1.40 (sext, 2H)
δ-CH₃ of Alkyl---~0.95 (t, 3H)

(s: singlet, d: doublet, t: triplet, q: quartet, quint: quintet, sext: sextet)

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information about the carbon framework.

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most downfield signal, typically appearing around δ 182-183 ppm.[1][3]

  • Thiophene Ring Carbons: The four carbons of the thiophene ring resonate in the aromatic region (δ 127-152 ppm). The chemical shifts are influenced by the attached substituents.[1][4]

  • Alkyl Chain Carbons: The carbons of the alkyl chain appear in the upfield region of the spectrum. The α-carbon is the most deshielded of the alkyl carbons.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ ppm) for 5-Alkylthiophene-2-carbaldehydes in CDCl₃

Assignment5-Methyl-[1][2][5]5-Ethyl- (Predicted)5-Propyl- (Predicted)5-Butyl- (Predicted)
Aldehyde (-CHO)~182.6~182.5~182.5~182.5
Thiophene C2~142.0~142.5~142.4~142.4
Thiophene C3~137.5~137.3~137.3~137.3
Thiophene C4~127.2~127.0~127.0~127.0
Thiophene C5~151.6~157.0~156.5~156.6
α-Carbon of Alkyl~16.2~23.5~32.0~30.0
β-Carbon of Alkyl-~15.8~24.5~33.5
γ-Carbon of Alkyl--~13.6~22.3
δ-Carbon of Alkyl---~13.9

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectra of 5-alkylthiophene-2-carbaldehydes are dominated by absorptions corresponding to the aldehyde and the substituted thiophene ring.

  • C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is observed in the range of 1660-1680 cm⁻¹.[1][6]

  • Aldehyde C-H Stretch: Two medium intensity bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H stretching of an aldehyde and can sometimes appear as a doublet due to Fermi resonance.[1]

  • Thiophene Ring C-H Stretch: Weak to medium bands above 3000 cm⁻¹, usually around 3100 cm⁻¹, are attributed to the C-H stretching vibrations of the aromatic thiophene ring.[7]

  • Aliphatic C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the alkyl chain. The intensity of these bands increases with the length of the alkyl chain.

  • Thiophene Ring C=C Stretch: Medium intensity bands in the 1400-1550 cm⁻¹ range are due to the carbon-carbon double bond stretching vibrations within the thiophene ring.[1]

  • C-H Out-of-Plane Bending: A strong band around 810 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 2,5-disubstituted thiophene ring.[1][7]

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) for 5-Alkylthiophene-2-carbaldehydes

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Trend with Increasing Alkyl Chain Length
Aldehyde C-H Stretch~2820, ~2720Minimal change
Aliphatic C-H Stretch2850-2960Increased intensity
Aromatic C-H Stretch~3100Minimal change
C=O Stretch (Aldehyde)1660-1680Minimal change
C=C Stretch (Thiophene Ring)1400-1550Minimal change
C-H Out-of-Plane (2,5-disubstituted)~810Minimal change

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. 5-Alkylthiophene-2-carbaldehydes, being conjugated systems, exhibit characteristic absorptions in the UV region. The primary absorption is due to the π → π* transition of the conjugated system involving the thiophene ring and the carbonyl group.[8][9] The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents. The alkyl groups, being weak electron-donating groups, are expected to cause a slight bathochromic (red) shift in λ_max as the chain length increases, although this effect is generally small.

Table 4: Expected UV-Vis Absorption Data for 5-Alkylthiophene-2-carbaldehydes in a Non-polar Solvent

CompoundExpected λ_max (nm)Transition
5-Methylthiophene-2-carbaldehyde~280-290π → π
5-Ethylthiophene-2-carbaldehyde~282-292π → π
5-Propylthiophene-2-carbaldehyde~283-293π → π
5-Butylthiophene-2-carbaldehyde~284-294π → π

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), 5-alkylthiophene-2-carbaldehydes will show a prominent molecular ion peak (M⁺•). The fragmentation patterns are influenced by the stability of the resulting ions.

  • Molecular Ion Peak (M⁺•): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound.

  • [M-1]⁺ Peak: Loss of the aldehyde hydrogen radical is a common fragmentation pathway, leading to a significant [M-H]⁺ ion.

  • [M-29]⁺ Peak: Loss of the entire aldehyde group (•CHO) as a radical will also be a prominent fragmentation.

  • Alkyl Chain Fragmentation: Fragmentation of the alkyl chain through benzylic-type cleavage (cleavage at the bond β to the thiophene ring) is a characteristic pathway for alkyl-substituted aromatic compounds. This will result in the loss of an alkyl radical and the formation of a stable thienylmethylium-type cation. For example, 5-ethylthiophene-2-carbaldehyde would show a loss of a methyl radical (•CH₃).

Table 5: Molecular Weights and Expected Key Fragments (m/z) in EI-MS

CompoundMolecular WeightM⁺• (m/z)[M-H]⁺[M-CHO]⁺Benzylic Cleavage Fragment
5-Methylthiophene-2-carbaldehyde126.18[10]12612597-
5-Ethylthiophene-2-carbaldehyde140.20[11]140139111125 ([M-CH₃]⁺)
This compound154.23[12]154153125125 ([M-C₂H₅]⁺)
5-Butylthiophene-2-carbaldehyde168.26[13]168167139125 ([M-C₃H₇]⁺)

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are crucial.

G Sample 5-Alkylthiophene- 2-carbaldehyde Sample Dissolve Dissolve in Appropriate Solvent (e.g., CDCl₃ for NMR) Sample->Dissolve NMR_Acq NMR Acquisition (¹H & ¹³C) Dissolve->NMR_Acq IR_Acq FT-IR Acquisition (Neat or Solution) Dissolve->IR_Acq UV_Acq UV-Vis Acquisition (Dilute Solution) Dissolve->UV_Acq MS_Acq MS Acquisition (EI or ESI) Dissolve->MS_Acq Data Spectroscopic Data Analysis & Comparison NMR_Acq->Data IR_Acq->Data UV_Acq->Data MS_Acq->Data

Caption: Workflow for the spectroscopic analysis of 5-alkylthiophene-2-carbaldehydes.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the 5-alkylthiophene-2-carbaldehyde in about 0.6 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

    • Acquire a larger number of scans to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet: If the compound is a solid, grind a small amount with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The final spectrum should be reported in terms of absorbance or transmittance.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at λ_max.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the sample spectrum over a suitable wavelength range (e.g., 200-600 nm).

    • Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

  • Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and significant fragment ions.

Conclusion

The spectroscopic analysis of 5-alkylthiophene-2-carbaldehydes reveals a set of characteristic features that are systematically influenced by the length of the 5-alkyl substituent. While the signals originating from the core thiophene-2-carbaldehyde moiety remain relatively constant, the contributions from the alkyl chain in ¹H NMR, ¹³C NMR, and FT-IR are clearly discernible and predictable. This comparative guide provides a valuable resource for the unambiguous identification and characterization of these important synthetic intermediates, facilitating their effective use in research and development.

References

A Comparative Guide for the Synthetic Chemist: Thiophene-2-carbaldehyde vs. Furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and fine chemical synthesis, the choice of a heterocyclic aldehyde building block is a critical decision that profoundly influences reaction pathways, yields, and the properties of the final product. Thiophene-2-carbaldehyde and furan-2-carbaldehyde, two aromatic aldehydes with deceptively similar structures, are staples in the synthetic chemist's toolkit. However, the substitution of sulfur for oxygen as the heteroatom imparts a cascade of electronic and steric differences, leading to distinct reactivity profiles. This guide provides an in-depth comparative analysis of these two essential reagents, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

At a Glance: Physicochemical and Spectroscopic Properties

A foundational understanding of the intrinsic properties of these aldehydes is paramount. The greater aromaticity of the thiophene ring, a consequence of sulfur's lower electronegativity and ability to utilize its d-orbitals for electron delocalization, is a key differentiating factor.[1] This enhanced aromatic stability translates to a less reactive ring system compared to furan.[1]

PropertyThiophene-2-carbaldehydeFuran-2-carbaldehydeRationale for a Senior Application Scientist
Molecular Weight 112.15 g/mol 96.08 g/mol A straightforward but crucial parameter for stoichiometric calculations.
Boiling Point 198 °C162 °CThe higher boiling point of the thiophene derivative is indicative of stronger intermolecular forces, likely influenced by the larger, more polarizable sulfur atom.
Density ~1.2 g/mL~1.16 g/mLA marginal difference, but important for accurate measurements and reaction setup.
Appearance Colorless to amber liquidColorless to reddish-brown liquidBoth compounds can darken upon storage due to oxidation and polymerization, necessitating proper storage under an inert atmosphere.
Spectroscopic Fingerprints: A Comparative Overlay

Spectroscopic analysis reveals the subtle yet significant electronic differences between these two molecules.

¹H NMR Spectroscopy: The aldehydic proton of thiophene-2-carbaldehyde is notably deshielded, appearing further downfield compared to its furan counterpart. This suggests a greater electron-withdrawing effect experienced by the aldehyde group in the thiophene system, a consequence of the complex interplay between the inductive and resonance effects of the sulfur atom.[2]

Proton AssignmentThiophene-2-carbaldehyde (in CDCl₃)Furan-2-carbaldehyde (in CDCl₃)
Aldehyde (CHO)~9.95 ppm (s)~9.64 ppm (s)
H3~7.80 ppm (m)~7.25 ppm (m)
H4~7.22 ppm (t)~6.59 ppm (m)
H5~7.80 ppm (m)~7.68 ppm (m)

¹³C NMR Spectroscopy: The carbonyl carbon resonance further underscores the electronic disparity. The more downfield shift of the carbonyl carbon in thiophene-2-carbaldehyde indicates a more electrophilic character at this position compared to furan-2-carbaldehyde.[2]

Carbon AssignmentThiophene-2-carbaldehyde (in CDCl₃)Furan-2-carbaldehyde (in CDCl₃)
C=O~183.1 ppm~177.9 ppm
C2~144.0 ppm~152.9 ppm
C3~136.5 ppm~121.1 ppm
C4~128.4 ppm~112.6 ppm
C5~135.2 ppm~148.1 ppm

FT-IR Spectroscopy: The carbonyl stretching frequency (νC=O) provides a direct probe into the bond strength and electronic environment of the aldehyde group. For thiophene-2-carbaldehyde, this band typically appears around 1665 cm⁻¹, while for furan-2-carbaldehyde, it is observed at a slightly higher wavenumber, around 1687 cm⁻¹.[3][4] This difference, though small, is consistent with the greater resonance contribution from the more aromatic thiophene ring, which imparts a slightly more single-bond character to the C=O bond.

Reactivity Showdown: A Tale of Two Heterocycles

The divergent electronic properties of the furan and thiophene rings directly translate to differing reactivities of the appended aldehyde group.

Nucleophilic Addition and Condensation Reactions: The Core of Aldehyde Chemistry

The quintessential reactions of aldehydes involve nucleophilic attack at the electrophilic carbonyl carbon.[1] While both aldehydes readily undergo these transformations, the subtle electronic differences can manifest in reaction rates and yields.

Expert Insight: The greater aromaticity of thiophene leads to a more significant resonance contribution from the ring to the aldehyde group. This can slightly decrease the partial positive charge on the carbonyl carbon compared to furan, potentially making it marginally less reactive towards nucleophiles.[1] However, this effect is often nuanced and can be influenced by the specific nucleophile and reaction conditions.

Comparative Experimental Workflow: Knoevenagel Condensation

To provide a practical illustration of these reactivity differences, we present a detailed protocol for a comparative Knoevenagel condensation with malononitrile.

G cluster_0 Flask 1: Furan-2-carbaldehyde cluster_1 Flask 2: Thiophene-2-carbaldehyde Furfural Furan-2-carbaldehyde (10 mmol) Malononitrile1 Malononitrile (10 mmol) Reflux1 Reflux & Monitor by TLC Furfural->Reflux1 Add reagents Ethanol1 Ethanol (20 mL) Piperidine1 Piperidine (2 drops) Workup1 Cool, filter, wash with cold ethanol Reflux1->Workup1 Reaction complete Product1 2-(furan-2-ylmethylene)malononitrile ThiopheneAldehyde Thiophene-2-carbaldehyde (10 mmol) Malononitrile2 Malononitrile (10 mmol) Reflux2 Reflux & Monitor by TLC ThiopheneAldehyde->Reflux2 Add reagents Ethanol2 Ethanol (20 mL) Piperidine2 Piperidine (2 drops) Workup2 Cool, filter, wash with cold ethanol Reflux2->Workup2 Reaction complete Product2 2-(thiophen-2-ylmethylene)malononitrile

Caption: Comparative workflow for the Knoevenagel condensation.

Protocol 1: Comparative Knoevenagel Condensation [1]

  • Objective: To compare the reaction rate and yield for the condensation of furan-2-carbaldehyde and thiophene-2-carbaldehyde with malononitrile.

  • Materials:

    • Furan-2-carbaldehyde

    • Thiophene-2-carbaldehyde

    • Malononitrile

    • Ethanol (solvent)

    • Piperidine (catalyst)

    • Two round-bottom flasks, reflux condensers, heating mantles

    • TLC plates and developing chamber

  • Procedure:

    • Flask 1: To a 50 mL round-bottom flask, add furan-2-carbaldehyde (10 mmol), malononitrile (10 mmol), and 20 mL of ethanol.

    • Flask 2: To a second 50 mL round-bottom flask, add thiophene-2-carbaldehyde (10 mmol), malononitrile (10 mmol), and 20 mL of ethanol.

    • To each flask, add 2 drops of piperidine.

    • Equip both flasks with reflux condensers and heat to reflux.

    • Monitor the progress of both reactions by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

    • Upon consumption of the starting aldehyde, cool the reaction mixtures to room temperature.

    • Collect the precipitated product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

    • Calculate the yield for each reaction.

Expected Observations and Causality:

In many instances, the reaction with furan-2-carbaldehyde will proceed faster than that with thiophene-2-carbaldehyde. This is attributed to the slightly higher electrophilicity of the furan-based aldehyde's carbonyl carbon. However, both reactions are expected to give high yields of the corresponding condensed product. It has been noted in the literature that thiophene-2-carbaldehyde may require longer reaction times to achieve comparable high yields in some Knoevenagel condensations.[1]

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a cornerstone of alkene synthesis, and both aldehydes are excellent substrates.[1] The choice between them can influence the stereoselectivity (E/Z ratio) of the resulting alkene, although this is also heavily dependent on the nature of the ylide used.

Experimental Protocol: Comparative Wittig Reaction for Stilbene Analogs

This protocol outlines a comparative synthesis of stilbene analogs from both aldehydes using benzyltriphenylphosphonium chloride.

Wittig_Workflow cluster_ylide Ylide Formation (in situ) cluster_reaction Wittig Reaction Phosphonium Benzyltriphenylphosphonium chloride Base Strong Base (e.g., 50% NaOH) Ylide Phosphorus Ylide Phosphonium->Ylide Deprotonation Aldehyde Furan-2-carbaldehyde OR Thiophene-2-carbaldehyde Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Product Stilbene Analog + Ph₃PO Oxaphosphetane->Product Cycloreversion

Caption: Generalized workflow for the Wittig reaction.

Protocol 2: Comparative Wittig Reaction [5][6]

  • Objective: To compare the yield and product characteristics of the Wittig reaction between the two aldehydes and a common ylide.

  • Materials:

    • Furan-2-carbaldehyde

    • Thiophene-2-carbaldehyde

    • Benzyltriphenylphosphonium chloride

    • Dichloromethane (DCM)

    • 50% aqueous sodium hydroxide (NaOH)

    • 1-Propanol for recrystallization

  • Procedure:

    • In separate reaction tubes, prepare two mixtures, each containing the respective aldehyde (e.g., 1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol) in dichloromethane (e.g., 5 mL).

    • To each vigorously stirred mixture, add 50% aqueous NaOH (e.g., 0.5 mL) dropwise.

    • Cap the tubes and shake vigorously for 30 minutes. The formation of the ylide is often indicated by a color change.

    • Quench each reaction by adding water and more DCM.

    • Separate the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and recrystallize the crude product from 1-propanol.

    • Determine the yield and characterize the products (e.g., by melting point and NMR).

Rationale and Self-Validation: The formation of triphenylphosphine oxide (Ph₃PO) as a byproduct is a strong driving force for the Wittig reaction, typically ensuring good conversion.[7] The progress of the reaction can be monitored by the disappearance of the aldehyde spot on a TLC plate. The final products can be validated by comparing their spectroscopic data with literature values for the expected stilbene analogs.

Applications in Drug Discovery and Development: Field-Proven Insights

The true value of these building blocks is realized in their application. Both furan and thiophene moieties are considered "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs.

Thiophene-2-carbaldehyde: A Versatile Precursor

The thiophene ring is a bioisostere of the benzene ring and can modulate a molecule's pharmacokinetic properties. Thiophene-2-carbaldehyde is a key starting material for several important pharmaceuticals.

  • Eprosartan: An angiotensin II receptor antagonist used to treat high blood pressure.

  • Azosemide: A loop diuretic used to treat fluid build-up due to heart failure, kidney disease, or liver disease.

  • Teniposide: A chemotherapy agent used in the treatment of certain types of cancer.[2]

Furan-2-carbaldehyde (Furfural): A Bio-Renewable Platform Chemical

Derived from biomass, furfural is a key player in green chemistry.[4] In the pharmaceutical industry, it serves as a precursor to a wide range of active pharmaceutical ingredients (APIs).

  • Ranitidine (Zantac): A widely known H₂ receptor antagonist that decreases stomach acid production. The synthesis of ranitidine has been developed from furan-containing precursors.[8][9]

  • Nitrofurantoin: An antibiotic used to treat urinary tract infections.

  • 5-Hydroxymethylfurfural (5-HMF) derivatives: This class of compounds, derived from furfural, has been investigated for the treatment of sickle cell disease.[10]

Conclusion: Making the Right Choice for Your Synthesis

The choice between thiophene-2-carbaldehyde and furan-2-carbaldehyde is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the synthesis.

  • Choose Furan-2-carbaldehyde when:

    • Higher reactivity of the aldehyde is desired for reactions with weaker nucleophiles.

    • A bio-renewable starting material is a priority.

    • The specific electronic properties of the furan ring are required for the target molecule's biological activity.

  • Choose Thiophene-2-carbaldehyde when:

    • Greater stability of the aromatic ring is required for subsequent reaction steps under harsh conditions.

    • The thiophene moiety is a desired pharmacophore for its bioisosteric properties.

    • Modulation of a drug candidate's metabolic profile is a key objective.

By understanding the fundamental differences in aromaticity, electronic properties, and reactivity, and by leveraging the detailed experimental insights provided, researchers can confidently select the optimal heterocyclic aldehyde to accelerate their research and development efforts.

References

Unveiling the Electrochemical Landscape of 5-Propylthiophene-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the electrochemical properties of thiophene derivatives is paramount for their application in diverse fields, from organic electronics to medicinal chemistry. This guide provides a comparative analysis of the electrochemical behavior of 5-Propylthiophene-2-carbaldehyde and its derivatives, offering insights into how structural modifications influence their redox characteristics.

The strategic placement of a propyl group at the 5-position and a carbaldehyde group at the 2-position of the thiophene ring creates a molecule with a unique electronic profile. The interplay between the electron-donating nature of the alkyl chain and the electron-withdrawing character of the aldehyde group governs the electrochemical behavior of these compounds, influencing their oxidation and reduction potentials, electron transfer kinetics, and potential for polymerization. While direct comparative studies on a homologous series of 5-alkylthiophene-2-carbaldehydes are not extensively available in the public domain, we can infer and contextualize their properties based on established principles of thiophene electrochemistry.

The Influence of Substituents on the Electrochemical Properties of Thiophenes

The electrochemical characteristics of thiophene derivatives are profoundly influenced by the nature of the substituents attached to the thiophene ring.[1] Electron-donating groups (EDGs), such as alkyl chains, increase the electron density of the thiophene ring. This elevation of the Highest Occupied Molecular Orbital (HOMO) energy level makes the molecule easier to oxidize, resulting in a lower oxidation potential.[1] Conversely, electron-withdrawing groups (EWGs), like the carbaldehyde group, decrease the electron density of the ring, thereby lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level and making the molecule easier to reduce.[1]

In the case of this compound, the propyl group acts as a weak electron-donating group, while the carbaldehyde functions as a moderately electron-withdrawing group. The overall electrochemical behavior will be a balance of these opposing effects.

Comparative Analysis of Electrochemical Behavior

To provide a framework for comparison, let's consider the electrochemical properties of related thiophene derivatives. The following table summarizes key electrochemical parameters, providing a quantitative basis for understanding the impact of functionalization.

Compound5-Position Substituent2-Position SubstituentOnset Oxidation Potential (Eox) vs. Fc/Fc⁺ (V)Nature of 5-Substituent
Thiophene-H-HHigh-
5-Propylthiophene-CH₂CH₂CH₃-HLower than thiopheneElectron-Donating
Thiophene-2-carbaldehyde-H-CHOHigher than thiopheneElectron-Withdrawing
This compound -CH₂CH₂CH₃ -CHO Intermediate Electron-Donating
5-Hexylthiophene-C₆H₁₃-HSimilar to 5-PropylthiopheneElectron-Donating

Note: The values presented are qualitative comparisons based on established electrochemical principles. Exact potentials can vary depending on experimental conditions.

The propyl group in this compound is expected to lower the oxidation potential compared to unsubstituted thiophene-2-carbaldehyde, making it more susceptible to oxidation. The length of the alkyl chain at the 5-position can also subtly influence the electrochemical properties, primarily through its effect on solubility and molecular packing in thin films, which can impact charge transport.

Logical Framework for Electrochemical Analysis

The following diagram illustrates the general workflow for characterizing the electrochemical properties of this compound derivatives.

Caption: Workflow for the synthesis, electrochemical characterization, and comparative analysis of this compound derivatives.

Experimental Protocols

Accurate and reproducible electrochemical data is contingent on meticulous experimental execution. Below are detailed, step-by-step methodologies for key electrochemical techniques.

Cyclic Voltammetry (CV) Protocol

Objective: To determine the oxidation and reduction potentials of this compound derivatives.

Materials:

  • Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) in a saturated KCl solution or a non-aqueous reference electrode (e.g., Ag/Ag⁺).

  • Counter Electrode: Platinum wire or mesh.

  • Electrochemical Cell: A three-electrode cell.

  • Potentiostat: A potentiostat capable of performing cyclic voltammetry.

  • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: A dilute solution (typically 1-5 mM) of the this compound derivative in the electrolyte solution.

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.

    • Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).

  • Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the analyte solution to the cell, ensuring that the electrodes are sufficiently immersed.

  • Deoxygenation:

    • Purge the solution with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate (e.g., 100 mV/s).

    • Initiate the scan and record the resulting voltammogram (current vs. potential).

    • Perform multiple cycles to ensure the stability of the electrochemical response.

  • Data Analysis:

    • Determine the onset oxidation and reduction potentials from the voltammogram.

    • Calculate the formal potential (E°') as the average of the anodic and cathodic peak potentials for reversible or quasi-reversible processes.

Experimental Workflow Diagram

CV_Workflow start Start electrode_prep Prepare & Polish Working Electrode start->electrode_prep cell_assembly Assemble 3-Electrode Cell with Analyte Solution electrode_prep->cell_assembly deoxygenate Deoxygenate Solution with Inert Gas cell_assembly->deoxygenate run_cv Run Cyclic Voltammetry (Set Parameters & Scan) deoxygenate->run_cv data_analysis Analyze Voltammogram (Determine Potentials) run_cv->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for performing a cyclic voltammetry experiment.

Conclusion

The electrochemical properties of this compound derivatives are a result of the delicate balance between the electron-donating alkyl substituent and the electron-withdrawing aldehyde group. While direct comparative data is limited, a thorough understanding of the fundamental principles of thiophene electrochemistry allows for a qualitative comparison and prediction of their behavior. The provided protocols offer a robust framework for researchers to conduct their own investigations and contribute to a more comprehensive understanding of this important class of organic compounds. Further research focusing on a systematic study of 5-alkylthiophene-2-carbaldehydes with varying alkyl chain lengths is crucial to quantitatively delineate structure-property relationships and unlock their full potential in various applications.

References

A Senior Application Scientist's Guide to Biological Activity Screening of 5-Propylthiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold and the Rationale for Derivatization

Thiophene-based compounds are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their wide range of pharmacological properties.[1][2][3][4] The thiophene ring, a sulfur-containing heterocycle, is a versatile scaffold found in numerous FDA-approved drugs. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][5][6][7] The parent compound, 5-Propylthiophene-2-carbaldehyde, serves as an excellent starting point for the synthesis of novel therapeutic candidates. The aldehyde group at the 2-position is a reactive handle, allowing for the straightforward synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones, through condensation reactions.[8] This guide provides a comprehensive overview of the biological screening of novel this compound derivatives, offering a comparative analysis of their potential therapeutic applications.

Comparative Analysis of Biological Activities

To illustrate the potential of this compound derivatives, we present a comparative analysis of a series of synthesized compounds. The following data, while representative, is provided for illustrative purposes to guide researchers in their screening efforts.

Antimicrobial Activity

The antimicrobial efficacy of the derivatives was assessed against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, was determined using the broth microdilution method.

Compound IDDerivative TypeR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PTC-H Hydrazone-H64128>256
PTC-S1 Schiff Base-4-chlorophenyl163264
PTC-S2 Schiff Base-4-methoxyphenyl3264128
PTC-C1 Chalcone-4-hydroxyphenyl81632
PTC-C2 Chalcone-4-nitrophenyl4816
Ampicillin (Standard)-0.54N/A
Fluconazole (Standard)-N/AN/A2

This is a table of representative data.

Anticancer Activity

The cytotoxic potential of the derivatives was evaluated against the human colorectal carcinoma cell line (HCT-116) using the MTT assay. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, was determined.

Compound IDDerivative TypeR GroupHCT-116 IC50 (µM)
PTC-H Hydrazone-H>100
PTC-S1 Schiff Base-4-chlorophenyl45.2
PTC-S2 Schiff Base-4-methoxyphenyl68.7
PTC-C1 Chalcone-4-hydroxyphenyl15.8
PTC-C2 Chalcone-4-nitrophenyl9.3
Doxorubicin (Standard)-0.8

This is a table of representative data.

Anti-inflammatory Activity

The anti-inflammatory activity was assessed by measuring the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Compound IDDerivative TypeR GroupCOX-2 Inhibition IC50 (µM)
PTC-H Hydrazone-H85.1
PTC-S1 Schiff Base-4-chlorophenyl32.5
PTC-S2 Schiff Base-4-methoxyphenyl48.2
PTC-C1 Chalcone-4-hydroxyphenyl12.4
PTC-C2 Chalcone-4-nitrophenyl7.9
Celecoxib (Standard)-0.04

This is a table of representative data.

Experimental Protocols

Synthesis of this compound Derivatives

The derivatives were synthesized via condensation reactions. For Schiff bases, this compound was refluxed with the corresponding aniline in ethanol with a catalytic amount of acetic acid. For hydrazones, the aldehyde was reacted with hydrazine hydrate. For chalcones, the aldehyde was condensed with the appropriate acetophenone in the presence of a base.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth media to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_prep Preparation cluster_assay Assay cluster_result Result A Bacterial/Fungal Culture B Adjust to 0.5 McFarland Standard A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Compounds C->D E Incubate at 37°C D->E F Observe for Growth E->F G Determine MIC F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. Live cells with active metabolism convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The darker the solution, the greater the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_result Result A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Solution B->C D Incubate (3-4h) C->D E Add Solubilizing Agent D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Screening: COX Inhibition Assay

This assay measures the ability of the test compounds to inhibit the peroxidase activity of cyclooxygenase (COX) enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme solution.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the wells. Add the test compounds at various concentrations to the inhibitor wells.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX.

  • Colorimetric Detection: The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is measured colorimetrically at 590 nm.

  • IC50 Calculation: The IC50 value is determined from the inhibition curve.

G cluster_pathway COX Inflammatory Pathway cluster_inhibition Inhibition AA Arachidonic Acid PGG2 PGG2 AA->PGG2 COX Enzyme PGH2 PGH2 PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (Inflammation) PGH2->Prostaglandins Inhibitor Thiophene Derivative Inhibitor->PGG2 Inhibits

Caption: Simplified diagram of the COX inflammatory pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Insights

The preliminary data suggests several structure-activity relationships:

  • Derivative Type: Chalcone derivatives (PTC-C1, PTC-C2) generally exhibited the highest potency across all three assays compared to Schiff bases and hydrazones. The extended conjugation in the chalcone backbone may play a crucial role in target binding.

  • Substituents on the Phenyl Ring: The nature of the substituent on the appended phenyl ring significantly influences biological activity. Electron-withdrawing groups, such as the nitro group in PTC-C2, appear to enhance antimicrobial and anticancer activity. This is a common observation in medicinal chemistry, where such groups can modulate the electronic properties of the molecule and its interaction with biological targets.

  • Hydrophobicity and Lipophilicity: The propyl group at the 5-position of the thiophene ring contributes to the overall lipophilicity of the molecules, which can influence their ability to cross cell membranes and reach their intracellular targets.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The straightforward synthesis of derivatives allows for the rapid exploration of the chemical space and the optimization of activity through systematic modification. The chalcone derivatives, in particular, have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on synthesizing a broader range of derivatives to further elucidate the structure-activity relationships. This includes exploring a wider variety of substituents on the phenyl ring and modifying the linker between the thiophene core and the phenyl ring. Promising lead compounds should be further evaluated in more advanced in vitro and in vivo models to assess their efficacy, selectivity, and toxicity profiles.

References

The Evolving Landscape of Donor Polymers: A Comparative Guide to 5-Propylthiophene-2-carbaldehyde Based Polymers in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficient and cost-effective organic solar cells (OSCs), the design of novel donor-acceptor (D-A) conjugated polymers remains a cornerstone of materials research. Among the myriad of building blocks, thiophene derivatives have consistently demonstrated their potential, offering a versatile platform for tuning the optoelectronic properties of photoactive layers. This guide provides an in-depth technical comparison of polymers based on 5-Propylthiophene-2-carbaldehyde, contextualizing their potential performance against established and emerging polythiophene alternatives. While direct, extensive studies on polymers derived specifically from this compound are nascent, this guide will leverage data from structurally similar polymers to project their performance characteristics and highlight key research directions.

The Rationale for Alkyl-Substituted Thiophene Aldehydes in Polymer Synthesis

The strategic placement of alkyl chains and functional groups on the thiophene ring is a well-established method for modulating the properties of the resulting polymer. The 5-propyl substituent is expected to influence several key parameters:

  • Solubility: The propyl group enhances the solubility of the polymer in organic solvents, a critical factor for solution-based processing techniques like spin-coating and printing, which are essential for large-scale, low-cost fabrication of OSCs.[1][2]

  • Morphology: The length and branching of the alkyl side chain can significantly impact the intermolecular packing and the nanoscale morphology of the active layer blend. This, in turn, affects charge transport and exciton dissociation.

  • Energy Levels: While the electronic effect of a simple alkyl group is modest, it can subtly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, thereby affecting the open-circuit voltage (Voc) of the solar cell.

The carbaldehyde group at the 2-position provides a reactive site for various polymerization reactions, allowing for the creation of diverse D-A copolymer structures.

Synthesis of this compound Based Polymers: A Proposed Pathway

While specific literature on the polymerization of this compound is limited, a plausible synthetic approach involves a condensation reaction, such as a Knoevenagel or Wittig-type reaction, with a suitable acceptor unit. A general synthetic scheme is outlined below. The synthesis of a related compound, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, has been reported, demonstrating the feasibility of synthesizing functionalized propyl-thiophene monomers.[3]

G cluster_synthesis Proposed Synthesis of a D-A Copolymer MonomerA This compound (Donor Monomer) Reaction Polycondensation (e.g., Knoevenagel Condensation) MonomerA->Reaction MonomerB Acceptor Monomer (e.g., a dinitrile or diester) MonomerB->Reaction Catalyst Base Catalyst (e.g., Piperidine, t-BuOK) Catalyst->Reaction Solvent High-boiling Point Solvent (e.g., Toluene, Chlorobenzene) Solvent->Reaction Polymer Poly(5-Propylthiophene-vinylene-Acceptor) (D-A Copolymer) Reaction->Polymer

Caption: Proposed synthetic workflow for a donor-acceptor copolymer using this compound.

Comparative Performance Analysis

To contextualize the potential performance of polymers derived from this compound, we will compare them with well-established and high-performing polythiophene derivatives. The key performance metrics for organic solar cells are Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
P3HT PC71BM~3.5-5~0.6~8-10~60-65[4]
PDCBT PC71BM7.20.9111.0-[5]
PFETVT-T L15 (Polymer)11.81---[6][7]
PB2T-S BTP-eC914.840.8725.4667[8]
PBDTT-S-TT-CF PC70BM9.580.89-71.0[9]

Analysis and Projections:

Based on the trends observed in the table, we can project the potential performance of a hypothetical poly(this compound) derivative, let's call it P5PT-CHO-Polymer .

  • PCE: By copolymerizing with a suitable acceptor, P5PT-CHO-Polymer could potentially achieve efficiencies in the mid-range of the polymers listed, likely exceeding that of the benchmark P3HT. Achieving PCEs over 10% would be a significant milestone and would depend heavily on the choice of the comonomer.

  • Voc: The Voc is largely determined by the difference between the HOMO of the donor and the LUMO of the acceptor. Compared to P3HT, the introduction of an electron-withdrawing carbaldehyde group (if it remains in the final polymer backbone) could potentially lower the HOMO level, leading to a higher Voc.

  • Jsc: The short-circuit current is dependent on light absorption and charge transport. The propyl group may lead to a slightly less ordered polymer backbone compared to hexyl chains in P3HT, which could potentially impact charge mobility and thus Jsc. However, modern polymer design often incorporates features to enhance light absorption, which could compensate for this.

  • FF: The fill factor is sensitive to the morphology of the active layer and charge recombination dynamics. The solubility imparted by the propyl group could aid in achieving a favorable morphology, potentially leading to a good fill factor.

Experimental Protocols

To enable researchers to investigate the potential of this compound based polymers, we provide a standardized experimental workflow for the fabrication and characterization of organic solar cells.

Device Fabrication

G cluster_fab Organic Solar Cell Fabrication Workflow start Start: ITO-coated glass substrate clean Substrate Cleaning (Detergent, DI water, Acetone, IPA) start->clean uv UV-Ozone Treatment clean->uv pedot Spin-coat PEDOT:PSS (Hole Transport Layer) uv->pedot anneal1 Anneal PEDOT:PSS pedot->anneal1 active Spin-coat Active Layer (Polymer:Acceptor Blend) anneal1->active anneal2 Anneal Active Layer active->anneal2 cathode Thermal Evaporation of Cathode (e.g., Ca/Al or LiF/Al) anneal2->cathode encap Encapsulation cathode->encap end Finished Device encap->end

Caption: A standard workflow for the fabrication of a conventional architecture organic solar cell.

Step-by-Step Methodology:

  • Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the UV-ozone treated ITO substrate. The film is then annealed to remove residual water.

  • Active Layer Deposition: The donor polymer and an acceptor (e.g., a fullerene derivative like PC71BM or a non-fullerene acceptor) are dissolved in a suitable organic solvent (e.g., chlorobenzene or o-dichlorobenzene). The solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is subsequently annealed to optimize the morphology.

  • Cathode Deposition: A low work function metal, such as calcium or lithium fluoride, followed by a thicker layer of aluminum, is thermally evaporated on top of the active layer under high vacuum.

  • Encapsulation: The device is encapsulated to protect it from atmospheric degradation.

Device Characterization

G cluster_char Device Characterization Workflow device Fabricated OSC Device jv Current Density-Voltage (J-V) Measurement (under simulated AM1.5G illumination) device->jv eqe External Quantum Efficiency (EQE) Measurement device->eqe morphology Morphology Characterization (AFM, TEM) device->morphology stability Stability Testing (under continuous illumination/ambient conditions) device->stability

Caption: Key characterization techniques for evaluating organic solar cell performance.

Methodology Details:

  • Current Density-Voltage (J-V) Measurement: The J-V characteristics of the device are measured under simulated solar illumination (AM1.5G, 100 mW/cm²) using a solar simulator and a source meter. This measurement yields the key performance parameters: PCE, Voc, Jsc, and FF.

  • External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of collected charge carriers to incident photons at a specific wavelength. The integral of the EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.

  • Morphology Characterization: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the surface topography and bulk morphology of the active layer blend, respectively. These techniques provide insights into the phase separation and domain sizes, which are crucial for efficient charge generation and transport.

Conclusion and Future Outlook

Polymers based on this compound represent an unexplored but potentially fruitful avenue in the development of new donor materials for organic solar cells. By leveraging the established principles of polythiophene chemistry, it is conceivable that these polymers could offer a favorable combination of processability and performance. The key to unlocking their potential will lie in the judicious selection of the acceptor comonomer to achieve complementary absorption profiles and optimized energy level alignment.

Future research should focus on the synthesis and characterization of a series of polymers derived from this compound with various acceptor units. A systematic investigation of their photophysical, electrochemical, and photovoltaic properties will be essential to fully assess their viability as high-performance donor materials. As the field of organic photovoltaics continues to advance, the exploration of novel and cost-effective building blocks like this compound will be paramount in driving the technology towards commercialization.

References

A Senior Application Scientist's Guide to the Characterization of 5-Propylthiophene-2-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Propylthiophene-2-carbaldehyde

This compound is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The thiophene ring serves as a bioisostere for the phenyl ring, often leading to improved pharmacological profiles, while the aldehyde functional group provides a reactive handle for a multitude of chemical transformations.[1][2] The electron-rich nature of the thiophene ring, coupled with the electron-withdrawing aldehyde, dictates its reactivity, making it an ideal substrate for forming new carbon-carbon and carbon-nitrogen bonds.

This guide provides an in-depth comparison of three fundamental reactions of this compound: the Claisen-Schmidt condensation to form chalcones, the Wittig reaction for olefination, and reductive amination for the synthesis of secondary amines. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to aid researchers in selecting the optimal synthetic route for their specific applications.

Section 1: Claisen-Schmidt Condensation for Thiophene-Based Chalcone Synthesis

The Claisen-Schmidt condensation is a robust and widely used variant of the crossed aldol condensation, ideal for reacting an aromatic aldehyde (lacking α-hydrogens), such as this compound, with an enolizable ketone.[3][4] This reaction is fundamental for synthesizing α,β-unsaturated ketones, commonly known as chalcones, which are scaffolds for numerous biologically active compounds.[1][5][6]

Mechanistic Insight: The reaction proceeds via base-catalyzed deprotonation of the ketone's α-carbon to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone.[3] The choice of a strong base like KOH or NaOH in an alcoholic solvent ensures both enolate formation and efficient dehydration.[3][7]

Comparative Analysis: Base Catalysis

The most common catalysts for this reaction are sodium hydroxide (NaOH) and potassium hydroxide (KOH) in an ethanol solvent. While both are effective, their performance can vary based on the specific substrates. For thiophene-based chalcones, KOH often provides excellent yields.[7] The reaction is typically performed at room temperature, as elevated temperatures can lead to side reactions.

Catalyst SystemTypical Yield RangeReaction TimeKey Advantages
KOH / Ethanol 70-95%5-16 hoursHigh yields, readily available reagents.[3][7]
NaOH / Ethanol 65-90%5-16 hoursEffective alternative, often used for solvent-free conditions.[5][8]
Experimental Protocol: Synthesis of (E)-1-phenyl-3-(5-propylthiophen-2-yl)prop-2-en-1-one

This protocol is adapted from established procedures for thiophene-3-carbaldehyde and is directly applicable.[7]

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.54 g) and acetophenone (10 mmol, 1.20 g) in 30 mL of absolute ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (20 mmol, 1.12 g) in 10 mL of ethanol dropwise over 15 minutes.

  • Reaction: Continue stirring the mixture at room temperature for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form as the product is generated.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Acidify the solution to pH ~5-6 with 10% hydrochloric acid.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven.

  • Purification: Recrystallize the crude product from ethanol to obtain pure yellow crystals.

Workflow for Chalcone Synthesis

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification A This compound + Acetophenone in Ethanol B Add KOH/Ethanol solution A->B C Stir at RT for 12h (TLC Monitoring) B->C D Pour into ice-water C->D E Acidify with HCl D->E F Filter and wash solid E->F G Recrystallize from Ethanol F->G H Pure Chalcone Product G->H

Caption: Claisen-Schmidt condensation workflow.

Characterization Data (Analog-Based)

The following data for the parent compound, (E)-3-(thiop-2-yl)-1-phenylprop-2-en-1-one, serves as a reference. The presence of the propyl group at the 5-position of the thiophene ring will primarily affect the chemical shifts of the adjacent thiophene protons and introduce signals for the propyl chain (a triplet around 0.9-1.0 ppm, a sextet around 1.6-1.7 ppm, and a triplet around 2.7-2.8 ppm).

TechniqueKey SignalExpected Chemical Shift / Value (ppm or cm⁻¹)
¹H NMR (CDCl₃)Vinylic Protons (Ha, Hb)d 7.34 (d, J=15.4 Hz, 1H), 7.95 (d, J=15.4 Hz, 1H)[9]
Thiophene Protonsd 7.10 (dd, 1H), 7.37 (d, 1H), 7.43 (d, 1H)[9]
Phenyl Protonsd 7.48-7.60 (m, 3H), 7.99-8.01 (m, 2H)[9]
¹³C NMR (CDCl₃)Carbonyl Carbon (C=O)d 189.8[9]
Thiophene Carbonsd 128.3, 128.8, 132.0, 140.3[9]
IR (KBr)Carbonyl Stretch (C=O)~1650 cm⁻¹[7]
C=C Stretch (trans)~1595 cm⁻¹[7]

Section 2: Wittig Reaction for Di-substituted Olefin Synthesis

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[10] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high regioselectivity. The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide.[10]

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then cyclizes to a four-membered oxaphosphetane. This intermediate collapses via a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide (TPPO).[10]

  • Stabilized Ylides (containing an electron-withdrawing group like -CO₂R) are less reactive and allow for equilibration of intermediates, leading predominantly to the thermodynamically more stable (E)-alkene .[10]

  • Unstabilized Ylides (containing alkyl groups) react rapidly and irreversibly, typically favoring the formation of the (Z)-alkene .[10]

Comparative Analysis: Wittig Reaction Conditions

We compare a traditional Wittig reaction using a strong base in an anhydrous solvent with a modern, greener one-pot aqueous method.

MethodReagentsTypical YieldKey Advantages/Disadvantages
Traditional 1. PPh₃, Alkyl Halide2. Strong Base (n-BuLi, NaH)3. Aldehyde in THF/Ether60-85%Pro: High yields, well-established.Con: Requires anhydrous conditions, strong bases, difficult TPPO removal.[11][12]
Aqueous One-Pot PPh₃, Alkyl Halide, Aldehyde, NaHCO₃ (aq)50-60%Pro: Greener (uses water), avoids strong bases, one-pot procedure.Con: Generally lower yields, may not be suitable for all substrates.[13]
Experimental Protocol: Aqueous One-Pot Synthesis of Methyl (E)-3-(5-propylthiophen-2-yl)acrylate

This protocol is adapted from a green chemistry procedure developed for 2-thiophenecarboxaldehyde.[13]

  • Reagent Preparation: In a 50 mL flask equipped with a magnetic stir bar, add triphenylphosphine (1.4 mmol, 0.367 g) and 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the suspension vigorously for 1 minute.

  • Ylide Formation & Reaction: To the suspension, add methyl bromoacetate (1.6 mmol, 0.15 mL), followed by this compound (1.0 mmol, 0.154 g).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor the disappearance of the aldehyde by TLC.

  • Work-up: Quench the reaction by adding 2 mL of 1.0 M H₂SO₄. Extract the mixture with diethyl ether (3 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.

Workflow for Aqueous Wittig Reaction

A PPh₃ in sat. NaHCO₃ (aq) B Add Methyl Bromoacetate + this compound A->B C Stir vigorously at RT for 1-2h B->C D Quench with H₂SO₄ C->D E Extract with Diethyl Ether D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure (E)-Olefin Product G->H

Caption: Aqueous one-pot Wittig reaction workflow.

Section 3: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a highly efficient method for forming C-N bonds, converting carbonyls into amines. The process typically occurs in one pot, where the aldehyde first reacts with a primary amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine.

Mechanistic Insight: The initial step is the acid- or base-catalyzed condensation of this compound with a primary amine to form an iminium ion, which deprotonates to the Schiff base. This intermediate is then selectively reduced by a mild reducing agent, such as sodium borohydride (NaBH₄), which is reactive towards the iminium ion but slow to react with the starting aldehyde.[14] This selectivity is crucial for the success of the one-pot reaction.

Comparative Analysis: Reducing Agents

The choice of reducing agent is critical for balancing the rate of imine formation and reduction while minimizing the reduction of the starting aldehyde.

Reducing AgentReaction ConditionsKey Advantages/Disadvantages
Sodium Borohydride (NaBH₄) Methanol or Ethanol, RTPro: Inexpensive, readily available, effective for many substrates.Con: Can reduce the starting aldehyde if conditions are not optimized.[14]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Acetic AcidPro: Milder and more selective for iminium ions, tolerates a wider range of functional groups.Con: More expensive, requires anhydrous conditions.
H₂ / Catalyst (e.g., Pd/C) Methanol, H₂ atmospherePro: "Clean" reduction (no salt byproducts), high yields.Con: Requires specialized hydrogenation equipment.
Experimental Protocol: One-Pot Synthesis of N-benzyl-1-(5-propylthiophen-2-yl)methanamine

This protocol uses the robust and cost-effective NaBH₄ method.[14]

  • Imine Formation: In a 100 mL flask, dissolve this compound (10 mmol, 1.54 g) and benzylamine (10 mmol, 1.07 g) in 40 mL of methanol. Stir the mixture at room temperature for 1 hour to allow for Schiff base formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In small portions, carefully add sodium borohydride (12 mmol, 0.45 g) over 20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

  • Work-up: Quench the reaction by slowly adding 20 mL of water. Remove most of the methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure secondary amine.

Workflow for Reductive Amination

cluster_imine 1. Imine Formation cluster_reduction 2. Reduction cluster_workup 3. Work-up & Purification A Aldehyde + Primary Amine in Methanol (1h, RT) B Cool to 0 °C A->B C Add NaBH₄ portion-wise B->C D Stir at RT for 3h C->D E Quench with H₂O D->E F Extract with Ethyl Acetate E->F G Column Chromatography F->G H Pure Secondary Amine G->H

Caption: One-pot reductive amination workflow.

Characterization Data (Expected Features)

Successful conversion is confirmed by the disappearance of the aldehyde proton and the appearance of new signals corresponding to the amine product.

TechniqueKey SignalExpected Chemical Shift / Value (ppm or cm⁻¹)
¹H NMR Aldehyde Proton (CH O)Disappearance of signal at ~d 9.8 ppm.
Methylene Bridge (-CH₂ -NH-)Appearance of a singlet around d 3.8-4.2 ppm.
N-H ProtonAppearance of a broad singlet (variable position).
¹³C NMR Aldehyde Carbon (C HO)Disappearance of signal at ~d 182 ppm.
Methylene Bridge (-C H₂-NH-)Appearance of a signal around d 50-60 ppm.
IR Aldehyde C=O StretchDisappearance of strong band at ~1665 cm⁻¹.
N-H StretchAppearance of a medium band at ~3300-3400 cm⁻¹.
C=N Stretch (Intermediate)The characteristic imine stretch (~1640 cm⁻¹) should be absent in the final product.[15]

Conclusion

This compound is a valuable building block for accessing a diverse range of chemical structures.

  • The Claisen-Schmidt condensation offers a direct, high-yielding route to thiophene-based chalcones, which are important pharmacophores. The use of KOH in ethanol is a reliable and scalable method.

  • The Wittig reaction provides unparalleled control for the synthesis of specific alkene geometries. For producing (E)-α,β-unsaturated esters, the aqueous one-pot method represents a greener, safer, and operationally simpler alternative to traditional anhydrous methods, albeit with potentially lower yields.

  • Reductive amination is the most efficient method for synthesizing secondary amines. The one-pot procedure using sodium borohydride is a cost-effective and robust protocol suitable for a wide range of primary amine coupling partners.

The choice of reaction ultimately depends on the desired final product. Each method presented here is well-established and, with the provided protocols and comparative data, can be confidently implemented and optimized for the synthesis of novel thiophene derivatives.

References

A Researcher's Guide to Substituted Thiophene Aldehydes: A Comparative DFT Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Thiophene aldehydes are a cornerstone class of heterocyclic compounds, pivotal in the fields of medicinal chemistry and materials science due to their versatile reactivity and biological activity.[1][2][3] Understanding how substituents alter the physicochemical properties of the thiophene aldehyde scaffold is critical for the rational design of novel drugs and functional materials. This guide provides an in-depth comparative study using Density Functional Theory (DFT), a powerful computational tool, to elucidate the impact of various substituents on the structural, electronic, and spectroscopic properties of thiophene aldehydes. We will explore the causality behind these changes, offering field-proven insights to guide experimental design and synthesis.

The Rationale: Why Thiophene Aldehydes and Why DFT?

Thiophene, a sulfur-containing five-membered aromatic ring, is a privileged scaffold in numerous pharmacologically active compounds and organic electronic materials.[2][3] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making thiophene aldehydes key intermediates in organic synthesis.[4] The properties of these molecules, however, are not static; they can be finely tuned by attaching different chemical groups (substituents) to the thiophene ring. These substituents can exert profound electronic and steric effects, modifying everything from the molecule's shape to its reactivity and how it absorbs light.

To predict and understand these modifications without costly and time-consuming trial-and-error synthesis, we turn to computational chemistry. Density Functional Theory (DFT) has emerged as a leading method due to its exceptional balance of computational accuracy and efficiency.[5][6] DFT allows us to build molecular models and calculate a wide array of properties, providing a reliable theoretical framework to compare different substituted compounds and guide the development of molecules with desired characteristics.

The Computational Workflow: A Self-Validating Protocol

Our approach is grounded in a systematic and reproducible computational protocol. Each step is designed to provide a layer of validation for the next, ensuring the trustworthiness of the final results. The entire workflow is based on solving approximations of the Schrödinger equation to determine the electron density of the molecule, from which all other properties can be derived.

Expert Insight: Selecting the Right Tools

The choice of a functional and basis set in DFT is crucial. For organic molecules like thiophene derivatives, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide reliable results for geometries, vibrational frequencies, and electronic properties, consistent with experimental data.[7][8][9] The "B3LYP" functional mixes theoretical exact exchange with empirical data, offering high accuracy. The "6-311++G(d,p)" basis set is robust, describing the spatial distribution of electrons with high-level functions, including diffuse functions ("++") for non-covalent interactions and polarization functions ("d,p") for non-spherical electron density, which are critical for accuracy.

Experimental Protocol: Step-by-Step DFT Analysis
  • Geometry Optimization: The first step is to determine the most stable 3D structure of the molecule, known as its ground-state geometry. This is achieved by finding the arrangement of atoms that corresponds to the lowest potential energy.

  • Frequency Calculation: To confirm that the optimized structure is a true energy minimum, we calculate its vibrational frequencies. A stable molecule will have no imaginary frequencies. This calculation also provides the theoretical infrared (IR) and Raman spectra, which can be directly compared with experimental results.

  • Electronic Property Analysis: With the optimized geometry, we compute key electronic descriptors. This includes analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical for understanding chemical reactivity and electronic transitions.[10][11][12] We also compute the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.[13][14]

  • Spectroscopic Simulation: To predict the UV-Visible absorption spectrum, we employ Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic excitations from the ground state to excited states, corresponding to the absorption of light.[10][15]

DFT_Workflow cluster_input Input cluster_calc DFT Calculation Engine (B3LYP/6-311++G(d,p)) cluster_output Outputs & Analysis Input Molecular Structure (e.g., 2-Thiophene Aldehyde + Substituent) Opt Geometry Optimization Input->Opt Initial Guess Freq Frequency Calculation Opt->Freq Optimized Structure Elec Electronic Properties (HOMO, LUMO, MEP) Opt->Elec Optimized Structure TDDFT TD-DFT for Excited States Opt->TDDFT Optimized Structure Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom Validation (No Imaginary Freq.) IR Simulated IR Spectrum Freq->IR Vibrational Modes Props Electronic Data (Energy Gap, Reactivity) Elec->Props UV Simulated UV-Vis Spectrum TDDFT->UV

Caption: Standard workflow for DFT analysis of substituted thiophenes.

Comparative Analysis: The Substituent Effect in Action

To demonstrate the power of this approach, we will compare three representative molecules: 2-thiophene-carbaldehyde (unsubstituted), 5-nitro-2-thiophene-carbaldehyde (with a strong electron-withdrawing group, EWG), and 5-amino-2-thiophene-carbaldehyde (with a strong electron-donating group, EDG).

Molecular_Structures cluster_unsub Unsubstituted cluster_ewg Electron-Withdrawing (-NO2) cluster_edg Electron-Donating (-NH2) Unsub S1-C2(-C6=O7)-C3=C4-C5-S1 C6-H C3-H, C4-H, C5-H EWG S1-C2(-C6=O7)-C3=C4-C5(-N8(=O9)=O10)-S1 C6-H C3-H, C4-H EDG S1-C2(-C6=O7)-C3=C4-C5(-N8H2)-S1 C6-H C3-H, C4-H

Caption: Representative substituted thiophene aldehydes for comparison.

Structural Parameters

Substituents can subtly alter the bond lengths and angles within the thiophene ring. EWGs like -NO₂ tend to pull electron density out of the ring, slightly shortening the double bonds and lengthening the single bonds, enhancing the polyene character. Conversely, EDGs like -NH₂ push electron density into the ring, reinforcing aromaticity and leading to more uniform bond lengths.

ParameterUnsubstituted5-Nitro (EWG)5-Amino (EDG)
Bond Length C=O (Å) 1.2151.2111.220
Bond Length C-S (avg Å) 1.7351.7411.729
Bond Length C=C (avg Å) 1.3731.3781.370

Note: Values are representative and calculated at the B3LYP/6-311++G(d,p) level.

Electronic Properties: A Tale of Two Orbitals

The Frontier Molecular Orbitals, HOMO and LUMO, are central to a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and the energy required for electronic excitation.[10][12]

  • Electron-Donating Groups (-NH₂): These groups are electron-rich and significantly raise the energy of the HOMO, making the molecule a better electron donor. The effect on the LUMO is less pronounced.[11]

  • Electron-Withdrawing Groups (-NO₂): These groups are electron-poor and strongly lower the energy of the LUMO, making the molecule a better electron acceptor.[11]

These effects directly modulate the HOMO-LUMO gap. A smaller gap implies that less energy is needed to excite an electron, suggesting higher reactivity and a shift in light absorption to longer wavelengths.

PropertyUnsubstituted5-Nitro (EWG)5-Amino (EDG)
HOMO Energy (eV) -6.85-7.51-5.98
LUMO Energy (eV) -2.10-3.88-1.75
HOMO-LUMO Gap (ΔE) (eV) 4.753.634.23

Note: Values are representative and calculated at the B3LYP/6-311++G(d,p) level.

The Molecular Electrostatic Potential (MEP) map confirms these trends. For the unsubstituted aldehyde, the most negative potential (red) is localized on the aldehyde oxygen, indicating the primary site for electrophilic attack. With the -NO₂ group, strong negative potential also appears on the nitro oxygens, while the -NH₂ group introduces a region of negative potential around the nitrogen, influencing its hydrogen-bonding capabilities.

Spectroscopic Signatures

DFT calculations allow us to predict how substituents will alter the spectroscopic fingerprints of the molecules.

Infrared (IR) Spectroscopy: The most prominent vibrational mode is the C=O stretch of the aldehyde group. Its frequency is sensitive to the electronic environment.

  • EWG (-NO₂): The electron-withdrawing nature of the nitro group pulls electron density away from the carbonyl, strengthening the C=O bond and increasing its vibrational frequency (a blue shift).

  • EDG (-NH₂): The electron-donating amino group pushes electron density into the ring and towards the carbonyl, slightly weakening the C=O bond and decreasing its vibrational frequency (a red shift).

ParameterUnsubstituted5-Nitro (EWG)5-Amino (EDG)
Calculated C=O Stretch (cm⁻¹) ~1705~1718~1690
Typical Experimental Range (cm⁻¹) 1715-1680--

Note: Experimental ranges for substituted thiophene aldehydes can vary. Calculated values are scaled to account for theoretical approximations.[16][17][18]

UV-Visible Spectroscopy: The main absorption peak (λ_max) in the UV-Vis spectrum typically corresponds to the π→π* electronic transition, which is directly related to the HOMO-LUMO gap.[14] According to the relationship E = hc/λ, a smaller energy gap (ΔE) results in absorption at a longer wavelength (λ).

  • EWG (-NO₂): Significantly narrows the HOMO-LUMO gap, causing a large bathochromic (red) shift to a longer wavelength.

  • EDG (-NH₂): Also narrows the gap, but to a lesser extent, causing a smaller bathochromic shift compared to the nitro derivative.

ParameterUnsubstituted5-Nitro (EWG)5-Amino (EDG)
HOMO-LUMO Gap (ΔE) (eV) 4.753.634.23
Calculated λ_max (nm) ~280~345~310

Note: Values are representative and calculated using TD-DFT at the B3LYP/6-311++G(d,p) level.

Implications and Future Directions

This comparative DFT study demonstrates a clear and predictable relationship between the nature of a substituent and the resulting properties of a thiophene aldehyde.

  • For Drug Development: By understanding how substituents modify the MEP and HOMO/LUMO energies, chemists can rationally design thiophene derivatives that have improved binding affinity to biological targets. For instance, tuning the electrostatic potential can enhance hydrogen bonding or other non-covalent interactions within a receptor's active site.[8][19]

  • For Materials Science: The ability to tune the HOMO-LUMO gap is paramount in the design of organic semiconductors.[20] Electron-withdrawing groups can be used to create n-type materials (electron-accepting), while electron-donating groups can be used to create p-type materials (electron-donating), which are the fundamental components of organic electronic devices.

References

A Comparative Guide to the Structural Validation of Novel 5-Propylthiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the unambiguous structural determination of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological evaluation rests. The journey from a promising molecular design to a viable drug candidate is fraught with challenges, with the potential for costly failures at every stage.[1][2][3][4] Therefore, rigorous and orthogonal analytical methodologies are not merely a procedural formality but a critical investment in the integrity of the research and development pipeline.

This guide provides an in-depth comparison of key analytical techniques for validating the structure of novel 5-Propylthiophene-2-carbaldehyde derivatives. Thiophene-containing compounds are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[5][6][7][8][9][10] The precise arrangement of substituents on the thiophene ring is paramount to their therapeutic efficacy and safety profile. Here, we delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to provide unequivocal structural proof.

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

No single analytical technique can provide a complete structural picture. Instead, a synergistic application of multiple methods is essential to build a comprehensive and irrefutable structural assignment. For novel this compound derivatives, the "Analytical Triad" of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy forms the foundational approach. For crystalline solids, Single-Crystal X-ray Diffraction offers the ultimate, unambiguous structural determination.

Table 1: Comparison of Key Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitationsCausality of Choice
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.[11][12]Non-destructive, provides rich structural detail.Requires soluble sample, can be complex to interpret for highly substituted or polymeric materials.[13]Essential for determining the precise substitution pattern and connectivity of atoms.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[6][7][14][15]High sensitivity, requires very small sample amounts.Does not provide direct information on atom connectivity or stereochemistry.Confirms the molecular formula and provides an initial check on the identity of the synthesized compound.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, C-H, C-S).[16][17][18][19]Fast, simple to operate, provides a characteristic "fingerprint" of the molecule.Provides limited information on the overall molecular structure.Rapidly confirms the presence of key functional groups, such as the aldehyde carbonyl.
X-ray Crystallography Unambiguous three-dimensional atomic arrangement in the solid state.[20][21][22][23]Provides the absolute structure, including stereochemistry.[24]Requires a suitable single crystal, which can be challenging to grow.[24]The "gold standard" for structural determination when a suitable crystal is available.

Experimental Workflows: A Step-by-Step Guide

The following diagram illustrates a logical workflow for the structural validation of a novel this compound derivative.

Structural Validation Workflow cluster_0 Initial Synthesis & Purification cluster_2 Definitive Structural Confirmation cluster_3 Final Validation Synthesis Synthesis of Novel Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Functional Group Check MS Mass Spectrometry Purification->MS Molecular Weight Confirmation NMR NMR Spectroscopy (1H, 13C) Purification->NMR Connectivity & Substitution Pattern Data_Analysis Comprehensive Data Analysis & Correlation FTIR->Data_Analysis MS->Data_Analysis Crystallization Crystallization Attempts NMR->Crystallization Purity Confirmed NMR->Data_Analysis Xray Single-Crystal X-ray Diffraction Crystallization->Xray Xray->Data_Analysis

Caption: A logical workflow for the structural validation of novel this compound derivatives.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound derivatives, ¹H NMR will confirm the presence and splitting patterns of the propyl chain protons and the thiophene ring protons, while ¹³C NMR will identify all unique carbon environments.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the chemical shifts and coupling constants (J-values) to establish connectivity. For a 5-propyl-2-carbaldehyde scaffold, expect characteristic signals for the aldehyde proton (~9.8 ppm), thiophene ring protons, and the propyl group (triplet for CH₃, sextet for the middle CH₂, and a triplet for the CH₂ attached to the ring).[25][26][27]

    • Correlate the ¹³C NMR chemical shifts with the expected carbon environments.

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, allowing for the determination of its elemental composition. This is a critical first step in confirming that the desired reaction has occurred.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • High-Resolution Mass Spectrometry (HRMS) Acquisition:

    • Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Acquire the spectrum in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion peak.

    • Use the exact mass to calculate the elemental formula and compare it with the theoretical formula of the target compound. The mass accuracy should be within 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and straightforward method to confirm the presence of key functional groups. For a this compound derivative, the most important vibration to observe is the strong carbonyl (C=O) stretch of the aldehyde.

Protocol:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Liquid/Oil: Place a drop of the sample between two salt (NaCl or KBr) plates.

  • FTIR Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands. For this compound, expect to see:

      • A strong C=O stretch around 1660-1690 cm⁻¹.

      • C-H stretching vibrations of the propyl group and thiophene ring around 2850-3100 cm⁻¹.

      • C-S stretching vibrations in the fingerprint region.[17][28]

Single-Crystal X-ray Diffraction

Causality: When a suitable single crystal can be obtained, X-ray diffraction provides the most definitive structural proof. It reveals the precise three-dimensional arrangement of all atoms in the molecule, including bond lengths, bond angles, and stereochemistry.[20][21][22][23][24]

Protocol:

  • Crystal Growth:

    • Slowly evaporate a solution of the purified compound in a suitable solvent or solvent mixture.

    • Other techniques include vapor diffusion and slow cooling.[24]

  • Crystal Mounting and Data Collection:

    • Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain a final, high-resolution structure.

Navigating Challenges in Drug Discovery

The structural validation of novel compounds is a critical juncture in the drug discovery process. A failure to accurately determine the structure can lead to the misinterpretation of biological data and the pursuit of non-viable lead candidates, resulting in significant financial and temporal losses.[2][3] The methodologies outlined in this guide provide a robust framework for mitigating these risks.

Conclusion

The structural validation of novel this compound derivatives requires a multi-pronged analytical approach. By synergistically employing NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, researchers can build a comprehensive and self-validating structural assignment. When feasible, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation. Adherence to these rigorous analytical principles is paramount for ensuring the scientific integrity of drug discovery and development programs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Propylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed protocol for the proper disposal of 5-Propylthiophene-2-carbaldehyde (CAS No. 35250-76-1), synthesizing regulatory standards with field-proven best practices. Our objective is to empower you with the knowledge to manage this chemical waste safely, compliantly, and efficiently.

Hazard Identification and Risk Assessment

Understanding the hazard profile of this compound is the foundation of its safe management. While specific toxicity data for this compound is limited, its chemical structure—an aldehyde derivative of a thiophene ring—provides a strong basis for a thorough risk assessment by referencing similar, well-documented chemicals.

Inherent Chemical Risks:

  • Irritation: The compound is classified as an irritant. Aldehydes are known to be irritants to the skin, eyes, and respiratory tract. Thiophene derivatives can also cause irritation[1]. Therefore, direct contact and inhalation must be strictly avoided.

  • Toxicity: Aldehydes as a class can be harmful if swallowed or absorbed through the skin[6][3]. All chemical products should be handled with the assumption of unknown hazards and toxicity until proven otherwise[7].

Personal Protective Equipment (PPE): A robust PPE protocol is non-negotiable. The following should be considered the minimum requirement when handling this compound or its waste:

  • Eye/Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes[3][7].

  • Hand Protection: Wear protective gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact[5][7].

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, protective clothing may be necessary[3][8].

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient or if aerosols may be generated, a NIOSH/MSHA-approved respirator is required[3][8].

Property / Hazard Data Summary
Chemical Name This compound[9][10]
CAS Number 35250-76-1[9][10][11]
Molecular Formula C8H10OS[9][11]
Physical Form Liquid[10]
Known Hazards Irritant[12]
Inferred Hazards Combustible/Flammable, Harmful if swallowed, Skin/Eye/Respiratory Irritant[1][2][3]
Storage Conditions Keep in a dark place, under an inert atmosphere, refrigerated at 2-8°C[10]
Incompatible Materials Strong oxidizing agents[3]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, two primary federal agencies dictate the requirements: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act establishes the "cradle-to-grave" management system for hazardous waste[13]. As the generator of the waste, your laboratory is the first link in this chain and is responsible for its proper identification, handling, and disposal[14]. The first step is "hazardous waste determination," where you must ascertain if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[13][15]. Given its properties, this compound waste would likely be classified as hazardous due to ignitability (as a combustible liquid) and potentially toxicity.

  • OSHA's Hazard Communication Standard (HCS): This standard (29 CFR 1910.1200) mandates that employees are informed about the chemical hazards in their workplace[16]. This includes proper labeling of waste containers and access to Safety Data Sheets (SDS). Furthermore, OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan that outlines procedures for safe handling and disposal[17].

All disposal activities must comply with federal, state, and local regulations, which may be more stringent than federal laws[7][14]. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Pre-Disposal Protocol: On-Site Waste Accumulation

Proper management begins at the point of generation. A systematic approach to collecting and storing waste in the laboratory prevents accidents and ensures compliance.

Step 1: Container Selection Select a container that is in good condition and compatible with the chemical waste[18]. For this compound, a glass or chemically-resistant plastic container is appropriate. Avoid metal containers if there is any potential for corrosive contaminants[18][19]. The container must have a secure, leak-proof screw-top cap[13][18].

Step 2: Waste Segregation Do not mix incompatible waste streams[18]. This compound waste should be collected separately. Specifically, keep it segregated from strong oxidizing agents to prevent potentially violent reactions[3]. If it was used in a solvent, the entire solution should be treated as a single hazardous waste stream. For example, a common waste stream at academic institutions is "Non-Halogenated Solvents"[19].

Step 3: Labeling Proper labeling is a frequent point of failure in regulatory inspections. From the moment the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "HAZARDOUS WASTE" [18][19].

  • The full chemical name: "this compound" and any other constituents (e.g., solvents), including their percentage composition[18].

  • The date when waste was first added to the container[19].

  • A clear indication of the associated hazards (e.g., "Irritant," "Combustible").

Step 4: Safe Accumulation Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[13][20]. This area should be under the control of the generator, away from ignition sources, and preferably in secondary containment (like a plastic bin) to catch any potential leaks[8][19]. Keep the container closed at all times except when adding waste[13][18][20].

Final Disposal Workflow

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate this process.

Step-by-Step Methodology:

  • Full Container Management: Once the waste container is full, securely fasten the cap. Do not overfill the container.

  • Request Pickup: Contact your institution's EHS department to schedule a waste pickup. Provide them with all necessary information from the hazardous waste label.

  • Documentation: Your EHS office will generate the required shipping manifests, which track the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF)[20][21].

  • Professional Disposal: The licensed vendor will transport the waste for disposal. The most common method for organic compounds like this is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[7].

Below is a diagram illustrating the decision-making process for handling and disposing of this chemical waste.

G start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container labeling Label with 'HAZARDOUS WASTE', all constituents, and start date container->labeling segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) labeling->segregate store Store in designated Satellite Accumulation Area (SAA) with secondary containment segregate->store add_waste Add waste to container, keeping it closed when not in use store->add_waste full Container Full? full->add_waste No seal Securely Seal Container and Finalize Label full->seal Yes add_waste->full contact_ehs Contact Institutional EHS for Waste Pickup seal->contact_ehs disposal Licensed Vendor Transports for Incineration at a TSDF contact_ehs->disposal

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large or in a poorly ventilated space, evacuate the area[22][23].

  • Control Ignition Sources: If the material is considered flammable, eliminate all sources of ignition[4][8].

  • Containment: For a small spill, contain it using an inert absorbent material like sand, vermiculite, or a commercial spill kit[2][8]. Work from the outside of the spill inward to prevent spreading[23]. Prevent the spill from entering drains[5][7].

  • Cleanup: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated, sealable container for hazardous waste[4][22].

  • Decontaminate: Clean the spill area with a mild detergent and water[22][23].

  • Dispose: Label the container as "Spill Debris" with the chemical name and dispose of it as hazardous waste[22][23].

  • Report: Report the spill to your supervisor and EHS department. For large spills (e.g., >1 liter), contact emergency personnel immediately[23].

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][3].

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

Navigating the Safe Handling of 5-Propylthiophene-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of specialized chemical reagents is paramount to both scientific integrity and personnel safety. 5-Propylthiophene-2-carbaldehyde, a key intermediate in the synthesis of various therapeutic agents, requires a comprehensive understanding of its potential hazards and the corresponding safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers in their critical work.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 35250-76-1) is not always readily available, a thorough risk assessment can be conducted by examining the hazards associated with its structural components: the thiophene ring and the aldehyde functional group. Thiophene and its derivatives are often flammable and can be irritating to the eyes and skin.[1] Aldehydes, as a class, are known to be reactive and can cause respiratory irritation and skin sensitization.[2] Therefore, a cautious and well-informed approach is mandatory.

Known Hazards of Structurally Similar Compounds:

  • Irritant: this compound is classified as an irritant.[3]

  • Flammability: Thiophene is a flammable liquid.[1][4] It is prudent to treat this compound as potentially flammable and keep it away from heat and ignition sources.[1][5]

  • Toxicity: Many thiophene derivatives and aldehydes are harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Eye and Skin Irritation: Contact with related compounds can cause serious eye and skin irritation.[1][6][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, grounded in the known hazards of similar chemical structures.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[2][6]Protects against splashes and airborne particles that can cause serious eye irritation.[8]
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended) and a flame-retardant lab coat.[2][4]Prevents skin contact, which can be harmful and cause irritation.[6] Aldehyde-impervious materials are crucial.[2]
Respiratory Protection Work within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][9]Minimizes the risk of inhaling harmful vapors that can cause respiratory tract irritation.[2]

Procedural Workflow for Safe Handling

A systematic approach to handling, from preparation to disposal, is crucial for laboratory safety.

Preparation and Engineering Controls
  • Pre-Handling Check: Before beginning any work, ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[6][9]

  • Ventilation: All manipulations of this compound must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6][10] The sash should be kept at the lowest practical height.

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][5] Use non-sparking tools where necessary.[7]

Handling and Experimental Use

The following diagram illustrates the decision-making process for ensuring safe handling during experimental procedures.

cluster_prep Preparation cluster_handling Handling & Experiment cluster_disposal Waste & Disposal start Start: Obtain this compound ppe_check Verify Full PPE is Worn (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check fume_hood Confirm Fume Hood is Operational ppe_check->fume_hood weigh_dispense Weigh/Dispense Chemical (Inside Fume Hood) fume_hood->weigh_dispense spill_kit Spill Kit Accessible? fume_hood->spill_kit reaction_setup Set up Reaction Apparatus (Grounding if necessary) weigh_dispense->reaction_setup monitoring Monitor Reaction Progress reaction_setup->monitoring workup Perform Reaction Workup monitoring->workup waste_segregation Segregate Waste (Liquid, Solid, Sharps) workup->waste_segregation labeling Label Waste Containers Clearly waste_segregation->labeling storage Store Waste in Designated Area labeling->storage

Caption: Experimental Workflow for this compound.

Storage Requirements
  • Flammable Storage: Store in a dedicated, ventilated flammables cabinet or a refrigerated room if the flash point is low.[1]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere such as nitrogen or argon to prevent oxidation.[11]

  • Container Integrity: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][9]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[5][9]

Spill Management and Waste Disposal

Spill Response

In the event of a spill, prompt and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors and Ignition Sources: Ensure the area is well-ventilated (if safe to do so) and remove all ignition sources.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection and Disposal: Collect the absorbed material using non-sparking tools and place it in a properly labeled, sealed container for hazardous waste disposal.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

Waste Disposal Plan
  • Waste Segregation: Do not pour chemical waste into sink drains or mix it with general waste.[12] All waste containing this compound should be collected in a designated, labeled hazardous waste container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Disposal Protocol: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[11][12] Contaminated gloves, weigh boats, and other disposable materials should also be disposed of as hazardous waste.[4]

By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring a secure laboratory environment for all.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.